24-Methylpentacosanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C47H86N7O17P3S |
|---|---|
Molekulargewicht |
1146.2 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 24-methylpentacosanethioate |
InChI |
InChI=1S/C47H86N7O17P3S/c1-35(2)25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62) |
InChI-Schlüssel |
JGTNQIKTVBXPHL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Role of 24-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are critical components of cellular lipids, playing essential roles in membrane structure, energy storage, and signaling pathways. This technical guide focuses on a specific, less-studied molecule at the intersection of these two classes: 24-Methylpentacosanoyl-CoA. While direct research on this particular acyl-CoA is limited, this document extrapolates from the well-established biochemistry of related lipids to provide a comprehensive overview of its putative biological role, metabolic pathways, and potential significance in health and disease. This guide also presents detailed experimental protocols for the analysis of BCFAs and VLCFAs and summarizes relevant quantitative data to serve as a valuable resource for researchers in lipidomics and drug development.
Introduction to Branched-Chain and Very-Long-Chain Fatty Acids
Fatty acids are fundamental building blocks of complex lipids and are crucial for cellular function. Their structural diversity, including chain length and branching, dictates their physicochemical properties and biological roles.
-
Very-Long-Chain Fatty Acids (VLCFAs) : These are fatty acids with acyl chains of 22 carbons or more. VLCFAs are integral components of sphingolipids (e.g., ceramides (B1148491) and gangliosides), which are abundant in the nervous system and skin. They contribute to the formation of lipid rafts, specialized membrane microdomains involved in signal transduction.[1] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes called fatty acid elongases (ELOVLs).[2] Their degradation, however, takes place primarily in peroxisomes via β-oxidation, as they are too long to be metabolized by mitochondria directly.[3] The accumulation of VLCFAs is a hallmark of several genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), highlighting their importance in human health.[4][5]
-
Branched-Chain Fatty Acids (BCFAs) : BCFAs are characterized by one or more methyl groups on the carbon backbone. They are major components of the cell membranes of many bacteria, where they regulate membrane fluidity.[6] In mammals, BCFAs are obtained from the diet (e.g., dairy and ruminant meat) and are also synthesized endogenously.[7] They have been implicated in various physiological processes, including anti-inflammatory responses and the regulation of metabolic pathways.[7]
This compound is the activated form of 24-methylpentacosanoic acid (Isocerotic acid), a C26 fatty acid with a methyl branch at the C-24 position.[8] As a C26 fatty acid, it is classified as a VLCFA. Its branched nature suggests unique properties and functions compared to its straight-chain counterpart, hexacosanoic acid (C26:0).
Putative Biosynthesis of this compound
The biosynthesis of this compound is hypothesized to occur through the fatty acid elongation system in the endoplasmic reticulum, similar to other VLCFAs. The presence of a methyl branch suggests two primary potential pathways for its formation, depending on the origin of the branched starter unit or the incorporation of a branched extender unit.
Pathway 1: Elongation of a Branched-Chain Starter
In this pathway, a short-chain branched acyl-CoA, derived from the catabolism of branched-chain amino acids like leucine, could serve as the initial substrate for the fatty acid synthase (FAS) and subsequent elongation cycles. However, this typically results in iso and anteiso BCFAs with branching near the methyl end of the fatty acid.
Pathway 2: Incorporation of a Methyl-Branched Extender Unit
A more likely pathway for the synthesis of a mid-chain or near-carboxyl branched fatty acid like 24-methylpentacosanoic acid involves the use of methylmalonyl-CoA as an extender unit by the fatty acid elongase (ELOVL) complex.[1] The biosynthesis would proceed as follows:
-
Initiation: A long-chain acyl-CoA (e.g., Stearoyl-CoA, C18:0-CoA) serves as the primer.
-
Elongation Cycles with Malonyl-CoA: The primer undergoes several cycles of elongation, with each cycle adding two carbons from malonyl-CoA.
-
Incorporation of Methylmalonyl-CoA: At a specific chain length (e.g., C24:0-CoA), the elongase complex incorporates a methylmalonyl-CoA molecule instead of malonyl-CoA. This adds a three-carbon unit with a methyl branch.
-
Final Elongation and Activation: Subsequent elongation steps and final activation would result in this compound.
The substrate specificity of the ELOVL enzymes is a critical determinant of the final product.[9][10] While many elongases show broad substrate specificity, the incorporation of methylmalonyl-CoA is generally less efficient than that of malonyl-CoA.[1]
Caption: Proposed biosynthetic pathway of this compound.
Probable Biological Roles and Significance
Based on the functions of related lipids, this compound is likely to be involved in several key biological processes.
Membrane Structure and Function
Incorporated into sphingolipids, 24-methylpentacosanoic acid would influence the properties of cell membranes. The methyl branch would disrupt the tight packing of adjacent acyl chains, thereby increasing membrane fluidity. This is particularly important in specialized membranes like the myelin sheath, where proper lipid composition is crucial for nerve impulse transmission.
Signaling
VLCFAs and BCFAs, particularly their CoA esters, are known to be potent ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[11] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including those for peroxisomal β-oxidation. By activating PPARα, this compound could play a role in regulating its own metabolism and that of other lipids.
Role in Pathophysiology
-
Peroxisomal Disorders: In diseases like X-ALD and Zellweger syndrome, where peroxisomal β-oxidation is impaired, VLCFAs, including potentially branched-chain VLCFAs, accumulate to toxic levels.[12] The accumulation of these lipids contributes to the neuroinflammatory and demyelinating pathology of these conditions.
-
Mycobacterium tuberculosis and Other Bacteria: Mycobacterium tuberculosis, the causative agent of tuberculosis, has a unique and complex cell wall rich in very-long-chain and branched-chain fatty acids (mycolic acids). The biosynthesis of these lipids is essential for the viability and pathogenicity of the bacterium.[2] While the direct presence of 24-methylpentacosanoic acid in M. tuberculosis is not confirmed, the metabolism of acyl-CoAs is a key target for anti-tubercular drug development.[13]
Quantitative Data
Table 1: Representative Concentrations of C26:0 in Human Plasma
| Condition | C26:0 Concentration (nmol/mL) | C26:0/C22:0 Ratio | Reference |
| Healthy Control | ≤ 1.30 | ≤ 0.023 | [14] |
| X-Linked Adrenoleukodystrophy (males) | Often > 2.0 | > 0.04 | [12] |
| Zellweger Syndrome | Significantly elevated | Significantly elevated | [12] |
Table 2: Physicochemical Properties of 24-Methylpentacosanoic Acid
| Property | Value | Reference |
| Molecular Formula | C26H52O2 | [8] |
| Molecular Weight | 396.7 g/mol | [8] |
| IUPAC Name | 24-methylpentacosanoic acid | [8] |
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques due to its likely low abundance and the presence of numerous isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
Sample Preparation and Lipid Extraction
-
Homogenization: Tissues are homogenized in a suitable buffer. For plasma or serum, a protein precipitation step with a cold solvent like acetonitrile (B52724) is performed.
-
Lipid Extraction: Total lipids are extracted using a solvent system such as chloroform:methanol (B129727) (2:1, v/v) according to the Folch method.
-
Hydrolysis: The extracted lipids are hydrolyzed using a strong base (e.g., KOH in methanol) to release the free fatty acids from their esterified forms.
-
Acidification and Extraction: The mixture is acidified, and the free fatty acids are extracted into an organic solvent like hexane.
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl group of the fatty acid must be derivatized to increase its volatility. The most common method is methylation to form fatty acid methyl esters (FAMEs).
-
Esterification: The dried fatty acid extract is treated with a methylating agent such as boron trifluoride (BF₃) in methanol and heated.
-
Extraction of FAMEs: After the reaction, the FAMEs are extracted into hexane.
GC-MS Analysis
-
Column: A long, non-polar capillary column (e.g., DB-1 or DB-5) is typically used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
-
Mass Spectrometry: Electron ionization (EI) is used, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Caption: Experimental workflow for the analysis of BCFAs by GC-MS.
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and does not always require derivatization.
-
Chromatography: Reversed-phase liquid chromatography is used to separate the fatty acids.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification. A specific precursor ion (the deprotonated molecule [M-H]⁻) and a product ion are monitored.
Conclusion
This compound is a branched very-long-chain acyl-CoA whose biological role is yet to be fully elucidated. Based on our understanding of related lipid molecules, it is likely involved in modulating membrane properties and acting as a signaling molecule through nuclear receptors like PPARα. Its accumulation may be associated with peroxisomal disorders. Further research, utilizing advanced mass spectrometry techniques, is needed to precisely define its biosynthesis, tissue distribution, and function in health and disease. The analytical protocols outlined in this guide provide a framework for such future investigations, which could uncover novel therapeutic targets for metabolic and neurological diseases.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Biosynthesis of Acyl Lipids Containing Very-Long Chain Fatty Acids in Microspore-Derived and Zygotic Embryos of Brassica napus L. cv Reston - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 24-Methylpentacosanoic acid | C26H52O2 | CID 5282608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a novel fatty acid elongase with a wide substrate specificity from arachidonic acid-producing fungus Mortierella alpina 1S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentacosanoic acid, methyl ester [webbook.nist.gov]
- 12. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. List of saturated fatty acids - Wikipedia [en.wikipedia.org]
- 14. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
24-Methylpentacosanoyl-CoA: A Key Intermediate in Mycobacterial Lipid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylpentacosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA molecule. While not a household name in metabolic pathways, it is a crucial intermediate in the biosynthesis of complex lipids, particularly in pathogenic mycobacteria such as Mycobacterium tuberculosis. This guide provides a comprehensive overview of the metabolic significance of this compound, focusing on its role in the synthesis of phthioceranic acid, a key component of mycobacterial virulence lipids. We will delve into the enzymatic pathways, present available quantitative data, and detail relevant experimental protocols for its study.
The Metabolic Pathway: Biosynthesis of Phthioceranic Acid
This compound is a key intermediate in the biosynthesis of phthioceranic acid, a heptamethyl-branched fatty acid that is a constituent of the virulence factor Sulfolipid-I in Mycobacterium tuberculosis.[1][2][3][4][5][6] The synthesis of phthioceranic acid is carried out by a Type I polyketide synthase (PKS), specifically Pks2.[5] This pathway involves the iterative addition of methylmalonyl-CoA units to a long-chain acyl-CoA primer, leading to the characteristic polymethyl-branched structure.
The biosynthesis can be conceptualized as follows:
-
Primer Selection: A long-chain fatty acyl-CoA, likely derived from the host environment, serves as the initial substrate.
-
Elongation and Methylation: The Pks2 enzyme complex catalyzes the sequential condensation of methylmalonyl-CoA extender units onto the growing acyl chain. Each condensation step adds a two-carbon unit and a methyl group.
-
Intermediate Formation: this compound is formed as one of the key intermediates in this iterative process. The methyl group at the 24th position is derived from a methylmalonyl-CoA extender unit.
-
Further Elongation: The process continues with further additions of methylmalonyl-CoA until the full-length phthioceranic acid is synthesized.
-
Release and Modification: The final phthioceranic acid is released from the PKS enzyme and can then be incorporated into more complex lipids like Sulfolipid-I.
The metabolic precursor for the methyl branches, methylmalonyl-CoA, is a critical metabolite that links fatty acid, amino acid, and cholesterol metabolism.[7][8][9][10][11] In M. tuberculosis, the availability of methylmalonyl-CoA can influence the production of virulence lipids like phthiocerol dimycocerosate (PDIM) and sulfolipids.[12]
Caption: Biosynthesis of Phthioceranic Acid via the Pks2 Pathway.
Quantitative Data
Direct quantitative data for this compound is scarce in the literature. However, data for related branched-chain fatty acids (BCFAs) and the final product, phthioceranic acid, can provide valuable context for researchers. The tables below summarize representative data from studies on mycobacterial lipids and other biological systems containing BCFAs.
Table 1: Representative Abundance of Branched-Chain Fatty Acids in Biological Samples
| Branched-Chain Fatty Acid | Sample Type | Abundance (% of Total Fatty Acids) | Reference |
| iso- and anteiso-C15:0, C17:0 | Dairy Products (Cheese) | 0.2 - 1.9 (polar lipids), 0.1 - 1.7 (neutral lipids) | [13] |
| iso- and anteiso-C15:0, C17:0 | Fish | 2-10 times lower than cheese | [13] |
| Total BCFAs | Ruminant Milk | 1.7 - 3.4 | [14] |
Table 2: Mycolic Acid Composition in Mycobacterium tuberculosis
| Mycolic Acid Type | Chain Length (Number of Carbons) | Relative Abundance (%) |
| Alpha-mycolic acid | C78 - C90 | ~70 |
| Methoxymycolic acid | C80 - C90 | ~15 |
| Ketomycolic acid | C80 - C90 | ~15 |
Note: This table provides a general overview of mycolic acids, which are structurally distinct from but biosynthetically related to phthioceranic acid in their use of complex fatty acid precursors.
Experimental Protocols
Studying this compound and its metabolic pathway requires specialized techniques for the extraction, separation, and identification of complex lipids. Below are detailed methodologies for key experiments.
Protocol 1: Extraction of Total Lipids from Mycobacterium tuberculosis
This protocol is adapted from methodologies used for the analysis of mycobacterial lipids.[2][12]
Materials:
-
M. tuberculosis cell pellet
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Harvest M. tuberculosis cells by centrifugation.
-
Wash the cell pellet three times with PBS to remove media components.
-
Resuspend the pellet in a 2:1 (v/v) mixture of chloroform:methanol.
-
Agitate the mixture vigorously for at least 4 hours at room temperature.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully transfer the supernatant (lipid extract) to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.
-
The dried lipid extract can be stored at -20°C until further analysis.
Protocol 2: Analysis of Branched-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of long-chain fatty acyl-CoAs.[15]
Materials:
-
Total lipid extract (from Protocol 1)
-
Water
-
Formic acid
-
C18 reverse-phase HPLC column
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Resuspend the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile and water.
-
Centrifuge the sample to remove any insoluble material.
-
-
HPLC Separation:
-
Inject the sample onto the C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and triethylamine (Mobile Phase A) and acetonitrile with 0.1% formic acid and triethylamine (Mobile Phase B). The gradient will separate the fatty acyl-CoAs based on their chain length and polarity.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion.
-
Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Conclusion
This compound represents a critical, yet understudied, metabolite in the intricate lipid metabolism of Mycobacterium tuberculosis. Its position as an intermediate in the biosynthesis of the complex virulence lipid, phthioceranic acid, highlights its potential as a target for novel anti-tubercular drug development. The methodologies outlined in this guide provide a framework for researchers to further investigate the role of this and other related branched-chain fatty acyl-CoAs in mycobacterial pathogenesis and beyond. Future research focusing on the precise enzymatic steps and regulatory mechanisms governing its synthesis and incorporation into larger lipids will be crucial for a complete understanding of its biological significance.
References
- 1. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 3. Catalytic asymmetric synthesis of phthioceranic acid, a heptamethyl-branched acid from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. The effects of methylmalonyl CoA on the enzymes of fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 24-Methylpentacosanoyl-CoA: Biosynthesis, Physiological Roles, and Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 24-Methylpentacosanoyl-CoA, a methyl-branched very-long-chain acyl-CoA. While a singular "discovery" event for this specific molecule is not prominent in scientific literature, its existence and importance are inferred from the well-established pathways of very-long-chain fatty acid (VLCFA) and mycolic acid biosynthesis. This guide details its likely biosynthetic origins, potential physiological significance, and the methodologies required for its study.
Introduction: The Context of Methyl-Branched Very-Long-Chain Fatty Acids
This compound is the activated form of 24-methylpentacosanoic acid, a saturated fatty acid with 26 carbon atoms and a methyl branch at the C-24 position[1][2]. It belongs to the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms[3]. VLCFAs are essential components in various organisms, playing crucial roles in the formation of biological membranes, energy storage, and cellular signaling[4][5][6].
Methyl-branched fatty acids are particularly significant in prokaryotes, where they contribute to the regulation of membrane fluidity and permeability[7][8]. In the context of human health and drug development, this compound is of particular interest as a likely intermediate in the biosynthesis of mycolic acids in Mycobacterium tuberculosis[9][10][11]. Mycolic acids are the defining component of the mycobacterial cell wall, providing a formidable barrier against antibiotics and the host immune response[10][12]. Understanding the biosynthesis of precursors like this compound is therefore critical for developing new anti-tuberculosis therapeutics.
Biosynthesis of this compound
The synthesis of this compound is not performed de novo but through the elongation of existing long-chain fatty acids. The pathway involves a multi-enzyme fatty acid elongase (FAE) complex, typically located in the endoplasmic reticulum in eukaryotes, and a dissociated Fatty Acid Synthase-II (FAS-II) system in bacteria like M. tuberculosis[5][10][13].
The general elongation cycle consists of four sequential reactions:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting condensation of a long-chain acyl-CoA with a two-carbon unit derived from malonyl-CoA.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, using NADPH as a reductant.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate.
In M. tuberculosis, the biosynthesis of mycolic acids involves two fatty acid synthase systems. The FAS-I system produces C16-CoA and C26-CoA. The shorter chain is then elongated by the FAS-II system to produce the long meromycolic chain (up to C60)[14][15]. The methyl branch, as seen in 24-methylpentacosanoic acid, is typically introduced by S-adenosyl methionine (SAM)-dependent methyltransferases acting on the meromycolic chain.
The diagram below illustrates a plausible biosynthetic pathway leading to this compound, drawing from the general VLCFA elongation pathway and specifics of mycolic acid synthesis.
Caption: Plausible biosynthetic pathway for this compound.
Physiological Roles and Significance
The precise physiological roles of this compound are not individually characterized but can be inferred from the functions of methyl-branched VLCFAs in different organisms.
-
Structural Component in M. tuberculosis : The primary role of this molecule is likely as a precursor for the synthesis of mycolic acids, which are esterified to the arabinogalactan (B145846) layer of the cell wall and form the outer mycomembrane[11][12]. The specific length and branching pattern of mycolic acids are crucial for the structural integrity, impermeability, and virulence of the bacterium.
-
Membrane Fluidity and Organization : In bacteria, methyl-branched fatty acids are known to increase membrane fluidity by disrupting the tight packing of acyl chains[7][8]. This is essential for adaptation to different environmental conditions, such as temperature changes.
-
Signaling Functions : There is growing evidence that VLCFAs and their derivatives act as signaling molecules.
-
In plants, VLCFAs are involved in developmental processes and responses to biotic and abiotic stress[16][17][18][19][20].
-
In mammals, VLCFA-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism[21]. This suggests a role for molecules like this compound in metabolic regulation. The accumulation of VLCFAs is associated with severe neurological disorders like X-linked adrenoleukodystrophy (X-ALD), highlighting their importance in cellular homeostasis[22][23].
-
Quantitative Data
| Acyl-CoA Species | Organism/Cell Type | Condition | Concentration / Abundance | Reference |
| Hexacosanoyl-CoA (C26:0-CoA) | Human Fibroblasts | X-linked Adrenoleukodystrophy (X-ALD) | Significantly accumulated vs. control | [22] |
| Hexacosenoyl-CoA (C26:1-CoA) | Human Fibroblasts | X-linked Adrenoleukodystrophy (X-ALD) | Most abundant VLCFA-CoA species | [22] |
| Lignoceroyl-CoA (C24:0-CoA) | Recombinant PPARα (in vitro) | Ligand Binding Assay | Kd = 3 ± 1 nM | [21] |
| Behenoyl-CoA (C22:0-CoA) | Recombinant PPARα (in vitro) | Ligand Binding Assay | Kd = 6 ± 1 nM | [21] |
| Arachidoyl-CoA (C20:0-CoA) | Recombinant PPARα (in vitro) | Ligand Binding Assay | Kd = 16 ± 1 nM | [21] |
Table 1: Quantitative data for selected Very-Long-Chain Acyl-CoAs.
Experimental Protocols
The analysis of VLCFAs and their CoA esters requires specialized techniques due to their low abundance and hydrophobic nature. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) for total fatty acid profiling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of acyl-CoAs.
Protocol 1: Analysis of Total 24-Methylpentacosanoic Acid by GC-MS
This protocol involves the extraction of total lipids, hydrolysis to release free fatty acids, derivatization to volatile esters, and subsequent analysis by GC-MS.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cell pellet, tissue).
-
Add a known amount of an appropriate internal standard (e.g., deuterated C27:0).
-
Extract total lipids using a chloroform:methanol mixture (e.g., 2:1, v/v) according to the Folch method.
-
Separate the phases by adding 0.9% NaCl solution and centrifuge.
-
Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.
-
-
Hydrolysis and Derivatization:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes to saponify the lipids, releasing free fatty acids.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis[24].
-
-
GC-MS Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 min, then ramp at 5-10°C/min to a high final temperature (e.g., 320°C) and hold for 10-15 min to ensure elution of VLCFAs[24].
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 24-methylpentacosanoate methyl ester and the internal standard for quantification.
-
Protocol 2: Direct Quantification of this compound by LC-MS/MS
This method allows for the direct measurement of the intact acyl-CoA molecule, avoiding hydrolysis and derivatization.
-
Extraction of Acyl-CoAs:
-
Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in an ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile (B52724):water with 10 mM formic acid).
-
Add an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA).
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant and evaporate to dryness under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of two solvents, e.g., (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized to separate long-chain and very-long-chain acyl-CoAs.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). A specific precursor-to-product ion transition for this compound would be monitored. The precursor ion would be [M+H]⁺, and a common product ion for acyl-CoAs is derived from the fragmentation of the phosphopantetheine moiety.
-
Caption: Experimental workflows for the analysis of this compound.
Conclusion and Future Directions
This compound is an important, albeit understudied, metabolite at the intersection of fatty acid elongation and complex lipid biosynthesis. While its discovery is implicitly tied to the elucidation of these broader pathways, its specific roles and regulation are yet to be fully understood. As a key precursor to mycolic acids in M. tuberculosis, the enzymes responsible for its synthesis represent promising targets for novel drug development.
Future research should focus on:
-
Enzyme Characterization: Identifying and characterizing the specific elongase and methyltransferase enzymes responsible for producing this compound in various organisms.
-
Quantitative Biology: Developing targeted and sensitive analytical methods to accurately quantify this molecule in different biological contexts, which will be crucial for understanding its metabolic flux and physiological relevance.
-
Functional Studies: Utilizing genetic and pharmacological tools to modulate the levels of this compound and investigate its downstream effects on cellular processes, particularly in the context of mycobacterial pathogenesis and mammalian metabolic signaling.
References
- 1. 24-Methylpentacosanoic acid | C26H52O2 | CID 5282608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. lipotype.com [lipotype.com]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. very long chain fatty acid biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mycobacterium tuberculosis Proteins Involved in Mycolic Acid Synthesis and Transport Localize Dynamically to the Old Growing Pole and Septum | PLOS One [journals.plos.org]
- 15. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Endogenous 24-Methylpentacosanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and analytical methodologies related to the endogenous very-long-chain branched-chain fatty acyl-CoA, 24-Methylpentacosanoyl-CoA. While direct evidence for the endogenous presence of this specific molecule in mammalian tissues is still emerging, this document synthesizes information on related compounds to propose its likely biosynthesis, signaling functions, and metabolic fate. Detailed experimental protocols for its detection and quantification are also provided to facilitate further research in this area.
Introduction to Very-Long-Chain Branched-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain of 22 atoms or more. When these molecules feature a methyl branch, they are classified as very-long-chain branched-chain fatty acids (VLC-BCFAs). The CoA thioesters of these fatty acids are the metabolically active forms. This compound is an example of a VLC-BCFA-CoA, specifically a C26 fatty acyl-CoA with a methyl group at the 24th position.
VLC-BCFAs are components of complex lipids and are known to accumulate in certain peroxisomal disorders, highlighting their physiological importance.[1] Their activated CoA esters are now understood to be potent signaling molecules, directly interacting with nuclear receptors to regulate gene expression.
Proposed Biosynthesis of this compound
The biosynthesis of VLC-BCFAs in mammals is thought to occur through the modification of standard fatty acid synthesis pathways. The process likely involves two key stages: initiation with a branched-chain primer and subsequent elongation.
-
Initiation: Instead of using acetyl-CoA as a primer, fatty acid synthase can utilize a branched-chain acyl-CoA. For this compound, this would likely be isobutyryl-CoA, derived from the catabolism of the amino acid valine.
-
Elongation: The initial branched-chain fatty acid is then extended by a series of fatty acid elongase (ELOVL) enzymes.[2] These enzymes sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. The production of a C26 fatty acid would require multiple cycles of elongation. Metazoan fatty acid synthase can also incorporate methylmalonyl-CoA as an extender substrate to create mid-chain methyl branches.[3]
The final step is the activation of the free fatty acid (24-methylpentacosanoic acid) to its CoA ester by an acyl-CoA synthetase.
Signaling Role: PPARα Activation
There is compelling evidence that VLCFA-CoAs and BCFA-CoAs are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[1][2] The CoA thioesters, rather than the free fatty acids, are the potent activators.
Upon binding of a ligand such as this compound, PPARα undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription. This constitutes a feed-forward mechanism where the accumulation of these fatty acyl-CoAs signals the need for their own degradation.
Metabolic Fate: Peroxisomal β-Oxidation
VLCFAs and VLC-BCFAs are primarily metabolized through β-oxidation within peroxisomes, as the mitochondrial β-oxidation machinery is less efficient for these long-chain substrates.[4] The process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.
The acetyl-CoA generated in peroxisomes can be transported to the mitochondria for entry into the citric acid cycle or used for other biosynthetic pathways.[5] Given its structure, this compound is expected to be a substrate for the peroxisomal β-oxidation pathway.
Experimental Protocols
The quantification of endogenous this compound requires a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
-
Tissue Homogenization: Homogenize ~50-100 mg of tissue in a suitable buffer on ice.
-
Protein Precipitation: Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain very-long-chain acyl-CoA) to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove polar interferences.
-
Elute the acyl-CoAs with an organic solvent mixture, such as acetonitrile or methanol, possibly containing a volatile salt like ammonium (B1175870) acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
A reverse-phase chromatographic separation coupled with detection by a triple quadrupole mass spectrometer is recommended.
| Parameter | Recommended Setting |
| LC Column | C8 or C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 10-15 mM ammonium hydroxide (B78521) or ammonium formate |
| Mobile Phase B | Acetonitrile with 10-15 mM ammonium hydroxide or ammonium formate |
| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety |
Table 1: Recommended starting parameters for LC-MS/MS analysis.
Quantitative Data
While no specific quantitative data for endogenous this compound has been found in the reviewed literature, the table below provides the limits of quantification (LOQ) for other acyl-CoAs, demonstrating the sensitivity achievable with modern LC-MS/MS methods.
| Analyte | Limit of Quantification (LOQ) | Matrix | Reference |
| Acetyl-CoA | ~2.4 - 285.3 nmol/L | Human Plasma | [5] |
| Methylmalonyl-CoA | 15.33 µM | Not specified | [6] |
| Various Long-Chain Acyl-CoAs | Not specified, but sub-picomole amounts detectable | Cultured Cells | [7] |
Table 2: Examples of achievable limits of quantification for various acyl-CoAs.
Conclusion and Future Directions
This compound represents a potentially important, yet understudied, endogenous molecule. Based on the biology of related very-long-chain and branched-chain fatty acyl-CoAs, it is likely involved in the regulation of lipid metabolism through the activation of PPARα. Its accumulation may be relevant in the context of peroxisomal disorders.
The primary challenge in the field is the definitive identification and quantification of this compound in various biological tissues. The analytical methods outlined in this guide provide a robust framework for researchers to pursue these investigations. Future work should focus on:
-
Confirmation of Endogenous Presence: Utilizing high-resolution mass spectrometry to unambiguously identify this compound in various tissues and biofluids.
-
Quantitative Profiling: Determining the concentrations of this molecule in health and disease states, particularly in metabolic and neurological disorders.
-
Elucidation of Biosynthetic and Degradative Pathways: Identifying the specific enzymes responsible for the synthesis and breakdown of this compound.
-
Functional Studies: Investigating the specific downstream effects of PPARα activation by this particular acyl-CoA and exploring its potential roles in drug development.
References
- 1. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of branched chain acids. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Potential Signaling Role of 24-Methylpentacosanoyl-CoA
Disclaimer: As of the latest available scientific literature, 24-Methylpentacosanoyl-CoA has not been specifically identified or characterized as a signaling molecule. This technical guide, therefore, provides a comprehensive overview based on the established roles of structurally related lipids—very-long-chain and branched-chain fatty acyl-CoAs. It further outlines a hypothetical framework for the investigation of this compound's potential signaling functions, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: Acyl-CoAs as Central Players in Cellular Function
Acyl-Coenzyme A (acyl-CoA) molecules are indispensable intermediates in cellular metabolism, formed through the activation of fatty acids via thioesterification to Coenzyme A.[1][2] This activation is the gateway for their involvement in numerous metabolic pathways, both for energy production and for the synthesis of complex lipids.[2] Emerging evidence has expanded their role beyond simple metabolites, establishing long-chain acyl-CoAs as critical signaling molecules capable of modulating enzyme activity and gene expression by interacting with transcription factors.[2][3]
This compound is a member of a specialized class of lipids known as branched-chain very-long-chain fatty acyl-CoAs. Very-long-chain fatty acids (VLCFAs), which have 22 or more carbon atoms, are fundamental structural components of cellular membranes, particularly in sphingolipids, and serve as precursors for various lipid mediators.[4][5] Branched-chain fatty acids (BCFAs) have been implicated in bacterial cell-to-cell communication and are under investigation in mammals for their potential anti-inflammatory and metabolic regulatory properties.[6][7][8] While the specific functions of this compound remain unknown, its unique structure warrants investigation into its potential as a novel signaling entity.
Biosynthesis of Branched-Chain Very-Long-Chain Acyl-CoAs
The synthesis of a complex molecule like this compound is a multi-step process. It likely originates from the metabolism of branched-chain amino acids, which provide the initial branched-chain acyl-CoA primer.[9] This primer then undergoes a series of elongation cycles, primarily in the endoplasmic reticulum, where two-carbon units are sequentially added to create a very-long-chain fatty acid.[4][10] The final step is the "activation" of the free fatty acid, 24-methylpentacosanoic acid, to its metabolically active form, this compound, by an acyl-CoA synthetase enzyme.
Caption: General biosynthesis of a branched-chain VLCFA-CoA.
Hypothetical Signaling Mechanisms of this compound
Based on the known functions of other complex acyl-CoAs, this compound could exert its signaling effects through several potential mechanisms:
-
Allosteric Enzyme Regulation : The large and structurally unique nature of this molecule could allow it to bind to and modulate the activity of key metabolic enzymes in a highly specific manner.[2]
-
Transcriptional Control : It may act as a ligand for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), or other transcription factors, thereby directly influencing the expression of genes related to metabolism and inflammation.[2][8]
-
Protein Acylation : It could potentially be a substrate for protein acylation, a post-translational modification that can alter a protein's function, localization, and stability.
-
Membrane Fluidity and Domain Formation : As a precursor for complex lipids, its abundance could alter the composition of cell membranes, affecting the formation of signaling platforms like lipid rafts.
Caption: Hypothetical signaling actions of this compound.
Data Summary: Biological Roles of Related Fatty Acid Classes
The following table contextualizes the potential functions of this compound by summarizing the known roles of related fatty acid classes.
| Fatty Acid Class | Example(s) | Known/Potential Biological Roles | Citation(s) |
| Long-Chain Acyl-CoAs | Palmitoyl-CoA, Oleoyl-CoA | Allosteric regulation of metabolic enzymes, modulation of ion channels, and direct regulation of transcription factors. | [2][3] |
| Very-Long-Chain FAs (VLCFAs) | Lignoceric acid (C24:0), Cerotic acid (C26:0) | Key structural components of membranes (sphingolipids), precursors for lipid mediators, and implicated in several inherited metabolic diseases. | [4][5][10] |
| Branched-Chain FAs (BCFAs) | Phytanic acid, Iso- and Anteiso-fatty acids | Act as cell-cell signals in bacteria; in mammals, they exhibit potential anti-inflammatory, anti-cancer, and lipid-lowering effects through modulation of gene expression. | [6][7][11] |
Proposed Experimental Framework for Investigating Signaling Roles
A systematic, multi-faceted approach is required to elucidate the potential signaling functions of this compound.
Objective:
To identify and characterize the intracellular signaling pathways modulated by this compound.
Methodological Approach:
-
Cellular Viability and Bioavailability:
-
Protocol: Treat relevant cell lines (e.g., hepatocytes, adipocytes) with synthesized 24-methylpentacosanoic acid across a range of concentrations. Assess cell viability using a standard MTT assay to establish a non-toxic working concentration range.
-
Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to confirm the uptake of the fatty acid and its intracellular conversion to this compound.
-
-
Transcriptomic Profiling:
-
Protocol: Treat cells with a pre-determined non-toxic concentration of 24-methylpentacosanoic acid. After an appropriate incubation period, extract total RNA.
-
Analysis: Perform RNA sequencing (RNA-Seq) to obtain a global profile of gene expression changes. Validate key differentially expressed genes, particularly those involved in metabolism and inflammation, using quantitative real-time PCR (qPCR).
-
-
Transcription Factor Activity Screening:
-
Protocol: Co-transfect cells with a luciferase reporter plasmid containing response elements for specific transcription factors (e.g., a PPRE-luciferase reporter for PPAR activity) and a control plasmid for normalization. Treat the transfected cells with 24-methylpentacosanoic acid.
-
Analysis: Measure luciferase activity to quantify the activation or repression of the targeted transcription factor.
-
-
Signal Transduction Pathway Analysis:
-
Protocol: Treat cells with 24-methylpentacosanoic acid and prepare cell lysates at various time points.
-
Analysis: Use Western blotting to analyze the phosphorylation status and abundance of key proteins in major signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.
-
Caption: A proposed workflow for investigating signaling properties.
Conclusion and Future Directions
The field of lipidomics continues to reveal the profound and diverse roles that lipids play in cellular signaling. While this compound remains an uncharacterized molecule, its unique structure places it at the intersection of very-long-chain and branched-chain fatty acid biology, both of which are rich with examples of bioactive molecules. The hypothetical frameworks and experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for investigating its potential as a novel signaling molecule. Such research is essential for a deeper understanding of lipid-mediated cellular regulation and may uncover new therapeutic targets for a range of metabolic and inflammatory disorders.
References
- 1. Evidence for 26 distinct acyl-coenzyme A synthetase genes in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 10. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their acyl chain. While less abundant than their straight-chain counterparts, emerging evidence highlights their significance in various metabolic processes. The activation of BCFAs to their coenzyme A (CoA) thioesters, forming branched-chain fatty acyl-CoAs (BCFA-CoAs), is a critical step that primes them for participation in diverse cellular pathways. This technical guide provides an in-depth exploration of the multifaceted roles of BCFA-CoAs in metabolism, focusing on their synthesis, degradation, and regulatory functions, particularly in key signaling pathways. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and therapeutic development in this area.
Biosynthesis and Degradation of Branched-Chain Fatty Acyl-CoAs
The primary precursors for the synthesis of iso- and anteiso- BCFAs are the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. The metabolic pathways for their conversion to BCFA-CoAs are intricate and involve several key enzymatic steps.
1.1. Biosynthesis
The synthesis of BCFA-CoAs initiates with the catabolism of BCAAs.[1] The initial step is a reversible transamination catalyzed by branched-chain amino acid aminotransferase (BCAT) , which converts the BCAAs to their respective α-keto acids: α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine).[1]
Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of these α-keto acids to form the corresponding branched-chain acyl-CoAs: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA.[1] These short-chain branched acyl-CoAs can then serve as primers for fatty acid synthesis.
The elongation of these primers is carried out by the fatty acid synthase (FASN) system, which utilizes malonyl-CoA as the two-carbon donor in a series of condensation, reduction, dehydration, and further reduction reactions to produce longer-chain BCFAs.[2]
Figure 1: Biosynthesis pathway of BCFA-CoAs from BCAAs.
1.2. Degradation
The degradation of BCFAs primarily occurs in the peroxisomes through a modified β-oxidation pathway, as their branched structure can impede the conventional mitochondrial β-oxidation process.[3][4] For instance, the metabolism of phytanic acid, a branched-chain fatty acid, requires an initial α-oxidation step to remove the methyl group at the β-position, allowing for subsequent β-oxidation to proceed.[5] The end products of BCFA degradation are acetyl-CoA, propionyl-CoA, and in some cases, isobutyryl-CoA, which can then enter central carbon metabolism.[4]
Regulatory Roles of Branched-Chain Fatty Acyl-CoAs in Signaling Pathways
BCFA-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can directly interact with and modulate the activity of key regulatory proteins.
2.1. Peroxisome Proliferator-Activated Receptor α (PPARα) Activation
A significant body of evidence indicates that BCFA-CoAs are potent endogenous ligands for the nuclear receptor PPARα.[3][6][7] Studies have demonstrated that BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, bind to PPARα with high affinity, often with greater affinity than their corresponding free fatty acids.[5] This binding induces a conformational change in the PPARα protein, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes.[6] PPARα target genes are predominantly involved in fatty acid uptake and oxidation, thus the activation of PPARα by BCFA-CoAs establishes a feed-forward mechanism to promote their own catabolism.[8]
Figure 2: BCFA-CoA-mediated activation of PPARα signaling.
2.2. Allosteric Regulation of AMPK
Recent studies have revealed that long-chain fatty acyl-CoAs can act as allosteric activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][7] While direct evidence for BCFA-CoAs is still emerging, it is plausible that they share this regulatory function. AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[3] This reduces the production of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acyl-CoAs into the mitochondria for β-oxidation.[7] This suggests a potential mechanism by which BCFA-CoAs could promote their own oxidation through the AMPK-ACC axis.
2.3. Interaction with mTOR and Insulin (B600854) Signaling
The role of BCFA-CoAs in mTOR and insulin signaling is less direct and is an area of active investigation. The mTOR pathway is a critical regulator of cell growth and metabolism and is known to be activated by BCAAs, particularly leucine.[9] It is hypothesized that the metabolic products of BCAAs, including BCFA-CoAs, may contribute to the downstream effects of BCAA signaling. For instance, the accumulation of long-chain acyl-CoAs has been implicated in the development of insulin resistance.[10] It is plausible that an imbalance in BCFA-CoA metabolism could contribute to the modulation of insulin signaling pathways, potentially through indirect mechanisms such as alterations in the cellular lipid profile or the activation of stress-related kinases. Further research is needed to elucidate the specific roles of BCFA-CoAs in these complex signaling networks.
2.4. Protein Acylation
Acyl-CoAs serve as donors for the post-translational modification of proteins through acylation, which can alter protein function, localization, and stability.[8][11] While acetylation (from acetyl-CoA) is the most studied form of acylation, other fatty acyl-CoAs can also be utilized. The extent to which BCFA-CoAs participate in protein acylation and the functional consequences of such modifications are currently not well understood but represent an exciting avenue for future research.
Quantitative Data on Branched-Chain Fatty Acyl-CoAs
The quantification of BCFA-CoAs in biological samples is challenging due to their low abundance and the complexity of the lipidome. However, advances in mass spectrometry have enabled their detection and relative quantification. The absolute concentrations of specific BCFA-CoAs in different tissues are not yet well-established.
Table 1: Relative Abundance of Selected Acyl-CoAs in Bovine Tissues
| Acyl-CoA Species | Retina (%) | Heart (%) | Liver (%) |
| 12:0 CoA | 2.7 ± 2.1 | 2.6 ± 0.6 | 16.1 ± 5.7 |
| 14:0 CoA | 7.0 ± 1.8 | 3.8 ± 1.0 | 5.9 ± 0.8 |
| 14:1n-9 CoA | 2.9 ± 2.2 | 0.7 ± 0.3 | 1.2 ± 0.6 |
| 14:2n-6 CoA | 1.6 ± 0.7 | 3.7 ± 0.1 | 8.1 ± 1.2 |
Data adapted from a study on bovine tissues, showing the relative percentage of different acyl-CoA species. While not exclusively focused on branched-chain forms, it provides context on the diversity of the acyl-CoA pool.[12]
Experimental Protocols
4.1. Extraction and Quantification of BCFA-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of BCFA-CoAs from cultured cells or tissues.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein modification by short-chain fatty acid metabolites in sepsis: a comprehensive review [frontiersin.org]
- 7. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peroxisomal Beta-Oxidation of 24-Methylpentacosanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the peroxisomal beta-oxidation of 24-methylpentacosanoyl-CoA, a 2-methyl branched-chain fatty acid. Peroxisomes are the exclusive site for the initial breakdown of this class of fatty acids, which cannot be directly metabolized by mitochondria. This document details the enzymatic pathway, its regulation by the peroxisome proliferator-activated receptor alpha (PPARα), and presents detailed experimental protocols for the quantitative analysis of this compound and its metabolites. The information herein is intended to serve as a valuable resource for researchers investigating lipid metabolism, peroxisomal disorders, and developing therapeutic interventions targeting these pathways.
Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific fatty acids that are poor substrates for the mitochondrial beta-oxidation machinery.[1] These include very-long-chain fatty acids (VLCFAs), dicarboxylic acids, and branched-chain fatty acids.[2][3] The beta-oxidation of fatty acids with a methyl group at an odd-numbered carbon, such as 24-methylpentacosanoic acid, occurs exclusively in peroxisomes due to the steric hindrance posed by the methyl group.[4]
The peroxisomal beta-oxidation of 2-methyl-branched fatty acids involves a distinct set of enzymes that differ from those of the classical peroxisomal beta-oxidation pathway for straight-chain fatty acids.[5] This specialized pathway is essential for the degradation of dietary branched-chain fatty acids derived from sources like phytanic acid.
The Enzymatic Pathway of this compound Beta-Oxidation
The peroxisomal beta-oxidation of this compound proceeds through a cyclical four-step process, analogous to the beta-oxidation of straight-chain fatty acids, but catalyzed by a different set of enzymes.
Step 1: Dehydrogenation
The initial and rate-limiting step is the dehydrogenation of this compound to 2-methyl-trans-2-hexacosenoyl-CoA. This reaction is catalyzed by branched-chain acyl-CoA oxidase (BCOX) , also known as pristanoyl-CoA oxidase.[5] Unlike the acyl-CoA dehydrogenases in mitochondria, BCOX directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[6]
Step 2: Hydration and Dehydrogenation
The subsequent hydration and dehydrogenation steps are catalyzed by a single multifunctional enzyme, D-bifunctional protein (D-BP) .[7][8][9] D-BP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates 2-methyl-trans-2-hexacosenoyl-CoA to 3-hydroxy-2-methylhexacosanoyl-CoA, which is then oxidized to 3-keto-2-methylhexacosanoyl-CoA.[10]
Step 3: Thiolytic Cleavage
The final step is the thiolytic cleavage of 3-keto-2-methylhexacosanoyl-CoA by sterol carrier protein x (SCPx) , which possesses 3-ketoacyl-CoA thiolase activity.[11] This reaction yields propionyl-CoA and 22-methyltricosanoyl-CoA. The latter can then re-enter the beta-oxidation spiral for further degradation. For this compound, the first cycle of beta-oxidation will produce one molecule of propionyl-CoA and one molecule of acetyl-CoA in the subsequent rounds, along with a chain-shortened acyl-CoA.
Table 1: Enzymes of Peroxisomal Beta-Oxidation of this compound
| Step | Enzyme | Substrate | Product(s) |
| 1. Dehydrogenation | Branched-chain acyl-CoA oxidase (BCOX) | This compound | 2-Methyl-trans-2-hexacosenoyl-CoA, H₂O₂ |
| 2. Hydration & Dehydrogenation | D-bifunctional protein (D-BP) | 2-Methyl-trans-2-hexacosenoyl-CoA | 3-Keto-2-methylhexacosanoyl-CoA |
| 3. Thiolytic Cleavage | Sterol carrier protein x (SCPx)/Thiolase | 3-Keto-2-methylhexacosanoyl-CoA | Propionyl-CoA, 22-Methyltricosanoyl-CoA |
Regulation by Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The expression of genes encoding peroxisomal beta-oxidation enzymes is transcriptionally regulated by the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα).[12] PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[13][14][15] This heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[16]
Branched-chain fatty acyl-CoAs, including those derived from 24-methylpentacosanoic acid, are high-affinity ligands for PPARα. This creates a feed-forward regulatory loop where the substrate of the pathway induces the expression of the enzymes required for its own degradation.
References
- 1. In vivo activation of PPAR target genes by RXR homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. mdpi.com [mdpi.com]
- 6. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 7. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. KEGG DISEASE: D-bifunctional protein deficiency [genome.jp]
- 10. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. InterPro [ebi.ac.uk]
- 12. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reactome | PPARA binds RXRA [reactome.org]
- 16. DNA binding preferences of PPAR alpha/RXR alpha heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Properties and Metabolic Significance of 24-Methylpentacosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 24-Methylpentacosanoyl-CoA is a branched-chain very-long-chain acyl-CoA molecule. While specific experimental data for this particular isomer is scarce in publicly available literature, its theoretical properties and metabolic fate can be extrapolated from the well-established biochemistry of related lipid molecules. This document provides a comprehensive overview of the predicted chemical and physical properties of this compound, its anticipated metabolic pathways, and its potential role as a signaling molecule. Detailed theoretical experimental protocols are provided to guide future research and characterization of this molecule.
Core Properties of this compound
This compound is the activated form of 24-methylpentacosanoic acid, a C26:0 branched-chain fatty acid. The activation to a CoA thioester is a prerequisite for its involvement in metabolic pathways.[1] The properties of the precursor fatty acid are summarized below, and the properties of the CoA derivative are theoretically derived.
| Property | 24-Methylpentacosanoic Acid | This compound (Theoretical) |
| Synonyms | Isocerotic acid | Isocerotoyl-CoA |
| Molecular Formula | C₂₆H₅₂O₂[2] | C₄₇H₈₆N₇O₁₇P₃S |
| Molecular Weight | 396.7 g/mol [2] | ~1146.2 g/mol |
| Chemical Structure | A 25-carbon chain with a methyl group at the 24th position and a terminal carboxylic acid. | A 25-carbon acyl chain with a methyl group at the 24th position, linked to Coenzyme A via a thioester bond. |
| Predicted Solubility | Insoluble in water, soluble in organic solvents. | Amphipathic, with limited solubility in aqueous solutions. |
| Predicted Cellular Localization | Cytosol, Peroxisomes, Mitochondria, Endoplasmic Reticulum. | Cytosol, Peroxisomes, Mitochondria, Endoplasmic Reticulum. |
Hypothetical Metabolic Pathways
The metabolism of branched-chain fatty acids is distinct from that of their straight-chain counterparts, often requiring specialized enzymatic pathways.
The synthesis of branched-chain fatty acids can occur through the utilization of branched-chain α-keto acids as primers by the fatty acid synthase system.[3] Specifically, mid-chain branching can be introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid elongation.[4]
Due to the methyl branch at the penultimate (iso) position, complete degradation of this compound via β-oxidation is sterically hindered. Therefore, it is predicted to undergo an initial round of α-oxidation within the peroxisomes.[5] This process removes a single carbon from the carboxyl end, yielding a shorter branched-chain acyl-CoA that can subsequently enter the β-oxidation pathway.[5]
The proposed catabolic pathway is as follows:
-
Activation: 24-methylpentacosanoic acid is activated to this compound by an acyl-CoA synthetase in the peroxisome, endoplasmic reticulum, or mitochondrion.[6]
-
α-Oxidation (Peroxisomal): this compound undergoes hydroxylation and subsequent cleavage to yield pristanal (B217276) and formyl-CoA. Pristanal is then oxidized to pristanic acid, which can be activated to pristanoyl-CoA.[5]
-
β-Oxidation (Peroxisomal and Mitochondrial): The resulting shorter branched-chain acyl-CoAs undergo cycles of β-oxidation in the peroxisomes, and the chain-shortened products can then be further metabolized in the mitochondria.[7]
Figure 1: Hypothetical catabolic pathway of this compound.
Potential Role in Cellular Signaling
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9] PPARα is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism.[10]
Activation of PPARα by ligands such as this compound would be expected to:
-
Induce a conformational change in the PPARα protein.[8]
-
Promote the recruitment of co-activator proteins.[9]
-
Upregulate the transcription of target genes involved in fatty acid uptake, transport, and oxidation.[10]
This suggests a feedback mechanism where the accumulation of such fatty acyl-CoAs stimulates their own degradation.
Figure 2: Hypothetical PPARα signaling pathway involving this compound.
Proposed Experimental Protocols
The following are detailed theoretical protocols for the synthesis and analysis of this compound.
This protocol is adapted from methods for synthesizing other acyl-CoAs.
-
Objective: To synthesize this compound from 24-methylpentacosanoic acid.
-
Materials:
-
24-methylpentacosanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and a small amount of Triton X-100 to solubilize the fatty acid.
-
Add 24-methylpentacosanoic acid to the mixture.
-
Initiate the reaction by adding Coenzyme A and acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via HPLC or LC-MS/MS.
-
Purify the resulting this compound using solid-phase extraction or preparative HPLC.
-
This protocol is based on established methods for the analysis of very-long-chain acyl-CoAs.[11][12]
-
Objective: To quantify the concentration of this compound in biological samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Extraction: Extract lipids and acyl-CoAs from cell or tissue homogenates using a suitable organic solvent mixture (e.g., methanol/acetonitrile).
-
Chromatographic Separation:
-
Column: C18 or C4 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoA.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[12]
-
-
Quantification: Generate a standard curve using the synthesized and purified this compound to determine its concentration in the biological samples.
-
Figure 3: General experimental workflow for LC-MS/MS analysis.
-
Objective: To determine if this compound can activate PPARα.
-
Method: Reporter gene assay in a suitable cell line (e.g., HepG2).
-
Procedure:
-
Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Treat the transfected cells with varying concentrations of this compound.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
An increase in luciferase activity relative to a vehicle control would indicate PPARα activation.
-
Conclusion and Future Directions
While this compound is not a well-characterized molecule, its theoretical properties can be inferred from the extensive research on other very-long-chain and branched-chain fatty acyl-CoAs. It is likely to be a substrate for peroxisomal α- and β-oxidation and may act as an endogenous ligand for the nuclear receptor PPARα. The experimental protocols outlined in this guide provide a framework for the future synthesis, detection, and functional characterization of this compound, which will be crucial for elucidating its precise roles in lipid metabolism and cellular signaling. Further research in this area could provide valuable insights into the pathophysiology of metabolic disorders associated with the accumulation of branched-chain fatty acids.
References
- 1. Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems in patients suffering from different peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24-Methylpentacosanoic acid | C26H52O2 | CID 5282608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 24-Methylpentacosanoyl-CoA in Shaping Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are integral components of cellular membranes, profoundly influencing their biophysical properties and mediating critical biological functions. Among these, branched-chain VLCFAs represent a unique class of lipids with significant yet often overlooked roles. This technical guide provides an in-depth exploration of 24-methylpentacosanoyl-CoA, an iso-branched C26 fatty acyl-CoA, and its putative role in membrane composition and function. While direct experimental data for this specific molecule remains limited, this document synthesizes current knowledge on branched-chain and very-long-chain fatty acids to extrapolate its likely biosynthesis, impact on membrane architecture, and potential involvement in cellular signaling. Detailed experimental protocols for the analysis of such lipid species are also provided, alongside visualizations of key pathways to facilitate a deeper understanding for researchers in lipid biology and drug development.
Introduction to this compound
This compound is the activated form of 24-methylpentacosanoic acid, a saturated fatty acid with 26 carbon atoms and a methyl branch at the iso position (the second-to-last carbon from the methyl end).[1] As a very-long-chain fatty acyl-CoA, it is a precursor for its incorporation into various complex lipids that constitute cellular membranes, particularly sphingolipids.[2] The presence of a methyl branch introduces a steric hindrance that is expected to alter the packing of lipid acyl chains within the membrane, thereby influencing its fluidity, thickness, and the formation of specialized microdomains.[3][4][5]
Table 1: Physicochemical Properties of 24-Methylpentacosanoic Acid
| Property | Value | Source |
| Molecular Formula | C26H52O2 | [1] |
| Molecular Weight | 396.7 g/mol | [1] |
| Common Synonyms | Isocerotic acid | [1][6] |
| LIPID MAPS ID | LMFA01020024 | [7] |
Biosynthesis of this compound
The biosynthesis of iso-branched very-long-chain fatty acids like 24-methylpentacosanoic acid is believed to initiate from branched-chain amino acid catabolism.[8][9][10] In mammals, the synthesis of branched-chain VLCFAs involves a series of elongation steps catalyzed by specific fatty acid elongase (ELOVL) enzymes.[11]
The proposed biosynthetic pathway for this compound begins with the branched-chain amino acid leucine, which is converted to isovaleryl-CoA. This serves as a primer for fatty acid synthase to produce iso-fatty acids. Subsequent elongation of a branched-chain acyl-CoA precursor by the ELOVL family of enzymes, particularly ELOVL1 and ELOVL3 which are known to act on branched-chain acyl-CoAs, would lead to the formation of this compound.[11]
Role in Membrane Composition and Properties
-
Membrane Fluidity: The methyl branch of iso-fatty acids disrupts the tight packing of adjacent acyl chains, leading to an increase in membrane fluidity.[4][5] This is particularly important for organisms living in cold environments to maintain membrane function.[12]
-
Membrane Thickness and Rigidity: VLCFAs, due to their extended length, can increase the thickness of the lipid bilayer.[2] They are often found in sphingolipids, which are key components of lipid rafts—specialized membrane microdomains involved in cell signaling.[2] The presence of C24 sphingolipids has been shown to influence the lateral organization of membranes.[13]
-
Sphingolipid Metabolism: Very-long-chain acyl-CoAs are essential substrates for ceramide synthases (CerS) in the synthesis of sphingolipids.[14] The acyl chain length of sphingolipids is critical for their biological functions, including their role in apoptosis.[13]
Table 2: Putative Effects of this compound Incorporation into Membranes
| Membrane Property | Predicted Effect | Rationale |
| Fluidity | Increase | The iso-methyl branch disrupts ordered lipid packing.[4][5] |
| Thickness | Increase | The C26 acyl chain is longer than common C16-C18 fatty acids.[2] |
| Lipid Raft Formation | Modulation | As a component of sphingolipids, it would influence raft properties.[2][13] |
| Permeability | Decrease | Increased thickness and altered packing can reduce passive diffusion. |
Potential Signaling Roles
The incorporation of this compound into sphingolipids suggests its potential involvement in signaling pathways where these lipids are key players. Sphingolipids and their metabolites, such as ceramides (B1148491) and sphingosine-1-phosphate, are critical signaling molecules in a variety of cellular processes including proliferation, apoptosis, and stress responses.[15] The specific acyl chain composition of these lipids can modulate their signaling functions. For instance, a shift in sphingolipid acyl chain length from C24 to C16 has been shown to increase susceptibility to apoptosis.[13] Therefore, the regulated synthesis and incorporation of this compound could be a mechanism to fine-tune these signaling events.
Experimental Protocols
The analysis of very-long-chain acyl-CoAs like this compound presents analytical challenges due to their low abundance and hydrophobicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.[16][17]
Extraction of Acyl-CoAs from Cells or Tissues
-
Cell Lysis and Quenching: Rapidly quench metabolic activity by washing cell pellets with ice-cold phosphate-buffered saline (PBS). Lyse cells and precipitate proteins using a cold extraction solvent, typically a mixture of isopropanol (B130326) and an acidic buffer.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as methanol (B129727)/chloroform/water to separate the lipid-containing organic phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge to remove interfering lipids and salts. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium (B1175870) hydroxide).
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., ammonium acetate (B1210297) or triethylamine) to achieve good separation of the highly hydrophobic VLCFA-CoAs.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive ion mode. Detection is typically performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion will be the protonated molecule [M+H]+ of this compound, and a characteristic fragment ion (e.g., corresponding to the CoA moiety) will be monitored as the product ion.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., a C17:0-CoA) for accurate quantification. Prepare a calibration curve with a synthetic standard of this compound if available, or a closely related VLCFA-CoA.
References
- 1. 24-Methylpentacosanoic acid | C26H52O2 | CID 5282608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Impact on lipid membrane organization by free branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pathway for the biosynthesis of straight and branched, odd- and even-length, medium-chain fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 13. A shift in sphingolipid composition from C24 to C16 increases susceptibility to apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Harnessing the power of yeast to elucidate the role of sphingolipids in metabolic and signaling processes pertinent to psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Enzymatic Reactions Involving 24-Methylpentacosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential enzymatic reactions involving 24-Methylpentacosanoyl-CoA, a C26 methyl-branched very-long-chain fatty acyl-CoA. Based on current scientific understanding of fatty acid metabolism, this document outlines the probable biosynthetic and degradative pathways, identifies key enzyme families, and presents detailed experimental protocols for the investigation of these reactions. Quantitative data from related substrates are summarized to provide a comparative framework. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual understanding for researchers in lipidomics, metabolic disorders, and drug development.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their branched-chain counterparts play crucial roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism.[1] this compound is a specific very-long-chain fatty acyl-CoA with a methyl branch at the 24th carbon position. While direct experimental data on this molecule is sparse, its metabolic fate can be predicted based on the well-established pathways for VLCFA and branched-chain fatty acid (BCFA) metabolism. This guide synthesizes the available information to provide a robust theoretical framework and practical methodologies for studying the enzymatic reactions involving this complex lipid.
Biosynthesis of this compound
The synthesis of this compound is expected to occur through the fatty acid elongation pathway, which takes place in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The key rate-limiting enzymes in this pathway are the fatty acid elongases (ELOVLs).
The Fatty Acid Elongation Cycle
The elongation of a precursor fatty acyl-CoA to this compound would involve the following steps:
-
Condensation: Catalyzed by an ELOVL enzyme, the initial acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KAR) to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to create a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the starting molecule.
This cycle would be repeated until the 26-carbon chain with a methyl group is synthesized. The methyl branch is likely introduced by the utilization of methylmalonyl-CoA instead of malonyl-CoA at a specific elongation step.
Key Enzymes in Biosynthesis
The ELOVL family of enzymes exhibits substrate specificity for fatty acyl-CoAs of different chain lengths and saturation levels. For the synthesis of a C26 fatty acid, ELOVL1 is a prime candidate for catalyzing the final elongation steps.[2][3][4] ELOVL1 has demonstrated high activity with C20- and C22-CoA substrates.[2][3]
Table 1: Substrate Specificity of Human ELOVL1
| Substrate | Relative Activity (%) | Reference |
| C18:0-CoA | ~40 | [4] |
| C20:0-CoA | ~70 | [4] |
| C22:0-CoA | 100 | [4] |
| C24:0-CoA | ~80 | [4] |
| C26:0-CoA | ~30 | [4] |
Note: Data is based on in vitro assays with recombinant human ELOVL1 and represents the relative elongation activity compared to the optimal substrate.
Proposed Biosynthetic Pathway
Degradation of this compound
The degradation of VLCFAs and BCFAs primarily occurs in peroxisomes through a modified beta-oxidation pathway.[5][6] Given that the methyl group in this compound is at an even-numbered carbon (the 24th position), it is not expected to hinder the beta-oxidation process directly. Therefore, a preliminary alpha-oxidation step, which is required for fatty acids with a methyl group at the beta-carbon (C3), is likely not necessary.[7]
Peroxisomal Beta-Oxidation
The peroxisomal beta-oxidation of this compound would proceed through a series of four enzymatic reactions, similar to mitochondrial beta-oxidation, but catalyzed by a different set of enzymes. The cycle would repeat, shortening the fatty acyl-CoA chain by two carbons in each round, until a medium-chain fatty acyl-CoA is produced, which is then transported to the mitochondria for complete oxidation.
The key steps in peroxisomal beta-oxidation are:
-
Oxidation: Catalyzed by a peroxisomal acyl-CoA oxidase (ACOX), which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).
-
Hydration: Catalyzed by a multifunctional enzyme (MFE) with enoyl-CoA hydratase activity.
-
Dehydrogenation: Catalyzed by the MFE with 3-hydroxyacyl-CoA dehydrogenase activity.
-
Thiolytic Cleavage: Catalyzed by a peroxisomal thiolase, which releases acetyl-CoA (or propionyl-CoA if the precursor has an odd number of carbons) and a shortened acyl-CoA.
Key Enzymes in Degradation
Peroxisomes contain distinct sets of beta-oxidation enzymes for straight-chain and branched-chain fatty acids.[8][9] For a branched-chain substrate like this compound, the "branched-chain" pathway enzymes would be utilized.
Table 2: Key Enzymes in Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acyl-CoAs
| Enzyme | Function | Reference |
| Branched-chain Acyl-CoA Oxidase (ACOX2) | Initial oxidation | [8] |
| D-bifunctional protein (DBP) | Hydration and Dehydrogenation | [9] |
| Peroxisomal Thiolase | Thiolytic cleavage | [10] |
Proposed Degradative Pathway
Experimental Protocols
The following protocols are adapted from established methods and can be optimized for studying the metabolism of this compound.
In Vitro Fatty Acid Elongation Assay
This protocol is designed to measure the activity of ELOVL enzymes in vitro using a radiolabeled precursor.
Materials:
-
Microsomal fractions from cells overexpressing the ELOVL of interest (e.g., ELOVL1)
-
[1-¹⁴C]-Malonyl-CoA
-
22-Methyl-tetracosanoyl-CoA (precursor substrate)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Prepare the reaction mixture containing reaction buffer, NADPH, and the precursor acyl-CoA in a microcentrifuge tube.
-
Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding [1-¹⁴C]-Malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of 10% KOH in methanol.
-
Saponify the lipids by heating at 65°C for 1 hour.
-
Acidify the mixture with concentrated HCl.
-
Extract the fatty acids with hexane (B92381).
-
Evaporate the hexane under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of hexane and spot onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the precursor and product fatty acids.
-
Visualize the radioactive spots by autoradiography or a phosphorimager.
-
Scrape the corresponding spots into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the incorporation of radiolabel into the elongated product.
Peroxisomal Beta-Oxidation Assay
This protocol measures the rate of peroxisomal beta-oxidation using a radiolabeled substrate in cultured cells.[5]
Materials:
-
Cultured cells (e.g., fibroblasts)
-
[1-¹⁴C]-24-Methylpentacosanoic acid
-
Cell culture medium
-
Scintillation cocktail and vials
-
Perchloric acid
Procedure:
-
Culture cells to near confluency in appropriate culture plates.
-
Prepare the radiolabeled substrate by complexing [1-¹⁴C]-24-Methylpentacosanoic acid with bovine serum albumin (BSA).
-
Incubate the cells with the radiolabeled substrate in serum-free medium for a defined period (e.g., 2-4 hours) at 37°C.
-
Stop the reaction by adding perchloric acid to the medium to precipitate protein and cell debris.
-
Centrifuge the samples to pellet the precipitate.
-
Collect the supernatant, which contains the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs).
-
Add scintillation cocktail to an aliquot of the supernatant and quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration in the cell pellet.
-
Calculate the rate of beta-oxidation as nmol of radiolabeled acid-soluble metabolites produced per mg of protein per hour.
GC-MS Analysis of 24-Methylpentacosanoic Acid
This protocol outlines the general steps for the analysis of long-chain methyl-branched fatty acids by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Lipid extract from cells or tissues
-
Internal standard (e.g., a deuterated long-chain fatty acid)
-
Methanol with 2% (v/v) sulfuric acid
-
Hexane
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
To the lipid extract, add the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add methanol/sulfuric acid and heat at 80°C for 1 hour to convert the fatty acids to fatty acid methyl esters (FAMEs).
-
After cooling, add water and extract the FAMEs with hexane.
-
Analyze the hexane layer by GC-MS.
-
Identify the 24-methylpentacosanoate methyl ester based on its retention time and mass spectrum.
-
Quantify the amount of 24-methylpentacosanoic acid relative to the internal standard.
Conclusion
While direct enzymatic data for this compound is currently limited, a strong theoretical framework for its metabolism can be constructed based on our understanding of VLCFA and BCFA pathways. The biosynthesis is likely carried out by the ELOVL elongase system, with ELOVL1 playing a key role in the final elongation steps. The degradation is predicted to occur via peroxisomal beta-oxidation, utilizing the enzymatic machinery specific for branched-chain substrates. The experimental protocols provided in this guide offer a starting point for researchers to investigate these potential enzymatic reactions, paving the way for a deeper understanding of the biological roles of this complex lipid and its implications in health and disease. Further research, including kinetic studies with purified enzymes and metabolic flux analysis using isotopically labeled 24-Methylpentacosanoic acid, will be crucial to fully elucidate its metabolic fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Nexus of 24-Methylpentacosanoyl-CoA and Nuclear Receptors: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the interaction between 24-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, and nuclear receptors. While direct experimental data for this specific molecule is limited, this document synthesizes current knowledge on related long-chain and branched-chain fatty acyl-CoAs to project its likely biochemical and cellular behavior. The primary focus is on its potent interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This guide also explores the potential, though likely less significant, interactions with Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs). Detailed experimental protocols for studying these interactions and quantitative data from analogous compounds are provided to support future research in this area. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and nuclear receptor signaling.
Introduction: The Significance of Very-Long-Chain Fatty Acyl-CoAs in Cellular Signaling
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated CoA esters are not merely metabolic intermediates but also potent signaling molecules.[1][2] Branched-chain fatty acids, another class of lipids, also exhibit significant signaling properties. These molecules, once esterified to Coenzyme A, can directly interact with and modulate the activity of nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, inflammation, and development.
This compound is a C25 very-long-chain fatty acyl-CoA with a methyl branch at the 24th carbon position. While this specific molecule has not been extensively studied, its structural characteristics place it within the class of branched-chain VLCFA-CoAs known to be high-affinity ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] This interaction is critical for the regulation of genes involved in fatty acid oxidation, particularly peroxisomal β-oxidation, which is essential for the breakdown of these potentially toxic lipids.[2]
This guide will delve into the known and extrapolated interactions of this compound with PPARα, as well as potential interactions with other key metabolic nuclear receptors, LXR and FXR.
Signaling Pathways
The primary signaling pathway for this compound is anticipated to be through the activation of PPARα. Upon binding, it is expected to induce a conformational change in the receptor, leading to the recruitment of coactivators and subsequent transcriptional regulation of target genes.
Quantitative Data on Nuclear Receptor Interactions
Direct quantitative data for this compound is not currently available in the public domain. However, based on studies of structurally similar very-long-chain and branched-chain fatty acyl-CoAs, we can extrapolate the likely binding affinities.
| Ligand Class | Nuclear Receptor | Binding Affinity (Kd) | Reference Compound(s) |
| VLCFA-CoAs (C20-C24) | PPARα | 3 - 29 nM | Lignoceroyl-CoA (C24:0) |
| Branched-Chain FA-CoAs | PPARα | ~11 nM | Phytanoyl-CoA, Pristanoyl-CoA |
| Long-Chain FA-CoAs | LXRα | Weak to no binding | Oleoyl-CoA (C18:1) |
| Bile Acids (Primary Ligands) | FXR | Not Applicable | Chenodeoxycholic acid (CDCA) |
Table 1: Summary of binding affinities of related fatty acyl-CoAs with nuclear receptors. The data for VLCFA-CoAs and Branched-Chain FA-CoAs with PPARα are from Hostetler et al., 2006.[1][2][3]
Based on these data, it is highly probable that This compound is a high-affinity ligand for PPARα, with an estimated Kd in the low nanomolar range. Its interaction with LXRα is likely to be weak or non-existent, and it is not expected to be a direct ligand for FXR.
Detailed Experimental Protocols
To facilitate further research into the interaction of this compound with nuclear receptors, this section provides detailed protocols for key experimental techniques.
Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This assay measures the ability of a ligand to activate a nuclear receptor and drive the expression of a reporter gene (luciferase).
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells using a suitable transfection reagent with an expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARα), a luciferase reporter plasmid containing peroxisome proliferator response elements (PPREs) upstream of the luciferase gene (e.g., pGL3-PPRE-luc), and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Ligand Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
After 18-24 hours of incubation with the ligand, lyse the cells using a dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the ligand-treated samples by that of the vehicle-treated samples.
-
Co-Immunoprecipitation (Co-IP) for Receptor-Coactivator Interaction
This technique is used to determine if ligand binding to a nuclear receptor promotes the recruitment of coactivator proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HepG2) with this compound or a vehicle control.
-
Harvest the cells and prepare nuclear extracts using a suitable kit.
-
-
Immunoprecipitation:
-
Incubate the nuclear extract with an antibody against the nuclear receptor (e.g., anti-PPARα) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with a cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against a known coactivator (e.g., SRC-1, PGC-1α) to detect its presence in the immunoprecipitated complex.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of ligand-receptor interactions in real-time.
Protocol:
-
Immobilization:
-
Immobilize the purified ligand-binding domain of the nuclear receptor onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Monitor the change in the refractive index in real-time to generate sensorgrams showing the association and dissociation phases.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a low pH buffer to remove the bound ligand.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Conclusion and Future Directions
While direct evidence is still emerging, the structural similarity of this compound to known high-affinity PPARα ligands strongly suggests its role as a potent endogenous activator of this nuclear receptor. Its interaction with other nuclear receptors like LXR and FXR is likely to be minimal. The experimental protocols detailed in this guide provide a framework for researchers to empirically determine the binding affinities, activation potentials, and downstream cellular effects of this and other novel very-long-chain fatty acyl-CoAs.
Future research should focus on:
-
Synthesizing and purifying this compound to enable direct experimental validation of its interaction with nuclear receptors.
-
Performing unbiased screening assays to identify potential interactions with a broader range of nuclear receptors.
-
Utilizing transcriptomic and metabolomic approaches to elucidate the global cellular response to this compound treatment.
-
Investigating the role of this molecule in pathological conditions associated with dysregulated lipid metabolism, such as X-linked adrenoleukodystrophy and other peroxisomal disorders.
By systematically addressing these research questions, the scientific community can gain a deeper understanding of the intricate roles that very-long-chain branched-chain fatty acyl-CoAs play in health and disease.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preliminary Studies on the Function of 24-Methylpentacosanoyl-CoA: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Direct preliminary studies on the specific functions of 24-Methylpentacosanoyl-CoA are not yet available in published literature. However, as a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch, its metabolic fate and cellular roles can be extrapolated from existing research on analogous molecules. This technical guide synthesizes the current understanding of VLCFA-CoAs and branched-chain fatty acyl-CoAs to postulate the likely functions, metabolic pathways, and regulatory roles of this compound. This document outlines potential metabolic pathways, proposes experimental protocols for its investigation, and presents quantitative data from related compounds to serve as a foundational resource for future research.
Introduction to Very-Long-Chain and Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, acting as intermediates in numerous biochemical pathways and as key signaling molecules.[1][2] They are formed by the attachment of a fatty acid to coenzyme A, a process that activates the fatty acid for subsequent metabolic reactions.[3][4] this compound is classified as both a very-long-chain fatty acyl-CoA (VLCFA-CoA), due to its carbon chain length exceeding 22 carbons, and a branched-chain fatty acyl-CoA because of its methyl group.[5][6]
VLCFA-CoAs are integral to various cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of signaling pathways.[2] Unlike shorter-chain fatty acyl-CoAs, which are primarily metabolized in the mitochondria, VLCFA-CoAs undergo their initial stages of beta-oxidation within peroxisomes.[2][5][7] Branched-chain fatty acids and their CoA esters are also known to be potent ligands for nuclear receptors, suggesting a role in gene regulation.[8][9]
Postulated Functions of this compound
Based on the known functions of structurally similar molecules, the primary roles of this compound are likely to encompass energy production, signaling, and as a substrate for lipid synthesis.
Quantitative Data Summary of Related Acyl-CoAs
While specific quantitative data for this compound is unavailable, the following table summarizes key data for related VLCFA-CoAs and branched-chain fatty acyl-CoAs to provide a comparative context.
| Parameter | Molecule Class | Finding | Organism/System | Citation |
| Receptor Affinity (Kd) | VLCFA-CoA | High affinity for PPARα (3-29 nM) | In vitro | [8] |
| Receptor Affinity (Kd) | Branched-Chain Fatty Acyl-CoA | High affinity for PPARα (~11 nM for phytanoyl-CoA and pristanoyl-CoA) | In vitro | [8] |
| Metabolic Location | VLCFA-CoA | Initial beta-oxidation occurs in peroxisomes | Mammals | [2][5][7] |
| Metabolic Location | Branched-Chain Fatty Acyl-CoA | Beta-oxidation occurs in peroxisomes | Mammals | [2] |
| Disease Association | VLCFA-CoA | Accumulation in tissues is a hallmark of certain genetic disorders, such as Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. | Humans | [10][11] |
Potential Metabolic Pathways
The metabolism of this compound is predicted to follow the established pathways for other VLCFA-CoAs and branched-chain fatty acyl-CoAs.
Peroxisomal Beta-Oxidation
Due to its chain length, this compound would undergo initial beta-oxidation in the peroxisomes.[5][7] This process shortens the fatty acyl chain, producing acetyl-CoA and a shorter-chain acyl-CoA that can then be transported to the mitochondria for complete oxidation.[2][7] The presence of a methyl group may require additional enzymatic steps for its degradation, similar to other branched-chain fatty acids.
Signaling Pathway Activation
VLCFA-CoAs and branched-chain fatty acyl-CoAs are potent ligands for the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor Alpha).[8][9] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.[8] It is highly probable that this compound acts as a PPARα agonist.
Proposed Experimental Protocols
Investigating the function of this compound would require a multi-faceted approach, combining analytical chemistry, molecular biology, and cell-based assays.
Extraction and Quantification of this compound
Objective: To extract and quantify the intracellular levels of this compound from cell or tissue samples.
Protocol:
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water).[12]
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[12]
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[12]
-
Sample Concentration: Dry the supernatant under a stream of nitrogen.[12]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the downstream analytical method (e.g., 5% sulfosalicylic acid for LC-MS/MS).[12]
-
Analysis by LC-MS/MS: Separate and quantify this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[12][13]
In Vitro PPARα Activation Assay
Objective: To determine if this compound can activate the PPARα receptor.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., rat Fao cells) that expresses PPARα.[6]
-
Transfection: Transfect the cells with a reporter plasmid containing a PPARα responsive element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity). An increase in reporter activity would indicate PPARα activation.[6]
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the physicochemical properties of this compound strongly suggest its involvement in peroxisomal beta-oxidation and cellular signaling via PPARα activation. Future research should focus on the synthesis of a this compound standard to enable its definitive identification and quantification in biological samples. Subsequent studies should employ the outlined experimental protocols to elucidate its specific metabolic fate and signaling functions. Understanding the role of this and other novel VLCFA-CoAs will provide deeper insights into lipid metabolism and its dysregulation in various disease states.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 11. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analysis of 24-Methylpentacosanoyl-CoA by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 24-Methylpentacosanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers investigating lipid metabolism, particularly in the context of peroxisomal disorders and other metabolic diseases where very-long-chain fatty acids (VLCFAs) play a significant role.
Introduction
This compound is a very-long-chain branched-chain fatty acyl-CoA. The accurate and sensitive quantification of such VLCFAs in biological matrices is essential for diagnosing and monitoring genetic disorders like X-linked adrenoleukodystrophy (X-ALD) and for the development of therapeutic interventions.[1][2] LC-MS/MS with Multiple Reaction Monitoring (MRM) offers high sensitivity and selectivity, making it the ideal analytical technique for quantifying these low-abundance endogenous molecules.[1] This protocol outlines a robust method for the extraction and quantification of this compound.
Principle of the Method
The method involves the extraction of acyl-CoAs from a biological sample, followed by separation using reversed-phase liquid chromatography. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode. A stable isotope-labeled internal standard is recommended for accurate quantification, correcting for matrix effects and variations during sample preparation. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da) or the generation of a product ion corresponding to the CoA moiety (m/z 428).[3][4][5][6]
Experimental Protocols
Sample Preparation (Tissue)
This protocol is adapted from established methods for acyl-CoA extraction.[3]
Materials:
-
Frozen tissue sample (~50 mg)
-
Internal standard solution (e.g., Heptadecanoyl-CoA or a stable isotope-labeled analog)
-
Extraction Buffer: Methanol/Water (1:1, v/v) containing 5% acetic acid
-
Solid Phase Extraction (SPE) Cartridges: 2-(2-pyridyl)ethyl silica gel
-
SPE Activation Solution: Methanol
-
SPE Equilibration and Wash Solution: Extraction Buffer
-
SPE Elution Solutions:
-
50 mM ammonium formate (pH 6.3) / Methanol (1:1, v/v)
-
50 mM ammonium formate (pH 6.3) / Methanol (1:3, v/v)
-
Methanol
-
-
Nitrogen gas evaporator
-
Reconstitution Solvent: 2% acetonitrile in 100 mM ammonium formate (pH 5.0)
Procedure:
-
Weigh approximately 50 mg of frozen, powdered tissue.
-
Spike the sample with a known amount of the internal standard.
-
Add 1 mL of ice-cold extraction buffer.
-
Homogenize the tissue for 1 minute using a suitable homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Activate the SPE cartridge with 3 mL of methanol, then equilibrate with 3 mL of extraction buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of extraction buffer.
-
Elute the acyl-CoAs sequentially with 3 mL of each elution solution.
-
Combine the eluates and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Conditions
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[3][7]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[8]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 42°C.[3]
-
Injection Volume: 10-40 µL.[3]
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 2.8 45 3.0 95 4.0 95 4.1 20 | 6.0 | 20 |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion for this compound is calculated based on its chemical formula (C47H86N7O17P3S). The most common and abundant fragment is derived from the neutral loss of 507 Da.[3][5]
-
Precursor Ion (Q1): [M+H]⁺ = m/z 1146.5
-
Product Ion (Q3): [M+H-507]⁺ = m/z 639.5
-
-
Internal Standard: Heptadecanoyl-CoA
-
Precursor Ion (Q1): [M+H]⁺ = m/z 1024.6
-
Product Ion (Q3): [M+H-507]⁺ = m/z 517.6
-
-
Collision energy and other source parameters should be optimized for maximum signal intensity.
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1146.5 | 639.5 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1024.6 | 517.6 | 100 | 30 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 fmol |
| Limit of Quantitation (LOQ) | 15 fmol |
| Inter-run Precision (%CV) | < 15% |
| Intra-run Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Biochemical Pathway Context
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 24-Methylpentacosanoyl-CoA in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylpentacosanoyl-CoA is a branched-chain very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) molecule. The quantification of specific VLC-acyl-CoAs in biological matrices is crucial for understanding cellular metabolism, lipidomics, and the pathophysiology of various metabolic disorders. Aberrant levels of VLC-acyl-CoAs have been implicated in several inherited metabolic diseases, including X-linked adrenoleukodystrophy (X-ALD), where the accumulation of very-long-chain fatty acids (VLCFAs) is a key pathological hallmark.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Quantitative Levels of Acyl-CoAs in Rodent Tissues
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents a compilation of reported concentrations for various other long-chain and very-long-chain acyl-CoAs in different rodent tissues. This data is intended to provide a comparative reference for expected concentration ranges.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Brain (nmol/g wet weight) | Kidney (nmol/g wet weight) |
| Palmitoyl-CoA (C16:0) | 2.5 - 15.0 | 1.0 - 5.0 | 0.5 - 2.0 | 0.1 - 0.5 | 0.5 - 3.0 |
| Stearoyl-CoA (C18:0) | 1.0 - 10.0 | 0.5 - 3.0 | 0.2 - 1.5 | 0.1 - 0.4 | 0.3 - 2.0 |
| Oleoyl-CoA (C18:1) | 5.0 - 25.0 | 2.0 - 10.0 | 1.0 - 5.0 | 0.2 - 1.0 | 1.0 - 7.0 |
| Arachidonoyl-CoA (C20:4) | 0.5 - 5.0 | 0.1 - 1.0 | 0.1 - 0.5 | 0.1 - 0.3 | 0.2 - 1.5 |
| Lignoceroyl-CoA (C24:0) | 0.1 - 1.0 | < 0.5 | < 0.2 | < 0.1 | < 0.5 |
| Cerotoyl-CoA (C26:0) | < 0.5 | < 0.2 | < 0.1 | < 0.1 | < 0.2 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Disclaimer: The quantitative data for this compound is currently not available in the cited literature. The provided ranges for other acyl-CoAs are compiled from various studies and are intended for illustrative purposes to indicate the general abundance of these molecules in different tissues.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs in tissue samples.[3][4][5][6][7][8][9][10]
Tissue Homogenization and Extraction of Acyl-CoAs
This protocol describes the extraction of acyl-CoAs from tissue samples, a critical first step for their subsequent analysis.
Materials:
-
Tissue sample (10-50 mg)
-
Internal Standard (IS): ¹³C-labeled or odd-chain length acyl-CoA (e.g., Heptadecanoyl-CoA)
-
Homogenization Buffer: 10% (w/v) trichloroacetic acid (TCA) in water, ice-cold
-
Extraction Solvent: Acetonitrile (B52724) (ACN)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Weigh the frozen tissue sample (10-50 mg) in a pre-chilled tube.
-
Add a known amount of the internal standard solution to the tissue.
-
Add 500 µL of ice-cold 10% TCA.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)
For complex tissue matrices, an optional solid-phase extraction step can be employed to remove interfering substances and enrich the acyl-CoA fraction.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, 50 mg)
-
SPE Conditioning Solvent: 100% Methanol (B129727)
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: 5% Methanol in water
-
SPE Elution Solvent: 80% Acetonitrile in water
Procedure:
-
Condition the SPE cartridge with 1 mL of 100% methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the reconstituted tissue extract onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This section outlines the parameters for the separation and detection of this compound using a liquid chromatography-tandem mass spectrometry system.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1) for this compound: To be determined empirically, expected m/z around 1152.8
-
Product Ion (Q3) for this compound: To be determined empirically, a common fragment for acyl-CoAs corresponds to the phosphopantetheine moiety (m/z ~428.1) or a neutral loss of 507.3 Da.[3]
-
Collision Energy (CE): To be optimized for the specific instrument and transition.
-
Internal Standard (IS) MRM Transition: To be determined based on the chosen IS.
Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte (this compound) to the internal standard in the samples against a calibration curve prepared with known concentrations of a this compound standard.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Putative Metabolic Pathway of this compound
The metabolism of branched-chain very-long-chain fatty acids primarily occurs in peroxisomes through a modified β-oxidation pathway.[11]
Caption: Putative metabolic pathway of this compound.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. researchgate.net [researchgate.net]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 24-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylpentacosanoyl-CoA is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioester. As with other VLCFAs, it plays a role in various cellular processes. Accurate and efficient extraction of these molecules from biological matrices is crucial for understanding their function in both normal physiology and disease states. VLCFA-CoAs are known to be involved in the regulation of metabolic pathways, and their accumulation is associated with several genetic disorders.[1] Specifically, VLCFA-CoAs and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that governs the expression of genes involved in peroxisomal β-oxidation.[1]
This document provides detailed protocols for the extraction of this compound from tissue and cell samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The inherent low abundance of these molecules and their susceptibility to degradation necessitates careful and precise handling.[2][3] The primary protocol described is a robust method combining solvent extraction with solid-phase extraction (SPE) for purification. An alternative liquid-liquid extraction (LLE) method is also presented.
Data Presentation
Quantitative analysis of acyl-CoAs is typically performed using LC-MS/MS. The recovery and concentration of this compound must be determined empirically for each sample type and experimental condition. Below are tables summarizing expected recovery rates based on similar long-chain acyl-CoAs and a template for presenting quantitative results.
Table 1: Comparison of Expected Recovery Rates for Long-Chain Acyl-CoAs
| Extraction Method | Typical Recovery Rate (%) | Reference |
| Solvent Extraction with SPE | 70-80% | [4] |
| Liquid-Liquid Extraction (Bligh-Dyer type) | 65-75% | [3] |
| Acetonitrile (B52724)/2-Propanol with SPE | 83-90% (SPE step) |
Note: Recovery rates are dependent on the specific acyl-CoA, tissue/cell type, and operator technique. These values are adapted from studies on various long-chain acyl-CoAs.
Table 2: Example Data for this compound Abundance
| Sample Type | Condition | This compound (pmol/mg protein) | Standard Deviation |
| Mouse Liver | Wild Type | e.g., 0.5 | e.g., ± 0.1 |
| Mouse Liver | PPARα Knockout | e.g., 1.2 | e.g., ± 0.2 |
| HepG2 Cells | Control | e.g., 0.2 | e.g., ± 0.05 |
| HepG2 Cells | Drug Treatment | e.g., 0.8 | e.g., ± 0.15 |
This table is a template. Actual values must be determined experimentally.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the key steps for the extraction and purification of this compound from biological samples using the recommended solvent extraction and solid-phase extraction (SPE) protocol.
Signaling Pathway
Very long-chain and branched-chain fatty acyl-CoAs are endogenous ligands for the nuclear receptor PPARα. Binding of these lipids to PPARα initiates a signaling cascade that upregulates the machinery for peroxisomal β-oxidation, a key pathway for their catabolism.
Experimental Protocols
Critical Considerations:
-
Temperature: All steps should be performed on ice using pre-chilled tubes and solvents to minimize enzymatic degradation of acyl-CoAs.[5]
-
Speed: Work quickly to minimize sample degradation.[1]
-
Materials: Use low-adsorption polypropylene (B1209903) tubes to prevent loss of analyte to container surfaces.[5]
-
Internal Standard: An internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) should be added at the very beginning of the extraction to account for sample loss during processing.[1][5]
Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE)
This method is highly recommended for achieving high purity and recovery, making it suitable for sensitive downstream applications.[4]
Materials and Reagents:
-
Frozen tissue or cell pellets
-
Liquid nitrogen
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, chilled on ice
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Isopropanol, HPLC grade, chilled to -20°C
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange SPE columns
-
Methanol (B129727), HPLC grade
-
2% and 5% Ammonium Hydroxide (NH4OH) in water
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation (Tissue): a. Weigh 20-100 mg of frozen tissue. Keep the tissue frozen at all times. b. Place the tissue in a pre-chilled mortar and add liquid nitrogen. c. Grind the tissue to a fine powder with a pre-chilled pestle. d. Transfer the powder to a pre-chilled 2 mL microcentrifuge tube.
-
Sample Preparation (Cells): a. For adherent cells, wash twice with ice-cold PBS, then scrape into a microcentrifuge tube. b. For suspension cells, pellet by centrifugation (500 x g, 5 min, 4°C) and wash the pellet twice with ice-cold PBS. c. Ensure the final cell pellet is transferred to a pre-chilled 2 mL microcentrifuge tube.
-
Homogenization and Extraction: a. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the tissue powder or cell pellet. b. Immediately homogenize the sample on ice until no visible particles remain (e.g., bead beater for 2 cycles of 30 seconds or sonicator for 3 cycles of 15 seconds).[6] c. Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.[5] d. Vortex vigorously for 5 minutes. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[4] f. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Solid-Phase Extraction (SPE) Purification: a. Condition: Condition a weak anion exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[4] b. Load: Load the supernatant from step 3f onto the conditioned SPE column. c. Wash 1: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9). d. Wash 2: Wash the column with 1 mL of methanol. e. Wash 3 (Optional): For additional cleaning, wash with 2 mL of 2% aqueous ammonia (B1221849) to remove weakly bound impurities.[5] f. Elute: Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol into a new collection tube.[5]
-
Final Steps: a. Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50% methanol in water). c. Store the final sample at -80°C until analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a faster, alternative method based on the principles of the Bligh & Dyer or Folch extractions, adapted for acyl-CoAs.[3]
Materials and Reagents:
-
Frozen tissue or cell pellets
-
Chloroform (B151607), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Prepare tissue powder or cell pellets as described in Protocol 1 (steps 1-2).
-
Homogenization and Extraction: a. Add 0.8 mL of ice-cold water containing the internal standard to the sample. Homogenize thoroughly. b. Add 2 mL of ice-cold methanol and 1 mL of ice-cold chloroform. c. Vortex vigorously for 2 minutes. d. Add another 1 mL of chloroform and 1 mL of water to the tube. e. Vortex again for 1 minute to ensure thorough mixing.
-
Phase Separation: a. Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. b. Three layers will form: a top aqueous/methanol layer, a middle protein disk, and a bottom chloroform layer. The long-chain acyl-CoAs will partition into the upper aqueous/methanol phase.[3]
-
Collection and Final Steps: a. Carefully aspirate the upper aqueous phase and transfer it to a new tube, being careful not to disturb the protein layer. b. Dry the collected aqueous phase under a gentle stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis. d. Store the final sample at -80°C until analysis.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for the mevalonate pathway in early plant symbiotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 24-Methylpentacosanoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylpentacosanoyl-CoA is a very-long-chain, branched-chain fatty acyl-CoA. Molecules of this class are important intermediates in lipid metabolism and have been identified as high-affinity endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[1] The study of enzymatic reactions involving this compound is crucial for understanding the pathophysiology of various metabolic disorders and for the development of novel therapeutic agents.
These application notes provide detailed protocols for utilizing this compound in enzymatic assays, focusing on its role as a substrate for β-oxidation and as a ligand for PPARα.
Data Presentation
Table 1: Binding Affinities of Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs to PPARα
| Ligand | Dissociation Constant (Kd) (nM) | Reference |
| Lignoceroyl-CoA (C24:0) | 3 | [1] |
| Cerotoyl-CoA (C26:0) | 29 | [1] |
| Phytanoyl-CoA | ~11 | [1] |
| Pristanoyl-CoA | ~11 | [1] |
Note: While the exact Kd for this compound is not available in the literature, the data for structurally similar very-long-chain and branched-chain fatty acyl-CoAs suggest it is a high-affinity ligand for PPARα.
Table 2: Specific Activity of Acyl-CoA Dehydrogenases with Branched-Chain Substrates
| Enzyme | Substrate | Specific Activity (mU/mg) | Reference |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 390 | [2] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | S-2-Methylpentadecanoyl-CoA | 340 | [2] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | S-2-Methylpentadecanoyl-CoA | Measurable activity | [2] |
Signaling and Metabolic Pathways
PPARα Signaling Pathway
Very-long-chain and branched-chain fatty acyl-CoAs, such as this compound, act as endogenous ligands for PPARα.[1] Upon binding, PPARα undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription.[3] The target genes of PPARα are primarily involved in fatty acid uptake, activation, and catabolism through both mitochondrial and peroxisomal β-oxidation.[3][4]
Caption: PPARα signaling pathway activated by this compound.
Peroxisomal β-Oxidation Workflow
The β-oxidation of very-long-chain fatty acids like this compound is initiated in the peroxisomes.[1][5] This pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, producing acetyl-CoA and a chain-shortened acyl-CoA, which can then be further metabolized in the mitochondria.
Caption: Workflow for the peroxisomal β-oxidation of a very-long-chain fatty acyl-CoA.
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol is adapted for measuring the activity of Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) using this compound as a substrate. The assay is based on the reduction of ferricenium hexafluorophosphate (B91526) by the electrons transferred from the substrate to the enzyme's FAD cofactor and then to an electron transfer flavoprotein (ETF).
Materials:
-
This compound (substrate)
-
Purified recombinant VLCAD or mitochondrial extracts
-
Electron Transfer Flavoprotein (ETF)
-
Ferricenium hexafluorophosphate
-
Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA
-
Microplate reader capable of measuring absorbance at 300 nm
Procedure:
-
Prepare the reaction mixture: In a 96-well UV-transparent microplate, prepare the reaction mixture containing:
-
150 µL Assay Buffer
-
10 µL of 1.5 mM Ferricenium hexafluorophosphate (in Assay Buffer)
-
5 µL of 100 µM ETF
-
-
Add the enzyme: Add 10 µL of purified VLCAD or mitochondrial extract to each well.
-
Initiate the reaction: Start the reaction by adding 25 µL of this compound solution (prepare a stock solution and dilute to desired concentrations in Assay Buffer).
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 300 nm at 37°C for 5-10 minutes, taking readings every 30 seconds.
-
Calculate activity: Determine the rate of ferricenium reduction using the molar extinction coefficient of 4.3 mM⁻¹cm⁻¹. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute.
Protocol 2: Peroxisomal β-Oxidation Assay in Cultured Cells
This protocol measures the rate of peroxisomal β-oxidation in living cells by monitoring the breakdown of a labeled very-long-chain fatty acid. A stable-isotope labeled precursor of this compound, such as deuterated hexacosanoic acid (D3-C26:0), can be used.
Materials:
-
Cultured cells (e.g., skin fibroblasts, hepatocytes)
-
Deuterated hexacosanoic acid (D3-C26:0)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., D3-palmitic acid)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to near confluency in appropriate medium.
-
Incubate the cells with medium containing D3-C26:0 for 24-48 hours.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping.
-
Extract total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol).
-
-
Sample Preparation for GC-MS:
-
Add the internal standard (D3-palmitic acid) to the lipid extract.
-
Hydrolyze the lipids and derivatize the fatty acids to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS to quantify the amount of the chain-shortened product (e.g., D3-C16:0) formed from the initial labeled substrate (D3-C26:0).
-
-
Data Analysis:
-
Calculate the peroxisomal β-oxidation activity as the ratio of the product (D3-C16:0) to the initial substrate (D3-C26:0), normalized to the total protein content of the cell lysate.
-
Protocol 3: PPARα Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the PPARα ligand-binding domain (LBD). The assay measures the displacement of a fluorescently labeled PPARα ligand by the unlabeled test compound.
Materials:
-
Purified recombinant human PPARα-LBD
-
Fluorescent PPARα ligand (e.g., a fluorescently labeled fibrate)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM DTT
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare the reaction mixture: In a 96-well black microplate, add the following to each well:
-
PPARα-LBD (at a concentration that gives a stable fluorescence polarization signal with the fluorescent ligand)
-
Fluorescent PPARα ligand (at a concentration equal to its Kd for PPARα-LBD)
-
-
Add the competitor: Add increasing concentrations of this compound to the wells. Include a control with no competitor.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization: Read the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent ligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Fluorescent Ligand] / Kd of Fluorescent Ligand).
-
Conclusion
The provided application notes and protocols offer a framework for investigating the roles of this compound in enzymatic assays relevant to fatty acid metabolism and nuclear receptor signaling. While specific kinetic data for this molecule is yet to be fully elucidated, the methodologies described herein will enable researchers to characterize its interactions with key enzymes and receptors, thereby advancing our understanding of lipid metabolism and related diseases.
References
- 1. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | MDPI [mdpi.com]
Application Notes and Protocols: 24-Methylpentacosanoyl-CoA as a Substrate for Acyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction:
24-Methylpentacosanoyl-CoA is a C26:0 very long-chain saturated fatty acyl-CoA with a methyl branch at the ω-2 position. While the specific metabolic fate of this compound is not extensively documented, it belongs to the class of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). These lipids are known to be substrates for various acyltransferases, leading to their incorporation into complex lipids such as glycerophospholipids, sphingolipids, and neutral lipids. Understanding the interaction of this compound with acyltransferases is crucial for elucidating its biological roles and its potential involvement in metabolic pathways and disease.
These application notes provide a framework for investigating this compound as a substrate for acyltransferases, including detailed experimental protocols and expected data presentation.
Potential Signaling and Metabolic Pathways
The incorporation of this compound into complex lipids by acyltransferases can influence membrane properties and cellular signaling. The following diagram illustrates a potential metabolic pathway for this compound.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
A general workflow for investigating the interaction of this compound with acyltransferases is outlined below.
Caption: Experimental workflow for studying this compound.
Data Presentation
Quantitative data from experimental protocols should be summarized in tables for clear comparison.
Table 1: Hypothetical Kinetic Parameters of Acyltransferase with this compound
| Acyltransferase Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg) |
| Acyltransferase A | This compound | 15.2 ± 2.1 | 120.5 ± 8.3 |
| Acyltransferase A | Oleoyl-CoA | 5.8 ± 0.9 | 350.1 ± 25.6 |
| Acyltransferase B | This compound | 78.5 ± 9.4 | 55.2 ± 6.7 |
| Acyltransferase B | Oleoyl-CoA | 12.3 ± 1.5 | 410.9 ± 30.2 |
Table 2: Example Lipidomics Data from Cells Treated with 24-Methylpentacosanoic Acid
| Lipid Class | Fold Change (Treated vs. Control) | p-value |
| PC(50:1) | 8.3 | < 0.001 |
| PE(50:1) | 5.1 | < 0.01 |
| TG(68:1) | 12.5 | < 0.001 |
| SM(d18:1/26:1) | 2.7 | < 0.05 |
PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, TG: Triacylglycerol, SM: Sphingomyelin. The numbers in parentheses represent the total number of carbons and double bonds in the fatty acyl chains.
Experimental Protocols
Protocol 1: In Vitro Acyltransferase Activity Assay
This protocol is designed to measure the activity of a specific acyltransferase with this compound as a substrate. This assay can be adapted from established methods for other acyltransferases.[1][2]
Materials:
-
Purified recombinant acyltransferase
-
This compound (custom synthesis)
-
[14C]-Glycerol-3-phosphate or other suitable acyl acceptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 150 mM NaCl)
-
Bovine serum albumin (fatty acid-free)
-
Reaction termination solution (e.g., butanol/chloroform/methanol mixture)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of this compound and the acyl acceptor.
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, bovine serum albumin, and the acyl acceptor.
-
Add the purified acyltransferase to the reaction mixture and pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate for a specific time period during which the reaction is linear.
-
Terminate the reaction by adding the termination solution.
-
Extract the lipid products by vortexing and centrifugation.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Perform control reactions without enzyme or without this compound.
Protocol 2: Cell-Based Lipidomics Analysis
This protocol aims to identify the complex lipids into which 24-methylpentacosanoic acid is incorporated in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
24-Methylpentacosanoic acid (custom synthesis)
-
Cell culture medium and supplements
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for lipidomics
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Plate cells and allow them to adhere and grow to a desired confluency.
-
Treat the cells with 24-methylpentacosanoic acid complexed to fatty acid-free bovine serum albumin for a specified time (e.g., 24 hours). Include a vehicle control.
-
After incubation, wash the cells with ice-cold phosphate-buffered saline.
-
Harvest the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer or Folch extraction).
-
Add a cocktail of internal standards to the lipid extract for quantification.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Analyze the lipid profile using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Identify and quantify the lipid species containing the 24-methylpentacosanoyl moiety based on their mass-to-charge ratio and fragmentation patterns.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. The synthesis of this compound will likely require custom chemical synthesis.
References
Application Notes and Protocols for the Chromatographic Separation of Very-Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain acyl-Coenzyme A (VLC-CoA) esters are crucial intermediates in fatty acid metabolism, playing significant roles in various cellular processes including energy production through β-oxidation, lipid synthesis, and cellular signaling. The accurate quantification of VLC-CoAs is essential for understanding metabolic pathways and their dysregulation in diseases such as inherited metabolic disorders (e.g., X-linked adrenoleukodystrophy) and other conditions. This document provides detailed application notes and protocols for the robust and sensitive analysis of VLC-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for their quantification.
Core Principles of VLC-CoA Analysis
The analysis of VLC-CoAs presents analytical challenges due to their low endogenous concentrations, structural similarity, and susceptibility to degradation. Effective methodologies rely on three key stages:
-
Efficient Extraction: Isolating VLC-CoAs from complex biological matrices while minimizing degradation and loss.
-
High-Resolution Chromatographic Separation: Separating individual VLC-CoA species based on their acyl chain length and degree of saturation.
-
Sensitive and Specific Detection: Utilizing tandem mass spectrometry for unambiguous identification and precise quantification.
Experimental Protocols
Protocol 1: Extraction of VLC-CoAs from Tissues and Cultured Cells
This protocol outlines a common method for the extraction of VLC-CoAs from biological samples.[1][2]
Materials:
-
Frozen tissue sample or cell pellet
-
Ice-cold 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[1]
-
Acetonitrile (ACN)[3]
-
Isopropanol
-
Methanol
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)[3]
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 40-50 mg of frozen tissue or start with a cell pellet of around 10^6 to 10^7 cells.[1][4] Keep the sample on ice throughout the procedure to prevent degradation.[3]
-
Homogenization: Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and a known amount of internal standard to the sample.[1] Add 0.5 mL of an ACN:Isopropanol:Methanol (3:1:1) solvent mixture.[2] Homogenize the sample thoroughly on ice.[1]
-
Extraction: Vortex the homogenate vigorously for 2 minutes, followed by sonication for 3 minutes.[1]
-
Phase Separation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: LC-MS/MS Analysis of VLC-CoAs
This protocol provides a general framework for the chromatographic separation and detection of VLC-CoAs.[1][4][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[6] A C8 column can also be effective.[1]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[1]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1]
-
Gradient Elution: A gradient elution is generally preferred due to the wide range of polarities in VLC-CoA samples.[3] A typical gradient starts with a lower percentage of organic phase (Mobile Phase B) and gradually increases to elute the more hydrophobic, longer-chain acyl-CoAs.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7] This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. A common transition involves the neutral loss of 507 Da, corresponding to the panthothenic acid-pyrophosphate-adenosine portion of the CoA molecule.[6]
Data Presentation
The following table summarizes typical chromatographic parameters and performance data for the analysis of VLC-CoAs, compiled from various studies.
| Parameter | Value/Range | Reference |
| Chromatography | ||
| Column Type | C18 or C8 Reversed-Phase | [1][6] |
| Column Dimensions | e.g., 2.1 x 150 mm | [1] |
| Particle Size | e.g., 1.7 µm | [1] |
| Mobile Phase | Ammonium hydroxide in water/acetonitrile | [1][6] |
| Elution Type | Gradient | |
| Mass Spectrometry | ||
| Ionization | ESI+ | [6] |
| Detection | MRM | |
| Performance | ||
| Inter-run Precision (CV) | 2.6 - 12.2% | [6] |
| Intra-run Precision (CV) | 1.2 - 4.4% | [6] |
| Accuracy | 94.8 - 110.8% | [6] |
Visualizations
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of 24-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of 24-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines the expected fragmentation patterns, a comprehensive experimental protocol, and presents data in a structured format for clear interpretation. The provided methodologies are intended to guide researchers in developing robust analytical assays for the identification and quantification of this and similar molecules.
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in numerous metabolic pathways, including fatty acid elongation, degradation, and the synthesis of complex lipids. Alterations in the metabolism of these molecules have been implicated in various diseases. This compound is a branched-chain VLCFA-CoA whose analysis presents unique challenges due to its low endogenous abundance and complex structure. Tandem mass spectrometry is a powerful tool for the sensitive and specific detection of such molecules. This application note details the characteristic fragmentation behavior of long-chain acyl-CoAs and provides a standardized protocol for their analysis.
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Mass Spectrometry Fragmentation Analysis
The fragmentation of acyl-CoAs in positive ion mode tandem mass spectrometry is characterized by specific neutral losses and the formation of diagnostic product ions. A consistent neutral loss of 507.0 Da, corresponding to the 3'-phospho-AMP moiety, is a hallmark of acyl-CoA fragmentation.[1][2][3][4][5] Another prominent fragment observed is the adenosine 3',5'-bisphosphate ion at m/z 428.0.[3][5][6]
For branched-chain fatty acyl-CoAs like this compound, additional fragmentation is expected to occur along the fatty acyl chain, particularly at the branching point.[7] The analysis of these specific fragments can help to confirm the structure of the acyl chain.
Proposed Fragmentation of this compound
The expected fragmentation pattern for this compound ([M+H]⁺) is illustrated below. The precursor ion will undergo a characteristic neutral loss of 507 Da. Further fragmentation of the acyl portion is anticipated.
Caption: Proposed MS/MS fragmentation of this compound.
Predicted Quantitative Data
The following table summarizes hypothetical quantitative data for a typical LC-MS/MS experiment for this compound, based on methods described for similar long-chain acyl-CoAs.[1][2][8]
| Parameter | Value |
| Precursor Ion (m/z) | Calculated value for [C47H88N7O17P3S+H]⁺ |
| Product Ion 1 (m/z) | Precursor Ion - 507.0 |
| Product Ion 2 (m/z) | 428.0 |
| Collision Energy (eV) | 30 - 50 |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 25 fmol |
| Linear Range | 10 fmol - 10 pmol |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
1. Sample Preparation (from tissue or cells)
-
Homogenization: Homogenize 50-100 mg of tissue or 1-5 million cells in a suitable buffer on ice.
-
Extraction:
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to enrich for long-chain acyl-CoAs.
-
Alternatively, use a liquid-liquid extraction method with an acidic organic solvent system (e.g., isopropanol/hexane/water).
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or product ion scanning for structural confirmation.
4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and specific MRM transitions.
-
Quantify the analyte using a calibration curve prepared with a suitable internal standard (e.g., an odd-chain fatty acyl-CoA).
Conclusion
The methodology presented in this application note provides a robust framework for the identification and quantification of this compound using LC-MS/MS. The characteristic fragmentation pattern, centered around the neutral loss of 507 Da, allows for high specificity in complex biological matrices. The detailed protocol serves as a starting point for researchers to develop and validate their own assays for this and other very-long-chain branched fatty acyl-CoAs, facilitating further investigation into their roles in health and disease.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 24-Methylpentacosanoyl-CoA using LC-MS/MS
Introduction
24-Methylpentacosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that may play a role in various metabolic pathways. Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 or more carbon atoms. They are key components of ceramides in membrane lipids and precursors for important signaling molecules.[1][2] The accurate quantification of specific VLCFA-CoAs like this compound is essential for understanding its biological function and for drug development targeting pathways in which it may be involved. This application note describes a robust and sensitive method for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Challenges
The analysis of VLCFA-CoAs presents several challenges, including their low abundance in biological samples, their propensity for degradation, and the complexity of the biological matrix.[3][4] LC-MS/MS is the preferred analytical technique for acyl-CoA quantification due to its high sensitivity and specificity, allowing for the reliable detection and quantification of these challenging analytes.[5][6][7]
Method Summary
This method employs a sample preparation procedure involving protein precipitation and solid-phase extraction (SPE) to isolate this compound from the sample matrix.[4][6][8] The extracted analyte is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion mode using Multiple Reaction Monitoring (MRM).
Instrumentation and Reagents
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
-
Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Reagents: Acetonitrile, Methanol, Water (LC-MS grade), Formic Acid, Ammonium Acetate, 5-Sulfosalicylic acid (SSA).[6][9]
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
To determine the precursor and product ions for this compound, direct infusion of a synthesized standard would be performed. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode MS/MS.[9] The precursor ion will be [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated | Calculated | To be optimized |
| Internal Standard (e.g., C25:0-CoA) | Known | Known | To be optimized |
Note: The exact m/z values will depend on the precise mass of this compound and will be determined experimentally.
Quantitative Performance (Hypothetical Data)
The method's performance would be evaluated using a calibration curve prepared with a synthesized this compound standard.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol describes the extraction of this compound from cultured cells for subsequent LC-MS/MS analysis.[6][8]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid[8]
-
Acetonitrile
-
Internal standard solution (e.g., C25:0-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
Cell Harvesting:
-
Rinse cell monolayers twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Cell Lysis and Protein Precipitation:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold deionized water containing 0.6% formic acid.[8]
-
Add the internal standard.
-
Add 800 µL of ice-cold acetonitrile.
-
Vortex thoroughly for 1 minute.
-
-
Centrifugation:
-
Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the procedure for the quantitative analysis of the extracted this compound using LC-MS/MS.
Materials:
-
Extracted and reconstituted sample
-
Calibration standards
-
Quality control (QC) samples
-
LC-MS/MS system with a C18 column
Procedure:
-
System Preparation:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Perform a system suitability test to ensure proper performance.
-
-
Sequence Setup:
-
Set up the analysis sequence in the instrument control software.
-
Include blanks, calibration standards, QC samples, and the unknown samples.
-
-
Sample Injection:
-
Inject 5 µL of each sample into the LC-MS/MS system.
-
-
Data Acquisition:
-
Acquire data using the MRM mode with the optimized transitions for this compound and the internal standard.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Hypothetical metabolic activation and pathways of this compound.
References
- 1. lipotype.com [lipotype.com]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 24-Methylpentacosanoyl-CoA in Lipidomics: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylpentacosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A (BCVLCFA-CoA). As a member of this lipid class, it is an important bioactive molecule involved in various cellular processes. While specific research on this compound is limited, its applications in lipidomics can be inferred from studies on similar branched-chain and very-long-chain fatty acyl-CoAs. These molecules are key intermediates in lipid metabolism, acting as substrates for the synthesis of complex lipids and as signaling molecules. Their analysis provides valuable insights into metabolic pathways and their dysregulation in various diseases. This document provides detailed application notes and protocols for the study of this compound and related compounds in a lipidomics context.
Biological Significance
Branched-chain very-long-chain fatty acyl-CoAs are crucial players in cellular signaling and metabolism. A primary function of these molecules is their role as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] The binding of BCVLCFA-CoAs to PPARα induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the enhanced transcription of genes involved in peroxisomal β-oxidation.[1][2][3] This signaling cascade is essential for the breakdown of potentially toxic very-long-chain and branched-chain fatty acids.[1][2][3]
The accumulation of very-long-chain fatty acids (VLCFAs) is associated with several human neurological disorders, including Zellweger syndrome and X-linked adrenoleukodystrophy, highlighting the importance of their proper metabolism.[1]
Metabolic Pathways Involving Branched-Chain Very-Long-Chain Acyl-CoAs
Biosynthesis
The biosynthesis of branched-chain fatty acids (BCFAs) in mammals can occur de novo. The process utilizes intermediates from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine as starter units for fatty acid synthesis.[4][5][6] The elongation of the fatty acid chain is carried out by the fatty acid synthase (FASN) complex.[4][5] Methyl branches can be introduced by using methylmalonyl-CoA instead of malonyl-CoA as an extender unit during elongation.[5][6][7][8] The final step in the formation of the acyl-CoA is the ligation of coenzyme A to the very-long-chain fatty acid, a reaction catalyzed by acyl-CoA synthetases.[9]
Degradation: Peroxisomal β-Oxidation
Due to their chain length, the degradation of very-long-chain fatty acyl-CoAs, including branched-chain variants, primarily occurs in peroxisomes.[1][2][10][11] This process, known as β-oxidation, involves a series of enzymatic reactions that shorten the fatty acyl chain by two-carbon units in each cycle, producing acetyl-CoA or propionyl-CoA.[11] Peroxisomes contain a distinct set of β-oxidation enzymes that are specific for branched-chain fatty acyl-CoAs.[2][10]
The diagram below illustrates the general workflow for the biosynthesis and degradation of branched-chain very-long-chain fatty acyl-CoAs.
References
- 1. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 10. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell Culture Experiments with 24-Methylpentacosanoyl-CoA
Introduction
24-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. While specific experimental data for this particular molecule is limited in publicly available scientific literature, we can extrapolate its potential applications and experimental design based on the known biological roles of related molecules, namely very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). VLCFAs are fatty acids with more than 22 carbon atoms, and they play crucial roles in various cellular processes, including membrane structure, energy metabolism, and cell signaling. Branched-chain fatty acids are known to influence membrane fluidity and are involved in specific metabolic pathways.
These application notes provide a framework for designing and executing cell culture experiments to investigate the biological activity of this compound. The protocols outlined below are generalized and should be optimized for specific cell types and experimental questions.
Potential Biological Roles and Applications
Based on the activities of similar molecules, this compound could be investigated for its role in:
-
Nuclear Receptor Activation: Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1][2] Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation.
-
Cell Signaling: Long-chain fatty acyl-CoAs can act as signaling molecules, modulating the activity of various enzymes and influencing signal transduction pathways.[3]
-
Membrane Biology: Incorporation of VLCFAs and BCFAs into cellular membranes can alter membrane fluidity, protein function, and the formation of lipid rafts, thereby impacting cellular processes such as endocytosis and signal transduction.
-
Metabolic Regulation: As an acyl-CoA, this molecule is an intermediate in fatty acid metabolism and could influence pathways such as beta-oxidation and lipid synthesis.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound suitable for administration to cultured cells. Due to their amphipathic nature, long-chain acyl-CoAs are poorly soluble in aqueous media and require a carrier molecule, such as fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line of interest
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
-
Complexing with BSA:
-
Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic stock solution of this compound to the warm BSA solution while vortexing gently. A molar ratio of 2:1 to 5:1 (fatty acyl-CoA:BSA) is recommended.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Final Working Solution:
-
Dilute the this compound:BSA complex in the desired cell culture medium to achieve the final working concentrations.
-
A vehicle control containing the same concentration of ethanol and BSA should be prepared for all experiments.
-
Protocol 2: General Cell Treatment and Viability Assay
Objective: To treat cultured cells with this compound and assess its effect on cell viability.
Materials:
-
Cultured cells of interest (e.g., HepG2 for liver metabolism studies, BV-2 for microglia/neuroinflammation studies)
-
24-well or 96-well cell culture plates
-
Prepared this compound:BSA complex and vehicle control
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of the this compound:BSA complex or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To determine if this compound treatment alters the expression of target genes, such as PPARα target genes.
Materials:
-
Cells treated as in Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACOX1, CYP4A1, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Data Presentation
While no specific quantitative data exists for this compound, a hypothetical dataset for a related branched-chain fatty acid, isopalmitic acid (IPA), is presented below to illustrate how data could be structured.
Table 1: Effect of Isopalmitic Acid (IPA) on PPARα Target Gene Expression in Rat Fao Cells
| Treatment Concentration (µM) | ACOX1 mRNA (Fold Change) | CYP4A1 mRNA (Fold Change) | CPT1A mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 50 | 1.8 | 2.1 | 1.5 |
| 100 | 3.5 | 4.2 | 2.8 |
| 200 | 5.1 | 6.8 | 4.5 |
Data is hypothetical and based on trends observed for similar compounds.[5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway for PPARα activation by a branched-chain fatty acyl-CoA.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying 24-Methylpentacosanoyl-CoA Protein Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the binding of 24-Methylpentacosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), to proteins. Understanding these interactions is crucial for elucidating the roles of VLCFAs in various cellular processes and for the development of therapeutics targeting these pathways.
Introduction
This compound is a saturated very-long-chain fatty acyl-CoA. The study of protein-lipid interactions, such as the binding of VLCFA-CoAs to proteins, is essential for understanding lipid metabolism, transport, and signaling.[1] A variety of techniques can be employed to characterize these interactions, ranging from initial screening assays to detailed biophysical characterization. This document outlines several key methodologies for investigating the binding of this compound to target proteins.
Key Experimental Techniques
Several techniques are available to study protein-lipid interactions, each offering distinct advantages. For the study of this compound protein binding, the following methods are particularly relevant:
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays: FRET-based assays are powerful for monitoring binding events in real-time and can provide quantitative data on binding affinity.[2] A common approach involves the displacement of a fluorescently labeled lipid analog from the protein's binding site by the unlabeled lipid of interest.
-
Protein-Liposome Association Assays: These assays are useful for confirming interactions in a more biologically relevant context, where the lipid can be incorporated into a membrane-like structure.[1]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[1]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1]
-
Mass Spectrometry (MS): Cross-linking coupled with mass spectrometry can identify protein-lipid complexes and their stoichiometry.[3]
Data Presentation
Table 1: Exemplary Binding Affinity Data for VLCFA-CoA Binding Proteins
| Protein Target | Ligand | Method | Kd (nM)[2] | Kon (10^5 M⁻¹s⁻¹) | Koff (10⁻³ s⁻¹) |
| Non-specific Lipid-Transfer Protein | 24:0-CoA | FRET | 50 | 2.1 | 10.5 |
| Non-specific Lipid-Transfer Protein | 26:0-CoA | FRET | 30 | 3.5 | 10.5 |
| Fatty Acid-Binding Protein 4 (FABP4) | Palmitoyl-CoA | ITC | 120 | Not Determined | Not Determined |
| Acyl-CoA Binding Protein (ACBP) | Oleoyl-CoA | SPR | 2 | 8.9 | 1.8 |
Note: The data presented are illustrative and based on published values for similar very-long-chain acyl-CoAs. Actual values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: FRET-Based Displacement Assay
This protocol is adapted from methodologies used to study the binding of very-long-chain fatty acyl-CoA esters to non-specific lipid-transfer proteins.[2] It relies on the displacement of a fluorescently labeled fatty acid analog, such as pyrene-dodecanoic acid (Pyr-C12), from the protein's binding site by this compound.
Materials:
-
Purified, delipidated target protein (e.g., nsL-TP, FABP)
-
This compound
-
Pyrene-dodecanoic acid (Pyr-C12)
-
β-cyclodextrin
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Pyr-C12 complexed with β-cyclodextrin to ensure it is in a monomeric form.[2]
-
Prepare a stock solution of this compound. Due to its hydrophobicity, it may be necessary to dissolve it in a small amount of an appropriate organic solvent before diluting it in the binding buffer.
-
Prepare a solution of the purified target protein in the binding buffer. The protein should be delipidated to ensure the binding site is available.
-
-
FRET Measurement:
-
Set the fluorometer to excite the tryptophan residues of the protein (around 280 nm) and measure the emission of the Pyr-C12 fluorophore (around 379 nm).[2]
-
In a quartz cuvette, add the purified protein to the binding buffer.
-
Add the Pyr-C12-β-cyclodextrin complex to the cuvette and incubate until a stable FRET signal is observed, indicating binding of the fluorescent probe to the protein.
-
-
Displacement Assay:
-
Titrate increasing concentrations of this compound into the cuvette containing the protein and Pyr-C12.
-
After each addition, allow the system to equilibrate and record the decrease in the FRET signal. The decrease in FRET corresponds to the displacement of Pyr-C12 from the protein's binding site by this compound.[2]
-
-
Data Analysis:
-
Plot the change in FRET signal as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site competition) to determine the inhibition constant (Ki), which can be used to calculate the dissociation constant (Kd) for the this compound-protein interaction.
-
Protocol 2: Protein-Liposome Association Assay
This protocol allows for the study of protein binding to this compound in a membrane-like environment.[1]
Materials:
-
Purified target protein (with a tag for detection, e.g., His-tag, GST-tag)
-
This compound
-
Phospholipids (e.g., POPC, POPE)
-
Liposome Preparation Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture containing a base phospholipid (e.g., POPC) and the desired concentration of this compound.
-
Dry the lipid mixture to a thin film under a stream of nitrogen.
-
Hydrate the lipid film in the liposome preparation buffer to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Binding Reaction:
-
Incubate the purified target protein with the prepared liposomes (containing or lacking this compound as a control) in the binding buffer.
-
Allow the binding reaction to proceed at a defined temperature for a specific time (e.g., 30 minutes at room temperature).
-
-
Separation of Liposome-Bound Protein:
-
Pellet the liposomes and any associated protein by ultracentrifugation.
-
Carefully collect the supernatant (containing unbound protein) and wash the pellet with binding buffer.
-
-
Analysis:
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein tag.
-
Quantify the amount of protein in the pellet fraction to determine the extent of binding to the liposomes.
-
Visualizations
Experimental Workflow for FRET-Based Displacement Assay
Caption: Workflow for the FRET-based displacement assay.
Malonyl-CoA/Long-Chain Acyl-CoA Signaling Pathway
The malonyl-CoA/long-chain acyl-CoA signaling pathway is implicated in processes like insulin secretion.[4] This pathway illustrates how the availability of long-chain acyl-CoAs, such as this compound, can be regulated and influence downstream cellular events.
Caption: The Malonyl-CoA/Long-Chain Acyl-CoA signaling pathway.
References
- 1. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 24-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Methylpentacosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in the formation of complex lipids and cellular signaling. The study of its metabolism, including its synthesis, degradation, and incorporation into other molecules, is crucial for understanding various physiological and pathological processes. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for tracing the metabolic fate of molecules like this compound in biological systems.[1][2][3] This document provides detailed application notes and protocols for the stable isotope labeling of this compound.
Applications in Research and Drug Development
The use of stable isotope-labeled this compound can be applied to a variety of research areas:
-
Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of this compound in different cell types or tissues under various conditions.
-
Pathway Elucidation: Tracing the incorporation of the labeled acyl-CoA into complex lipids such as sphingolipids and glycerophospholipids.
-
Drug Discovery: Assessing the effect of therapeutic agents on the metabolism of VLCFAs.
-
Disease Research: Investigating the role of this compound metabolism in diseases associated with lipid dysregulation.
Proposed Biosynthetic Labeling Strategy
Direct chemical synthesis of isotopically labeled this compound is complex. A more feasible approach is a biosynthetic method using cell cultures. Branched-chain fatty acids are typically synthesized from branched-chain amino acid precursors.[4][5] For this compound, which has a methyl branch at an even-numbered carbon, a plausible precursor is a labeled short-chain branched fatty acid derived from the catabolism of an amino acid like leucine, which is then elongated.
The proposed strategy involves feeding cell cultures with a stable isotope-labeled precursor, such as ¹³C- or ²H-labeled leucine. This precursor is metabolized to isovaleryl-CoA, which then serves as a primer for fatty acid synthase to produce a labeled, short branched-chain fatty acid. Subsequent elongation cycles extend the fatty acid chain to its full length.
Caption: Proposed biosynthetic pathway for labeled 24-Methylpentacosanoic Acid.
Experimental Protocols
Protocol 1: Biosynthetic Labeling of 24-Methylpentacosanoic Acid in Cell Culture
This protocol describes the in vitro labeling of 24-Methylpentacosanoic acid using a stable isotope-labeled precursor.
Materials:
-
Cell line capable of producing VLCFAs (e.g., hepatocytes, keratinocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Stable isotope-labeled L-Leucine (e.g., U-¹³C₆, ¹⁵N-L-Leucine)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
Procedure:
-
Cell Culture: Culture the selected cell line to ~80% confluency in standard growth medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the stable isotope-labeled leucine. The final concentration of the labeled precursor will need to be optimized but a starting point of 100-200 µM is recommended.
-
Labeling:
-
Aspirate the standard growth medium from the cells and wash twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled precursor.
-
-
Cell Harvest:
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in the presence of an appropriate solvent for lipid extraction.
-
-
Lipid Extraction:
-
Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Isolation of Fatty Acids:
-
Saponify the lipid extract to release the fatty acids.
-
Acidify the mixture and extract the free fatty acids with an organic solvent.
-
The isolated labeled 24-Methylpentacosanoic acid is now ready for conversion to its CoA ester.
-
Protocol 2: Enzymatic Synthesis of Labeled this compound
This protocol describes the conversion of the labeled free fatty acid to its corresponding acyl-CoA using an acyl-CoA synthetase.
Materials:
-
Labeled 24-Methylpentacosanoic acid (from Protocol 1)
-
Acyl-CoA Synthetase (long-chain)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, and Coenzyme A.
-
Add Fatty Acid: Add the labeled 24-Methylpentacosanoic acid to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an organic solvent or by heat inactivation.
-
Purification: The labeled this compound can be purified using solid-phase extraction or reverse-phase HPLC.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
Application Notes and Protocols for 24-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper handling, storage, and use of 24-Methylpentacosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). Due to the inherent instability of long-chain acyl-CoA esters, adherence to these protocols is critical to ensure the integrity and reliability of experimental results.
Product Information and Physicochemical Properties
This compound is a coenzyme A derivative of 24-methylpentacosanoic acid, a saturated fatty acid with a 26-carbon chain (including the methyl branch). Like other VLCFA-CoAs, it is an amphipathic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A moiety. This structure governs its solubility and stability.
Key Stability Concerns:
-
Hydrolysis: The thioester bond is the most labile part of the molecule and is susceptible to chemical and enzymatic hydrolysis, which yields the free fatty acid and Coenzyme A. This degradation is accelerated in aqueous solutions, especially at neutral to alkaline pH.
-
Oxidation: While the acyl chain of this compound is saturated and thus less prone to oxidation than unsaturated acyl-CoAs, exposure to strong oxidizing agents or extreme conditions should still be avoided.
-
Physical Adsorption: The long hydrophobic chain can cause the molecule to adsorb to plastic and glass surfaces, leading to a loss of material.
Storage Recommendations
Proper storage is paramount to maintaining the stability of this compound.
| Storage Condition | Powder Form | In Organic Solvent | Aqueous Solution |
| Temperature (°C) | -20 or -80 | -80 | -80 (for immediate use) |
| Atmosphere | Dry, inert gas (Argon or Nitrogen) | Inert gas headspace | Not recommended for long-term |
| Duration | Months to years | Weeks to months | Hours to days |
| Container | Amber glass vial with Teflon-lined cap | Amber glass vial with Teflon-lined cap | Low-adsorption polypropylene or glass |
| Key Considerations | Minimize exposure to moisture and light. | Use high-purity, anhydrous solvents. | Prepare fresh and use immediately. Avoid freeze-thaw cycles. |
Experimental Protocols
Reconstitution of Lyophilized Powder
This protocol describes the preparation of a stock solution from a powdered form of this compound.
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous organic solvent (e.g., chloroform, methanol, or a 2:1 chloroform:methanol mixture)
-
Slightly acidic aqueous buffer (pH 4-6), deoxygenated
-
Glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Ice bucket
Procedure:
-
Equilibration: Before opening, allow the vial of powdered this compound to warm to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder in a clean, dry glass vial.
-
Dissolution:
-
For Organic Stock Solutions: Add the desired volume of anhydrous organic solvent. To aid dissolution, vortex briefly or sonicate in a water bath for a short period.
-
For Aqueous Solutions (for immediate use): Use a pre-chilled, deoxygenated, slightly acidic buffer (pH 4-6) to slow hydrolysis. Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace oxygen.
-
Sealing and Storage: Immediately seal the vial tightly with a Teflon-lined cap.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots from the stock solution.
-
Storage: Store the aliquots at -80°C.
General Handling Procedures
-
Work on Ice: When handling solutions of this compound, always keep them on ice to minimize thermal degradation.
-
Use Appropriate Labware: Utilize glass vials with Teflon-lined caps for storage and transport. For experimental procedures, low-adsorption polypropylene tubes can be used to minimize loss due to surface binding.
-
Avoid Contamination: Use dedicated, clean glassware and pipette tips to prevent contamination with water, nucleophiles, or enzymes (e.g., thioesterases) that can degrade the compound.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing will accelerate the degradation of the thioester bond. Aliquoting into single-use volumes is crucial.
Metabolic Context and Signaling Pathways
This compound is a very-long-chain fatty acyl-CoA and is expected to be metabolized through pathways common to other VLCFAs. The primary site for the degradation of VLCFAs is the peroxisome.
Peroxisomal β-Oxidation Workflow
The diagram below illustrates the general workflow for the catabolism of very-long-chain fatty acyl-CoAs in the peroxisome.
Troubleshooting & Optimization
Technical Support Center: Resolving Isomeric Overlap of 24-Methylpentacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24-Methylpentacosanoyl-CoA. The information provided herein is intended to assist in resolving common issues related to isomeric overlap and analysis of this very-long-chain branched-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is resolving isomers of this compound challenging?
The primary challenge lies in the subtle structural differences between this compound and its isomers, such as other methyl-branched pentacosanoyl-CoAs (e.g., 2-methyl, 3-methyl) and the straight-chain hexacosanoyl-CoA. These molecules have the same molecular weight and similar physicochemical properties, leading to co-elution in standard chromatographic methods. Effective separation requires high-resolution analytical techniques that can exploit these minor structural variations.
Q2: What are the recommended analytical techniques for separating this compound isomers?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.
-
GC-MS: This method offers high chromatographic resolution, especially when using long, polar capillary columns. For GC-MS analysis, this compound must first be hydrolyzed to its corresponding fatty acid and then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).
-
LC-MS/MS: This technique allows for the direct analysis of the intact acyl-CoA molecule, avoiding derivatization steps. Reversed-phase chromatography with a C18 or C8 column is commonly employed. The use of tandem mass spectrometry provides high selectivity and sensitivity for quantification.
Q3: What is the role of derivatization in the analysis of this compound?
Derivatization is a crucial step for GC-MS analysis. It converts the non-volatile 24-methylpentacosanoic acid into a volatile fatty acid methyl ester (FAME). This enhances its thermal stability and improves chromatographic peak shape, which is essential for achieving good separation from its isomers.
Q4: How can I confirm the identity of this compound in my sample?
Confirmation of identity is typically achieved through mass spectrometry.
-
GC-MS: The electron ionization (EI) mass spectrum of the FAME derivative of 24-methylpentacosanoic acid will show a characteristic fragmentation pattern. Look for the molecular ion peak and specific fragment ions that can help pinpoint the methyl branch position.
-
LC-MS/MS: For the intact acyl-CoA, a characteristic precursor ion is selected and fragmented. The resulting product ions, particularly those corresponding to the neutral loss of the CoA moiety or specific fragments of the acyl chain, can confirm the identity of the molecule. The use of multiple reaction monitoring (MRM) enhances the specificity of detection and quantification.[1][2][3][4]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of this compound Isomers
Symptoms:
-
Co-eluting or partially overlapping peaks in the chromatogram.
-
Inability to accurately quantify individual isomers.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate GC Column (for FAME analysis) | Use a long (e.g., > 60 m) capillary column with a polar stationary phase (e.g., biscyanopropyl polysiloxane).[5] A thicker film can also enhance resolution. |
| Suboptimal GC Temperature Program | Employ a slow temperature ramp (e.g., 1-2 °C/min) during the elution window of the C26 FAMEs. A lower initial temperature and longer hold times can also improve separation.[5] |
| Inappropriate LC Column (for acyl-CoA analysis) | Utilize a high-resolution reversed-phase column (e.g., C18 or C8) with a small particle size (e.g., ≤ 1.8 µm). |
| Suboptimal LC Mobile Phase Gradient | Optimize the gradient elution program. A shallower gradient with a lower initial concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) can improve the separation of closely eluting isomers. |
| Sample Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution. |
Issue 2: Peak Tailing in Chromatograms
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Use a deactivated injector liner and a high-quality, end-capped GC column. If tailing persists, consider silylating the entire GC system to passivate active sites.[5] |
| Incomplete Derivatization (GC-MS) | Ensure the derivatization reaction goes to completion. Optimize reaction time, temperature, and reagent concentrations. The presence of underivatized fatty acids is a common cause of peak tailing.[5] |
| Column Contamination | Use a guard column to protect the analytical column from non-volatile matrix components.[5] Regularly bake out the column according to the manufacturer's instructions. If necessary, trim a small portion from the front of the column. |
| Inappropriate Mobile Phase pH (LC-MS) | Adjust the pH of the mobile phase to ensure that this compound is in a single ionic state. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as its FAME Derivative
-
Sample Preparation (Hydrolysis and Derivatization):
-
To your sample containing this compound, add an internal standard (e.g., heptadecanoic acid).
-
Perform alkaline hydrolysis by adding 1 mL of 0.5 M KOH in 90% ethanol (B145695) and heating at 70°C for 3.5 hours.
-
Acidify the solution to pH 3.5 with 0.5 M H₂SO₄.
-
Extract the free fatty acids twice with diethyl ether.
-
Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
For methylation, dissolve the residue in a mixture of 0.2 mL methanol (B129727) and 0.7 mL benzene, and add 1 mL of trimethylsilyldiazomethane (B103560) in hexane (B92381). Allow the reaction to proceed for 30 minutes at room temperature.
-
Evaporate the solvent and reconstitute the FAMEs in hexane for GC-MS analysis.
-
-
GC-MS Conditions:
| Parameter | Recommendation |
| GC Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column. |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp to 220 °C at 5 °C/min. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Ion Trap. |
| Scan Range | m/z 50-800. |
Protocol 2: LC-MS/MS Analysis of Intact this compound
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous sample containing this compound onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Recommendation |
| LC Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water. |
| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v). |
| Flow Rate | 0.3 mL/min. |
| Gradient | Start with a low percentage of B, and gradually increase to elute the long-chain acyl-CoA. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Mass Analyzer | Triple Quadrupole. |
| MRM Transitions | Monitor the transition from the precursor ion of this compound to a specific product ion (e.g., neutral loss of the CoA moiety). |
Quantitative Data Summary
The following table provides representative mass spectrometric data for the analysis of very-long-chain acyl-CoAs. Actual values for this compound should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexacosanoyl-CoA (C26:0-CoA) | 1146.8 | 639.8 | 40 |
| This compound | 1146.8 | (To be determined) | (To be optimized) |
| Tetracosanoyl-CoA (C24:0-CoA) | 1118.8 | 611.8 | 40 |
| Docosanoyl-CoA (C22:0-CoA) | 1090.7 | 583.7 | 38 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Peroxisomal β-oxidation of this compound.
References
Technical Support Center: Optimizing Chromatographic Resolution of Branched Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of branched acyl-CoAs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of branched acyl-CoAs.
Guide 1: Poor Peak Shape - Tailing and Fronting
Question: My branched acyl-CoA peaks are exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Peak tailing and fronting are common issues that can compromise the accuracy of quantification. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or column overload.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Secondary interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.[1] Lowering the mobile phase pH (typically to a range of 2.5-3.5) can suppress the ionization of these silanol groups, minimizing these interactions.[2] Using an end-capped column, where most residual silanols are chemically deactivated, is also recommended.[2] |
| Column Overload | Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[1] To address this, try diluting the sample or reducing the injection volume.[2] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to distorted peak shapes.[3] It is best to dissolve the sample in the initial mobile phase whenever possible.[3] |
| Column Contamination | The accumulation of matrix components on the column can create active sites that lead to peak tailing.[2] Implementing a robust column washing protocol after each analytical run and using a guard column can protect the analytical column from strongly retained impurities.[2] |
Guide 2: Co-elution and Poor Resolution
Question: I am observing co-elution of branched acyl-CoA isomers or poor resolution between adjacent peaks. How can I improve the separation?
Answer:
Achieving baseline separation of structurally similar branched acyl-CoAs is critical for accurate identification and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | The composition of the mobile phase is a critical factor in achieving good separation. Fine-tuning the gradient slope is key; a shallower gradient generally provides better resolution but increases the analysis time.[3] Switching between organic modifiers, such as acetonitrile and methanol, can also alter the selectivity of the separation.[1] |
| Suboptimal Column Chemistry | Reversed-phase columns, particularly C18 columns, are widely used for acyl-CoA analysis due to their hydrophobicity.[2] For very long-chain species that may be too strongly retained, a C8 column can be a suitable alternative.[2] |
| Lack of Ion-Pairing Reagent | For challenging separations, the addition of an ion-pairing reagent to the mobile phase can enhance the retention and resolution of ionic analytes like acyl-CoAs.[1][3] These reagents form neutral ion pairs with the charged acyl-CoAs, increasing their hydrophobicity and interaction with the reversed-phase column.[1] Common ion-pairing reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[1] |
Table 1: Effect of Acetonitrile Concentration on Retention Time (Illustrative)
This table provides a conceptual overview of how changing the acetonitrile percentage in the mobile phase might affect the retention times (RT) of various long-chain acyl-CoAs in a reversed-phase HPLC system.[3]
| Acyl-CoA | RT at 40% Acetonitrile (min) | RT at 50% Acetonitrile (min) | RT at 60% Acetonitrile (min) |
| C16:0-CoA | 15.2 | 12.5 | 9.8 |
| C18:1-CoA | 18.5 | 15.1 | 11.7 |
| C18:0-CoA | 20.1 | 16.8 | 13.2 |
| C20:4-CoA | 22.8 | 18.9 | 14.5 |
Note: This table is for illustrative purposes to demonstrate the general trend. Actual retention times will vary based on the specific column, instrument, and other method parameters.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for separating branched acyl-CoAs by HPLC?
A1: A good starting point is reversed-phase HPLC using a C18 column.[2][4] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate at a low pH of around 4.0-5.0) and an organic modifier like acetonitrile is commonly employed.[4][5] Detection is typically performed by monitoring the UV absorbance at 254 or 260 nm.[4][5]
Q2: How can I improve the sensitivity of my acyl-CoA analysis?
A2: For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[6][7] It offers high selectivity and sensitivity, allowing for the detection and quantification of low-abundance acyl-CoA species.[6] If using UV detection, derivatization of acyl-CoAs to form fluorescent compounds can also significantly increase sensitivity.[8][9]
Q3: My retention times are shifting between injections. What should I investigate?
A3: Retention time shifts can be caused by several factors. Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection, which is particularly important for gradient elution.[3] Check for any leaks in the HPLC system, as this can cause flow rate instability.[1] Also, ensure that the mobile phase composition is consistent between runs.
Q4: I'm observing high backpressure in my HPLC system. What are the likely causes and solutions?
A4: High backpressure is often due to a blockage in the system.[10] This can be caused by a clogged column frit, which can sometimes be resolved by back-flushing the column.[2] Particulates from the sample or mobile phase can also lead to blockages, so it is important to filter all samples and mobile phases before use.[2][10] Buffer precipitation in the mobile phase, which can occur with high organic solvent concentrations, can also cause an increase in pressure.[3]
Q5: What are the best practices for sample preparation to ensure reliable results?
A5: Proper sample preparation is crucial for accurate and reproducible analysis of acyl-CoAs. A common method involves solvent precipitation to extract a broad range of acyl-CoAs.[11] This typically includes homogenization of the tissue or cell pellet in a cold extraction solvent like 80% methanol.[11] For cleaner extracts and to minimize matrix effects, especially for LC-MS/MS analysis, solid-phase extraction (SPE) is highly recommended.[12] Acyl-CoAs are also susceptible to degradation, so it is important to process samples quickly on ice and store them at -80°C.[12]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissues.[5]
-
Homogenization: Homogenize frozen tissue powder in an ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2-propanol and homogenize the sample again.
-
Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Vortex the mixture and then centrifuge to pellet the precipitate.
-
Purification: Collect the supernatant containing the acyl-CoAs. For further purification, an optional solid-phase extraction (SPE) step can be performed.
Protocol 2: Reversed-Phase HPLC Analysis of Acyl-CoAs
This protocol provides a general framework for the HPLC analysis of acyl-CoAs.[5]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A binary gradient system is used to elute the acyl-CoAs. The specific gradient profile should be optimized for the specific analytes of interest.
-
Flow Rate: An initial flow rate of 0.25 to 0.5 mL/min can be used.[5]
-
Detection: Monitor the column eluent at 260 nm.[5]
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. ovid.com [ovid.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing degradation of 24-Methylpentacosanoyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction of 24-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA (VLCFA-CoA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a C26:0 branched-chain very-long-chain fatty acyl-CoA. Its extraction is challenging due to its low abundance in biological matrices and its inherent instability. The molecule's long acyl chain makes it highly hydrophobic, while the thioester bond is susceptible to both enzymatic and chemical degradation during extraction procedures.
Q2: What are the primary causes of this compound degradation during extraction?
The primary causes of degradation are:
-
Enzymatic Degradation: Acyl-CoA thioesterases, present in tissue and cell lysates, can rapidly hydrolyze the thioester bond.
-
Chemical Hydrolysis: The thioester bond is most stable in a slightly acidic pH range (4.0-6.8). Deviations from this range, especially alkaline conditions, can lead to chemical hydrolysis.
-
Oxidation: While this compound is saturated, other unsaturated lipids in the extract are prone to oxidation, which can create reactive species that may indirectly affect the target molecule.
-
Physical Adsorption: Due to its hydrophobicity, the molecule can adsorb to plastic surfaces, leading to significant sample loss.
Q3: What are the key principles for preventing degradation of this compound during extraction?
To minimize degradation, the following principles should be applied:
-
Rapid Enzyme Inactivation: Immediately quench enzymatic activity at the start of the extraction. This is typically achieved by flash-freezing the sample in liquid nitrogen and homogenizing in a pre-chilled acidic solution or organic solvent.
-
Temperature Control: All extraction steps should be performed at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic activity and slow down chemical reactions.
-
pH Control: Maintain a slightly acidic pH (4.0-6.8) throughout the extraction and storage process.
-
Use of Glassware: Whenever possible, use glass tubes and vials to prevent the adsorption of the hydrophobic analyte to plastic surfaces.
-
Minimize Freeze-Thaw Cycles: Aliquot samples before storage to avoid repeated freezing and thawing, which can lead to degradation.
Q4: Which extraction method is recommended for this compound?
A multi-step approach involving liquid-liquid extraction followed by solid-phase extraction (SPE) is generally effective. A common method involves initial homogenization in an acidic buffer to inactivate enzymes, followed by extraction with a chloroform (B151607):methanol (B129727) mixture (Folch or Bligh & Dyer methods) to separate lipids from the aqueous phase. An SPE step can then be used to further purify the acyl-CoAs from other interfering substances.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of this compound | Incomplete cell or tissue lysis. | Employ more rigorous disruption methods such as sonication on ice, bead beating, or cryogenic grinding with liquid nitrogen. |
| Inefficient solvent extraction. | Use a well-established lipid extraction method like the Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) protocols. Ensure correct solvent ratios. | |
| Adsorption to plasticware. | Use glass tubes and vials for all steps of the extraction and storage.[1] | |
| Analyte degradation. | Ensure rapid and effective quenching of enzymatic activity at the beginning of the protocol. Work on ice and use pre-chilled reagents. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1] | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Ensure the tissue or cell pellet is completely and uniformly homogenized. |
| Incomplete phase separation during liquid-liquid extraction. | Centrifuge at a sufficient speed and time to achieve clear phase separation. Be careful not to disturb the interface when collecting the desired layer. | |
| Pipetting errors with viscous organic solvents. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solvents. | |
| Presence of Interfering Peaks in Downstream Analysis (e.g., LC-MS) | Co-extraction of other lipids or cellular components. | Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to clean up the sample. |
| Contaminants from solvents or reagents. | Use high-purity, HPLC-grade or MS-grade solvents and reagents. |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
This protocol is designed for the extraction of very-long-chain acyl-CoAs from tissue samples, with steps to minimize degradation.
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN) and 2-propanol (IPA)
-
Chloroform and Methanol
-
Solid-Phase Extraction (SPE) C18 columns
-
Internal standard (e.g., a stable isotope-labeled C26:0-CoA)
Procedure:
-
Sample Pulverization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle.
-
Grind the tissue to a fine powder.
-
-
Homogenization and Enzyme Inactivation:
-
Transfer the powdered tissue to a pre-chilled glass tube.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Immediately add 2 mL of ACN:IPA (3:1), vortex vigorously for 2 minutes, and sonicate for 3 minutes on ice.
-
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of chloroform and 1.5 mL of water to the homogenate.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs, into a new glass tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE column with 3 mL of methanol, followed by 3 mL of deionized water.
-
Load the collected aqueous supernatant onto the column.
-
Wash the column with 3 mL of 2% formic acid.
-
Wash the column with 3 mL of methanol.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 100 µL of 50% methanol for LC-MS/MS).
-
Protocol 2: Extraction from Cultured Cells
This protocol is adapted for the extraction of VLCFA-CoAs from adherent or suspension cell cultures.
Materials and Reagents:
-
Cell pellet or monolayer
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA)
-
Internal standard
-
Glass centrifuge tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the monolayer twice with ice-cold PBS, and then scrape the cells into a small volume of ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold water.
-
Add an equal volume of ice-cold 10% TCA or 5% SSA containing the internal standard.
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.
-
-
Supernatant Collection:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled glass tube.
-
-
Sample Cleanup (Optional):
-
If high purity is required, proceed with the Solid-Phase Extraction (SPE) cleanup as described in Protocol 1, Step 4.
-
-
Analysis:
-
The sample is ready for direct injection for LC-MS/MS analysis or can be stored at -80°C.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Key degradation pathways and preventative measures.
References
Technical Support Center: Enzymatic Assays with 24-Methylpentacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24-Methylpentacosanoyl-CoA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which enzymatic pathways is it involved?
A1: this compound is a very-long-chain acyl-coenzyme A (VLC-CoA). Acyl-CoAs are crucial intermediates in many metabolic pathways. Specifically, very-long-chain acyl-CoAs are substrates for enzymes involved in fatty acid metabolism, such as very-long-chain acyl-CoA dehydrogenase (VLCAD), which catalyzes the initial step of mitochondrial beta-oxidation of long-chain fatty acids.[1] VLCAD has optimal specificity for fatty acyl-CoAs with 16 carbons but is active on chains up to 24 carbons in length.[1]
Q2: What are the primary challenges when working with this compound in aqueous solutions?
A2: The primary challenge is its very low aqueous solubility.[2] Like other very-long-chain fatty acids, this compound is highly hydrophobic due to its long acyl chain. This can lead to the formation of micelles or aggregates in aqueous buffers, reducing the effective concentration of the substrate available to the enzyme and potentially causing assay variability.[3][4]
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: Several strategies can be employed to improve solubility:
-
Use of Detergents: Non-ionic or zwitterionic detergents like Triton X-100 or CHAPS can be used at concentrations at or slightly above their critical micelle concentration (CMC) to solubilize the acyl-CoA.[5][6] However, it is crucial to empirically determine the optimal detergent concentration, as detergents can also inhibit enzyme activity.[7][8]
-
Complexing with Albumin: Fatty-acid-free bovine serum albumin (BSA) can be used to bind and solubilize long-chain acyl-CoAs.[9]
-
Organic Solvents: Introducing a small percentage of an organic solvent like DMSO or ethanol in the final assay mixture might help, but compatibility with the enzyme must be verified.
Q4: What are the storage and handling recommendations for this compound?
A4: Long-chain acyl-CoAs are susceptible to hydrolysis of the thioester bond and oxidation of the acyl chain.[10]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C or below.
-
Handling: Prepare aqueous solutions fresh for each experiment. If preparing a stock solution in an organic solvent, store it at low temperature and under inert gas.[10] When preparing aqueous solutions, use deoxygenated buffers and avoid vigorous vortexing to minimize oxidation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with this compound.
Problem 1: No or Low Enzyme Activity
| Possible Cause | Recommended Solution |
| Poor Substrate Solubility | 1. Incorporate a detergent (e.g., Triton X-100 at 0.01-0.1%) into the assay buffer. Titrate the detergent concentration to find the optimal balance between substrate solubilization and enzyme activity.[6] 2. Add fatty-acid-free BSA to the reaction mixture to aid in substrate delivery.[9] 3. Prepare fresh substrate solutions for each experiment. |
| Substrate Degradation | 1. Prepare fresh this compound solutions from a properly stored solid stock. 2. Use deoxygenated buffers to minimize oxidation.[10] 3. Verify the integrity of your stock solution using a method like HPLC.[10] |
| Incorrect Assay Conditions | 1. Confirm the optimal pH, temperature, and buffer composition for your specific enzyme. 2. Ensure all cofactors required by the enzyme are present at appropriate concentrations. |
| Enzyme Inactivation | 1. If using detergents, they may be inhibiting the enzyme. Test a range of detergents and concentrations.[7][8] 2. Ensure no interfering substances from your sample preparation are carried over into the assay. |
Problem 2: High Background Signal or Non-linear Reaction Progress
| Possible Cause | Recommended Solution |
| Substrate Precipitation/Aggregation | 1. Increase the detergent concentration or change the type of detergent used.[5] 2. Observe the reaction mixture for any turbidity that might indicate precipitation. 3. Run control reactions without the enzyme to assess the stability of the substrate under assay conditions. |
| Interference in Coupled Assays | 1. If using a coupled assay, ensure the coupling enzyme(s) are not the rate-limiting step.[11] 2. Test for direct inhibition of the coupling enzyme(s) by this compound or other assay components. 3. Run the assay with and without the primary enzyme to identify any background reactions. |
| Promiscuous Inhibition | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[12] If you are screening for inhibitors, include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt these aggregates. |
Experimental Protocols
General Protocol for a VLCAD-like Enzyme Activity Assay
This is a generalized spectrophotometric protocol that can be adapted for enzymes that use this compound and an electron acceptor.
Materials:
-
This compound
-
Enzyme preparation (e.g., cell lysate, purified protein)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Detergent (e.g., Triton X-100)
-
Electron acceptor (e.g., Ferricenium hexafluorophosphate)
-
Spectrophotometer
Methodology:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water with gentle warming or a minimal amount of organic solvent).
-
For the working solution, dilute the stock in assay buffer containing an optimized concentration of detergent (e.g., 0.02% Triton X-100).
-
-
Reaction Mixture Preparation:
-
In a cuvette, combine the assay buffer, electron acceptor, and the enzyme preparation.
-
Incubate the mixture at the optimal temperature for the enzyme for a few minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Start the reaction by adding the this compound working solution to the cuvette.
-
Mix gently by inverting the cuvette.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen electron acceptor over time.
-
The rate of reaction is determined from the linear portion of the progress curve.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins: IMPLICATIONS FOR ADRENOLEUKODYSTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 24-Methylpentacosanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 24-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing ionization efficiency and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for analyzing this compound?
A1: Electrospray ionization (ESI) is a widely used and effective technique for the analysis of very-long-chain fatty acyl-CoAs like this compound.[1][2] When coupled with tandem mass spectrometry (MS/MS), ESI allows for the formation of intact molecular ions with minimal fragmentation, which is crucial for accurate identification and quantification.[2]
Q2: Should I use positive or negative ion mode for the analysis of this compound?
A2: For long-chain and very-long-chain fatty acyl-CoAs, positive ion mode ESI-MS/MS is generally preferred as it has been shown to be more sensitive than negative ion mode.[3][4][5] While negative ion mode can produce a more intense signal for the deprotonated molecule, positive ion mode often yields better overall sensitivity for quantification in complex mixtures.[3]
Q3: Why am I observing low signal intensity for my this compound sample?
A3: Low signal intensity can be attributed to several factors, including suboptimal sample preparation leading to ion suppression from matrix components, instability of the analyte, or incorrect mass spectrometer settings.[6][7] The long alkyl chain of this compound can also influence its ionization efficiency.[3]
Q4: How can I improve the stability of this compound during sample preparation and analysis?
A4: Acyl-CoAs are known to be unstable. To minimize degradation, it is critical to process samples quickly on ice and store them at -80°C. For analysis, reconstituting the dried extracts in a solution containing a mix of methanol (B129727), pentanol, and chloroform (B151607) (e.g., 50:25:25, v/v/v) can help keep very-long-chain fatty acyl-CoAs in solution.[3]
Q5: What are common sources of background noise in the analysis of this compound?
A5: High background noise can originate from contaminants in the sample, solvents, or the LC-MS system itself.[8] Biological matrices are complex and contain numerous molecules like salts and other lipids that can contribute to background noise and interfere with the ionization of the target analyte.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity and High Background Noise
| Possible Cause | Recommended Solution |
| Ion Suppression from Matrix Effects | Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances like salts and other lipids.[6][9] Protein precipitation is a simpler alternative but may be less effective.[6] |
| Analyte Instability | Ensure samples are always kept on ice during processing and are stored at -80°C for long-term storage. Reconstitute samples in an appropriate solvent mixture immediately before analysis to ensure solubility.[3][4] |
| Suboptimal Chromatographic Separation | Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components. A C18 reversed-phase column is a common choice.[6] Adjusting the mobile phase gradient and composition can improve separation. |
| Inefficient Ionization | Optimize the ESI source parameters, including capillary voltage, desolvation gas flow, and temperature, for your specific instrument. As a starting point for positive ion mode, a capillary voltage of 3.20 kV, a desolvation temperature of 500 °C, and a source temperature of 120 °C have been reported for similar compounds.[4] |
| Incorrect Collision Energy in MS/MS | Optimize the collision energy to achieve efficient fragmentation of the precursor ion and maximize the signal of the product ions used for quantification. |
Issue 2: Poor Reproducibility and Peak Shape
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol. The use of an internal standard, such as an odd-chain-length fatty acyl-CoA (e.g., C15:0-CoA or C25:0-CoA), is crucial for correcting variability.[3][4] |
| Column Degradation or Contamination | Use a guard column to protect the analytical column from contaminants.[8] If peak shape deteriorates, try flushing the column or replacing it. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, degassed, and of high purity (LC-MS grade). Inconsistent pH or composition can lead to retention time shifts and poor peak shape.[8] |
| Carryover | Implement a robust needle wash protocol in the autosampler to prevent carryover between injections. Washing with a strong organic solvent like methanol is often effective.[4] |
Experimental Protocols
Protocol 1: Sample Extraction and Preparation
This protocol is a general guideline for the extraction of very-long-chain fatty acyl-CoAs from cultured cells.
-
Cell Harvesting: Wash cultured cells (approximately 1-10 million) twice with cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 2 mL of methanol and an appropriate amount of internal standard (e.g., 15:0 CoA) to the cell pellet.[4] Incubate at -80°C for 15 minutes.
-
Scraping and Centrifugation: Scrape the cell lysate from the plate and centrifuge at 15,000 x g for 5 minutes at 4°C.[4]
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness under a vacuum.[4]
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.[4] Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis. To maintain solubility of very-long-chain species, a solvent mixture of CH₃OH/CH₃(CH₂)₂CH₂OH/CHCl₃ (50:25:25, v/v/v) can be added to the final extract.[3]
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A suitable gradient would be to start at a low percentage of B, increase to a high percentage to elute the analyte, and then re-equilibrate. For long-chain acyl-CoAs, a gradient starting at 20% B and increasing to 95% B has been used.[10]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[10]
-
-
Mass Spectrometry (Positive Ion ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]
-
Capillary Voltage: 3.20 kV.[4]
-
Cone Voltage: 45 V.[4]
-
Desolvation Gas Flow: 500 L/h.[4]
-
Desolvation Temperature: 500°C.[4]
-
Source Temperature: 120°C.[4]
-
Collision Gas: Argon.[4]
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 24-Methylpentacosanoyl-CoA Analysis
Welcome to the Technical Support Center for the analysis of 24-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding matrix effects encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting endogenous components present in the biological sample.[1][2][3][4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantification.[2][3][4]
Q2: What are the primary causes of matrix effects in biological samples when analyzing long-chain acyl-CoAs?
A2: The primary cause of matrix effects in the analysis of long-chain acyl-CoAs from biological matrices (e.g., plasma, tissue homogenates) is the presence of high concentrations of phospholipids.[1][5][6][7] These molecules can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source, most commonly causing ion suppression.[6][7] Other endogenous substances like salts, proteins, and other lipids can also contribute to matrix effects.[1]
Q3: My signal for this compound is inconsistent and lower than expected. Could this be due to matrix effects?
A3: Yes, inconsistent and suppressed signal intensity, especially when analyzing biological samples compared to pure standards, is a classic indication of matrix effects.[3] To confirm this, a post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in your chromatogram.[3][8][9]
Q4: What is the most effective method to compensate for matrix effects during the quantification of this compound?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3][10][11] A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring that it co-elutes and experiences the same degree of ionization suppression or enhancement as the analyte. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[10]
Q5: Which ionization technique is generally preferred to minimize matrix effects for acyl-CoA analysis?
A5: Electrospray ionization (ESI) is commonly used for the analysis of acyl-CoAs.[12] However, ESI is also more susceptible to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI).[8][13] If significant ion suppression is observed with ESI, considering APCI might be a viable alternative, as it is generally less prone to matrix effects for moderately polar to nonpolar compounds.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / High Background Noise | Ion Suppression from Matrix Components: Co-eluting phospholipids, salts, or other endogenous molecules are interfering with the ionization of this compound.[1][6][7][12] | Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10][14][15] Consider using specialized SPE cartridges designed for phospholipid removal (e.g., HybridSPE).[5][7] Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions where matrix components elute.[10] Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience the same ion suppression, allowing for accurate correction.[3][10] |
| Poor Reproducibility (High %CV) Across Replicates | Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[6] | Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely and consistently for all samples.[15] Employ a SIL-IS: This is the most effective way to account for sample-to-sample variations in matrix effects.[10][16][17] Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[10][18] |
| Peak Shape Tailing or Fronting | Column Contamination: Accumulation of matrix components, particularly phospholipids, on the analytical column can degrade its performance.[6][7] | Implement Column Washing: Include a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. Guard Column: Use a guard column to protect the analytical column from contamination. Improved Sample Cleanup: A cleaner sample extract will lead to less column contamination.[10] |
| Gradual Decrease in Signal Over an Analytical Run | Accumulation of Contaminants: Buildup of non-eluting matrix components on the column or in the MS source.[6] | Thorough Sample Cleanup: Utilize advanced sample preparation techniques like mixed-mode SPE to obtain cleaner extracts.[3] Regular Instrument Maintenance: Clean the MS ion source regularly as part of routine maintenance.[12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., 50% methanol in water) at a known concentration.
-
Set B (Post-Extraction Spiked Sample): Take a blank biological matrix sample (that does not contain this compound) and perform the complete extraction procedure. In the final, clean extract, spike the this compound standard to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spiked Sample): Spike the blank biological matrix with the this compound standard at the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%RE): %RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (%PE): %PE = (Peak Area of Set C / Peak Area of Set A) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general workflow for removing phospholipids from a biological sample extract.
-
Sample Pre-treatment: Perform protein precipitation on the biological sample (e.g., plasma) by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., a mixed-mode or zirconia-based chemistry) according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration step with an aqueous solution.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove any remaining polar interferences while retaining the this compound and phospholipids. The specific wash solvent will depend on the SPE sorbent and should be optimized.
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent. The phospholipids will remain bound to the SPE sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for diagnosing and mitigating matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. benchchem.com [benchchem.com]
- 16. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Synthetic 24-Methylpentacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic 24-Methylpentacosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthetic preparation of this compound?
When synthesizing this compound, several impurities can arise from the starting materials and side reactions. These typically include:
-
Unreacted Starting Materials:
-
Free 24-Methylpentacosanoic acid.
-
Excess Coenzyme A (CoA-SH).
-
-
Byproducts from Coupling Reagents:
-
If using carbodiimide (B86325) coupling (e.g., DCC, EDC), corresponding urea (B33335) byproducts can be present.
-
If using an anhydride (B1165640) method, residual anhydride or hydrolyzed acid may be present.
-
-
Side-Reaction Products:
-
Disulfide-linked CoA dimers (CoA-S-S-CoA), formed by oxidation of Coenzyme A.
-
Hydrolysis of the final product back to the free fatty acid and CoA.
-
Q2: Why is my this compound precipitating out of solution during my experiments?
Very long-chain acyl-CoAs like this compound are amphipathic, meaning they have both a hydrophobic fatty acid tail and a hydrophilic Coenzyme A head. This can lead to poor solubility in purely aqueous or highly nonpolar organic solvents. Precipitation can be caused by:
-
Inappropriate Solvent: The solvent system may not be suitable for keeping the molecule in solution.
-
Concentration: The concentration of the acyl-CoA may be too high for the chosen solvent.
-
Temperature: Lower temperatures can decrease the solubility of long-chain acyl-CoAs.
-
pH: The pH of the solution can affect the charge of the molecule and its solubility.
To address this, consider using a solvent system containing a mixture of aqueous buffer and an organic modifier like isopropanol (B130326) or acetonitrile.
Q3: What are the recommended purification methods for synthetic this compound?
The two primary methods for purifying long-chain acyl-CoAs are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
-
Solid-Phase Extraction (SPE): This is a good initial cleanup step to remove bulk impurities. Common sorbents include weak anion exchange or reversed-phase (C18) cartridges.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the preferred method for achieving high purity. A C18 column is typically used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[1][2]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the polar head of the acyl-CoA and the silica (B1680970) backbone of the HPLC column. | Use a mobile phase with a slightly acidic pH (e.g., 4.9) to suppress the ionization of free silanol (B1196071) groups on the column.[3] |
| Column overload due to injecting too much sample. | Dilute the sample or reduce the injection volume. | |
| Variable Retention Times | Incomplete column equilibration between runs. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. | |
| Low Recovery | Adsorption of the acyl-CoA to vials or tubing. | Use low-adsorption vials and tubing. |
| Precipitation of the sample in the autosampler. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. |
Solid-Phase Extraction (SPE) Issues
| Problem | Potential Cause | Solution |
| Low Recovery of this compound | Incomplete elution from the SPE cartridge. | Optimize the elution solvent. A stronger organic solvent or a change in pH may be needed. |
| Breakthrough of the analyte during sample loading. | Ensure the sample is loaded slowly and that the cartridge is not overloaded. | |
| Presence of Impurities in the Eluate | Inefficient washing of the SPE cartridge. | Optimize the wash step. Use a solvent that will remove impurities without eluting the target compound. |
| Inappropriate sorbent selection. | Consider a different SPE sorbent (e.g., weak anion exchange instead of C18) for better selectivity. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
This protocol provides a general guideline for the initial purification of synthetic this compound using a weak anion exchange SPE column.
Materials:
-
Weak anion exchange SPE column
-
Methanol
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Column Conditioning:
-
Wash the SPE column with 1 mL of methanol.
-
Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
-
Sample Loading:
-
Dissolve the crude synthetic reaction mixture in the equilibration buffer.
-
Load the sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Wash the column with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound from the column using an appropriate elution buffer (e.g., a buffer with a higher salt concentration or a different pH). The exact elution conditions may need to be optimized.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the purified sample in a suitable solvent for HPLC analysis or storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for High-Purity Separation
This protocol is for the final purification of this compound using a C18 reversed-phase column.[1][2]
Materials and HPLC Parameters:
-
HPLC System: Equipped with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4 in water, pH adjusted to 4.9 with glacial acetic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).[1]
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation:
-
Dissolve the SPE-purified or crude sample in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared sample.
-
Run a gradient elution to separate the this compound from any remaining impurities. An example gradient is provided below.
-
Example HPLC Gradient:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 60 | 40 |
| 60 | 60 | 40 |
Note: This gradient is a starting point and may require optimization for your specific separation.
Visualizations
References
Technical Support Center: Mass Spectrometry Analysis of Very Long-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the MS/MS analysis of 24-Methylpentacosanoyl-CoA and other very long-chain fatty acyl-CoAs.
Troubleshooting Guides
Question: What should I do if I'm observing poor or no fragmentation of this compound in my MS/MS experiments?
Answer:
Poor fragmentation of very long-chain acyl-CoAs like this compound is a common challenge. Follow this step-by-step guide to troubleshoot the issue.
Step 1: Verify Precursor Ion Selection and Instrument Calibration
-
Confirm the m/z of the precursor ion: Ensure you are selecting the correct precursor ion for this compound. In positive ion mode, this will typically be the [M+H]⁺ ion.
-
Check mass accuracy and calibration: Verify that your mass spectrometer is properly calibrated. Inaccurate calibration can lead to the selection of the wrong precursor ion.[1]
Step 2: Optimize Collision Energy
Collision-induced dissociation (CID) energy is a critical parameter for achieving good fragmentation. Very long-chain acyl-CoAs may require different optimal collision energies compared to shorter-chain counterparts.
-
Perform a collision energy ramp: Systematically vary the collision energy to find the optimal setting for your specific instrument and analyte.[2] Start with a broad range and then narrow it down around the energy that provides the best fragmentation pattern.
-
Consult instrument guidelines: Refer to your mass spectrometer's operating manual for typical collision energy ranges for molecules of a similar size and class.
Step 3: Evaluate Ion Source Conditions
Suboptimal ion source parameters can lead to poor ionization or in-source fragmentation, where the molecule fragments before entering the mass analyzer.[1][3]
-
Softer ionization: If using a harsh ionization technique, consider switching to a softer method like electrospray ionization (ESI).[1]
-
Optimize source parameters: Adjust the ion source temperature, sheath and auxiliary gas flow rates, and spray voltage to maximize the signal of the precursor ion while minimizing in-source fragmentation.[1][4]
Step 4: Assess Sample Preparation and Chromatography
Matrix effects and co-eluting species can suppress the ionization of your target analyte, leading to a weak signal and poor fragmentation.[5]
-
Improve sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from your sample matrix.[1]
-
Optimize chromatographic separation: Ensure that this compound is well-separated from other components in your sample. Adjusting the gradient and mobile phase composition can improve resolution.[5]
Step 5: Consider Alternative Fragmentation Techniques
If optimizing CID parameters does not yield satisfactory results, you may need to explore alternative fragmentation methods, especially for large and complex lipids.
-
Higher-energy Collisional Dissociation (HCD): This technique can provide more extensive fragmentation.[6]
-
Electron-based dissociation (ExD): Methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can be effective for large molecules.
-
Ultraviolet Photodissociation (UVPD): This technique can induce fragmentation through a different mechanism and may provide complementary information.[7]
Frequently Asked Questions (FAQs)
Q1: What are the expected characteristic fragment ions for this compound in positive ion mode MS/MS?
A1: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[5][8][9][10][11][12] Another key fragment ion is the CoA moiety itself at m/z 428.[9][10][11] Therefore, for this compound, you should look for a product ion corresponding to [M+H-507]⁺ and a product ion at approximately m/z 428.
Q2: How does the long alkyl chain of this compound affect its fragmentation?
A2: The long, saturated alkyl chain of this compound is generally stable and does not readily fragment under typical CID conditions.[13] The primary fragmentation will occur at the more labile thioester and phosphodiester bonds of the CoA moiety. Achieving fragmentation along the alkyl chain often requires higher energy fragmentation methods.
Q3: Could the use of ion-pairing reagents in my LC method affect fragmentation?
A3: Yes, while ion-pairing reagents can improve the chromatographic separation of acyl-CoAs, they are known to cause ion suppression in the mass spectrometer, which can lead to a weaker precursor ion signal and consequently, poor fragmentation.[5] If you are using ion-pairing reagents, try to use the lowest effective concentration and ensure regular cleaning of the MS source.[5] Whenever possible, developing a method that does not rely on these reagents is preferable.[5]
Q4: What is in-source fragmentation and how can I minimize it?
A4: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before it is isolated for MS/MS analysis.[1][3] This can lead to a reduced abundance of your intended precursor ion. To minimize in-source fragmentation, you can try reducing the ion source temperature and using gentler ionization conditions.[1][4]
Q5: Are there any chemical derivatization strategies that can improve the fragmentation of very long-chain acyl-CoAs?
A5: Chemical derivatization can be a powerful tool to enhance ionization efficiency and generate more informative fragment ions.[14][15] While not as common for acyl-CoAs, derivatizing the molecule to introduce a more easily ionizable group or a site that directs fragmentation could be explored.
Data Presentation
Table 1: Hypothetical Collision Energy Optimization for this compound
| Collision Energy (eV) | Precursor Ion Intensity (Arbitrary Units) | [M+H-507]⁺ Fragment Intensity (Arbitrary Units) | m/z 428 Fragment Intensity (Arbitrary Units) |
| 20 | 9.5 x 10⁶ | 1.2 x 10⁴ | 5.8 x 10³ |
| 30 | 8.2 x 10⁶ | 5.6 x 10⁵ | 2.3 x 10⁵ |
| 40 | 6.1 x 10⁶ | 1.8 x 10⁶ | 8.9 x 10⁵ |
| 50 | 3.5 x 10⁶ | 9.7 x 10⁵ | 4.1 x 10⁵ |
| 60 | 1.2 x 10⁶ | 3.1 x 10⁵ | 1.5 x 10⁵ |
This table illustrates a hypothetical optimization experiment where a collision energy of 40 eV yields the highest intensity for the characteristic fragment ions.
Experimental Protocols
Protocol: Collision Energy Optimization for this compound
-
Sample Preparation: Prepare a standard solution of this compound at a concentration of 1-10 µg/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion/LC Setup:
-
Direct Infusion: Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). This allows for stable signal acquisition during optimization.
-
LC-MS: If using an LC-MS system, inject the sample onto the column and monitor the elution of the this compound peak.
-
-
Mass Spectrometer Setup:
-
Set the mass spectrometer to positive ion mode.
-
Select the [M+H]⁺ ion of this compound as the precursor ion for MS/MS.
-
Create a series of experiments or a single experiment with a stepped collision energy ramp. A typical starting range would be from 10 to 70 eV in 5 or 10 eV increments.
-
-
Data Acquisition: Acquire MS/MS spectra at each collision energy level. Ensure sufficient acquisition time at each step to obtain a stable signal and representative spectrum.
-
Data Analysis:
-
Examine the MS/MS spectrum at each collision energy.
-
Plot the intensity of the precursor ion and the key fragment ions ([M+H-507]⁺ and m/z 428) as a function of collision energy.
-
The optimal collision energy is the value that produces the highest intensity for the characteristic fragment ions while maintaining a reasonable abundance of the precursor ion.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor MS/MS fragmentation.
Caption: Characteristic fragmentation of an acyl-CoA in positive ion mode.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in analytical strategies for mass spectrometry-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lipidomics Profiling by High Resolution LC-MS and HCD Fragmentation: Focus on Characterization of Mitochondrial Cardiolipins and Monolysocardiolipins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep-lipidotyping by mass spectrometry: recent technical advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Trace Level Detection for 24-Methylpentacosanoyl-CoA
Welcome to the technical support center for the trace level detection of 24-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this unique very long-chain branched-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the trace level detection of this compound?
The primary challenges stem from its very long-chain (C26) and branched nature, which can lead to:
-
Low abundance in biological samples.
-
Poor solubility in common extraction solvents.
-
Suboptimal chromatographic behavior , including peak broadening and poor resolution.
-
Reduced ionization efficiency in mass spectrometry compared to shorter-chain acyl-CoAs.
-
Lack of a commercially available analytical standard , complicating absolute quantification.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoAs due to its high sensitivity and specificity.[1][2] This method allows for the discrimination of the target analyte from a complex biological matrix.
Q3: Is it necessary to use an internal standard for quantification?
Yes, due to the potential for sample loss during extraction and variability in ionization, a suitable internal standard is crucial for accurate quantification. Given the likely absence of a stable isotope-labeled standard for this compound, a close structural analog, such as a commercially available very long-chain acyl-CoA (e.g., C24:0-CoA or C26:0-CoA), is recommended.
Q4: How can I improve the extraction efficiency of this very long-chain acyl-CoA?
Extraction protocols for long-chain acyl-CoAs typically involve a solvent mixture that can disrupt cell membranes and precipitate proteins. For very long-chain species, optimizing the solvent system is critical. A common starting point is a mixture of isopropanol, acetonitrile (B52724), and an aqueous buffer.[3][4] Sonication during the extraction process can also help to improve the recovery of less soluble lipids.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise
This is a common issue in the LC-MS/MS analysis of acyl-CoAs, often arising from sample preparation, matrix effects, or suboptimal instrument settings.[5]
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent system. Consider a higher proportion of a less polar solvent like isopropanol. Ensure thorough homogenization and sonication of the sample. |
| Matrix Effects/Ion Suppression | Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like salts and phospholipids.[5] |
| Analyte Degradation | Acyl-CoAs are susceptible to degradation.[5] Process samples quickly on ice and store them at -80°C. Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate.[5] |
| Suboptimal Ionization | For long-chain acyl-CoAs, positive mode electrospray ionization (ESI) is generally used.[5] Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific instrument and analyte. |
| Incorrect Fragmentation | In tandem MS (MS/MS), incorrect collision energy will result in poor fragmentation and a low signal for your product ions.[5] Optimize the collision energy for the specific precursor ion of this compound. A neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs. |
Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)
The long hydrocarbon chain of this compound can lead to poor chromatographic performance.
| Possible Cause | Recommended Solution |
| Suboptimal Column Chemistry | A standard C18 reversed-phase column is a good starting point.[1] However, for very long-chain compounds, a column with a different chemistry (e.g., C8) or a longer column length might provide better separation and peak shape. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient. The use of an ion-pairing reagent can sometimes improve peak shape for acyl-CoAs, but it can also lead to ion suppression and should be used with caution.[5] A mobile phase containing ammonium hydroxide (B78521) may improve peak shape and sensitivity.[6] |
| Sample Overload | Injecting too much sample can lead to peak broadening. If the signal is sufficient, try diluting the sample. |
| Co-eluting Isomers | The branched methyl group in this compound means it may have isomers that co-elute, leading to peak splitting. A high-resolution chromatography method with a shallow gradient may be required to separate these. |
Experimental Protocols
Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from methods for long-chain acyl-CoA extraction and may require optimization for your specific sample type.[3][4]
Materials:
-
Ice-cold 0.1 M KH2PO4 buffer
-
Isopropanol
-
Acetonitrile
-
Saturated aqueous ammonium sulfate (B86663)
-
Internal standard solution (e.g., C24:0-CoA or C26:0-CoA)
-
Homogenizer
-
Centrifuge
Procedure:
-
To a frozen tissue or cell pellet, add 1 mL of ice-cold 0.1 M KH2PO4, 1 mL of isopropanol, and the internal standard.
-
Homogenize the mixture thoroughly on ice.
-
Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate and vortex vigorously.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
For cleaner samples, the extract can be further purified using a suitable Solid-Phase Extraction (SPE) cartridge.
-
Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.[1]
Protocol 2: LC-MS/MS Analysis of Very Long-Chain Acyl-CoAs
This is a general framework for LC-MS/MS analysis and will require optimization for your specific instrument and this compound.[1][6]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimize the gradient to achieve good separation. A starting point could be a shallow gradient from 20% B to 65% B over several minutes.[6]
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]+ for this compound.
-
Product Ion (Q3): Monitor for the characteristic neutral loss of 507 Da.
-
Optimization: Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy to maximize signal intensity.
Visualizations
References
- 1. The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long-chain acyl-CoA dehydrogenase deficiency revisited: a retrospective genotype–phenotype analysis in a Saudi tertiary center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 24-Methylpentacosanoyl-CoA Standards
Welcome to the technical support center for 24-Methylpentacosanoyl-CoA standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of this very-long-chain branched-chain acyl-CoA and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like other long-chain acyl-CoA esters, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which is accelerated in aqueous solutions, particularly at neutral to alkaline pH. This results in the formation of the free fatty acid and Coenzyme A.
-
Oxidation: Although this compound is a saturated molecule and thus not susceptible to oxidation of the acyl chain, contaminants in solvents or reagents can potentially lead to degradation.
Q2: How should I store my this compound standard?
A2: Proper storage is critical to maintaining the integrity of your standard. We recommend the following:
-
Solid Form: Store the lyophilized powder at -20°C or colder, preferably in a desiccator to minimize exposure to moisture.
-
In Solution: For stock solutions, dissolve the standard in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724). It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: What is the best way to prepare working solutions of this compound?
A3: To minimize degradation during the preparation of working solutions:
-
Equilibrate the vial of the solid standard to room temperature before opening to prevent condensation.[1]
-
Use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid contaminants that could catalyze degradation.[1]
-
Work quickly and on ice to minimize thermal degradation.[1]
-
For aqueous buffers, prepare them fresh and consider using a slightly acidic pH (around 6.0-6.5) to improve thioester bond stability.
Q4: Can I use plastic tubes and pipette tips when handling this compound solutions?
A4: It is generally recommended to use glass or polypropylene (B1209903) labware. Some plastics can leach plasticizers or other contaminants into organic solvents, which may interfere with your analysis or promote degradation of the standard. For critical applications, using silanized glassware can help to minimize adsorption of the amphipathic acyl-CoA molecule to surfaces.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound standards.
Issue 1: Low or No Signal in Mass Spectrometry Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | - Prepare fresh working solutions from a new aliquot of the stock solution. - Ensure proper storage conditions were maintained for the stock solution. - Minimize the time the standard is in aqueous solution before analysis. |
| Poor Ionization Efficiency | - Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). - Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs. |
| Matrix Effects | - If analyzing in a complex biological matrix, significant ion suppression can occur. - Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Incorrect MRM Transitions | - Verify the precursor and product ion m/z values for this compound. For a similar compound, 16-Methyltetracosanoyl-CoA (C25), a precursor ion of 1132.5 m/z and a product ion of 625.5 m/z have been reported. These can serve as a starting point for optimization. |
Issue 2: Inconsistent or Non-Reproducible Results in Enzymatic Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Standard Instability in Assay Buffer | - Assess the stability of this compound in your specific assay buffer over the time course of the experiment. - Consider preparing the standard in the assay buffer immediately before initiating the reaction. |
| Substrate Inhibition | - Very-long-chain acyl-CoAs can exhibit substrate inhibition at higher concentrations. - Perform a substrate titration experiment to determine the optimal concentration range for your enzyme. |
| Enzyme Inactivity | - Ensure the enzyme used (e.g., Very-Long-Chain Acyl-CoA Dehydrogenase, VLCAD) is active and has been stored correctly. - Include a positive control with a known substrate for the enzyme to verify its activity. |
| Micelle Formation | - Long-chain acyl-CoAs are amphipathic and can form micelles in aqueous solutions, which may affect their availability to the enzyme. - The inclusion of a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help to prevent micelle formation. |
Quantitative Data Summary
| Condition | Effect on Thioester Bond Stability | Recommendation |
| Alkaline pH (>7.5) | Increased rate of hydrolysis. | Maintain a neutral to slightly acidic pH (6.0-7.0) for aqueous solutions. |
| Acidic pH (<6.0) | Generally more stable against hydrolysis. | Use slightly acidic buffers for improved stability in aqueous solutions. |
| Elevated Temperature | Increased rate of hydrolysis. | Handle solutions on ice and store at -80°C for long-term stability. |
| Aqueous Solution | Promotes hydrolysis. | Minimize time in aqueous solutions. Prepare fresh dilutions as needed. |
| Freeze-Thaw Cycles | Can accelerate degradation. | Prepare and store single-use aliquots.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution from a powdered form of this compound.
-
Equilibration: Allow the vial containing the powdered this compound to warm to room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Accurately weigh the desired amount of the powder in a clean, dry glass vial.
-
Dissolution: Add the appropriate volume of high-purity methanol or acetonitrile to achieve the desired stock concentration (e.g., 1-10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use glass or polypropylene vials. Overlay with an inert gas (e.g., argon or nitrogen) before sealing. Store immediately at -80°C.
Protocol 2: Analysis by LC-MS/MS (Adapted from a similar compound)
This protocol provides a starting point for the analysis of this compound by liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
For standards, dilute the stock solution in the initial mobile phase.
-
For biological samples, a robust extraction method involving protein precipitation and/or solid-phase extraction is recommended to remove interfering matrix components.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to a high percentage to elute the hydrophobic very-long-chain acyl-CoA.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized for this compound. Based on its structure, the precursor ion [M+H]⁺ is expected. A common product ion results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.
-
Visualizations
Caption: Workflow for the preparation and analysis of this compound standards.
Caption: Simplified pathway of mitochondrial beta-oxidation for this compound.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
Technical Support Center: Optimizing Sample Preparation for 24-Methylpentacosanoyl-CoA Analysis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the analysis of 24-Methylpentacosanoyl-CoA. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during sample preparation and analysis.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the analysis of this compound, a very long-chain branched fatty acyl-CoA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | Incomplete Cell/Tissue Lysis: Due to its very long-chain nature, this compound may be tightly associated with cellular membranes and lipid droplets. | Employ rigorous homogenization techniques such as sonication on ice or the use of a bead beater. For tissue samples, cryogenic grinding in liquid nitrogen is highly effective. |
| Inefficient Extraction: The branched methyl group and long acyl chain of this compound influence its solubility in organic solvents. | Use a robust lipid extraction method like the Folch (chloroform:methanol (B129727), 2:1 v/v) or Bligh & Dyer (chloroform:methanol:water, 1:2:0.8 v/v/v) methods. For very long-chain acyl-CoAs, a solid-phase extraction (SPE) protocol using a weak anion exchange column can improve recovery and purity.[1] | |
| Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical hydrolysis, especially at elevated temperatures and non-optimal pH. | Always work on ice and use pre-chilled solvents and tubes. Process samples as quickly as possible. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. | |
| High Background Noise in Mass Spectrometry Data | Matrix Effects: Co-eluting lipids, salts, and other cellular components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Incorporate a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction to remove interfering matrix components. Optimize the liquid chromatography method to achieve better separation of the analyte from other sample components. |
| Contamination: Contaminants from plastics, solvents, or glassware can introduce interfering peaks. | Use high-purity solvents and polypropylene (B1209903) tubes to minimize contamination. Glass vials can also be used to reduce signal loss. | |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Suboptimal Chromatographic Conditions: The long, branched acyl chain can lead to poor peak shape on standard C18 columns. | Use a C18 column with a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) for separation. Optimization of the gradient and flow rate is crucial. |
| Analyte Adsorption: The phosphate (B84403) group of the CoA moiety can interact with active sites on the column, leading to peak tailing. | The use of an ion-pairing agent in the mobile phase can improve peak shape, but it may require more frequent mass spectrometer cleaning. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from tissue samples?
A1: A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is recommended for optimal recovery and purity.[1][2] Initially, homogenize the tissue in a cold buffer and extract with a mixture of acetonitrile and isopropanol.[2][3] The supernatant can then be further purified using a weak anion exchange SPE column to isolate the acyl-CoAs.[1]
Q2: How should I store my samples to prevent the degradation of this compound?
A2: For short-term storage, keep samples on ice. For long-term storage, flash-freeze the samples in liquid nitrogen and store them at -80°C. Acyl-CoAs are unstable, and repeated freeze-thaw cycles should be avoided.
Q3: What are the optimal mass spectrometry settings for analyzing this compound?
A3: Positive ion mode electrospray ionization (ESI) is generally more sensitive for the detection of acyl-CoAs.[4][5] For tandem mass spectrometry (MS/MS), a multiple reaction monitoring (MRM) experiment can be set up to monitor the transition of the precursor ion (the protonated molecule [M+H]⁺) to a specific product ion, which for acyl-CoAs is often the fragment corresponding to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[6]
Q4: I am seeing a lot of variability between my technical replicates. What could be the cause?
A4: Inconsistent sample homogenization is a common cause of variability. Ensure that each sample is thoroughly and uniformly homogenized before extraction. In addition, precise and consistent handling of all liquid volumes is critical.
Q5: Is an internal standard necessary for the quantification of this compound?
A5: Yes, using a suitable internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a very long-chain fatty acyl-CoA with an odd number of carbons (e.g., C25:0-CoA) can be used, as it is unlikely to be present in biological samples.[7]
Quantitative Data
The following table summarizes representative recovery data for various long-chain acyl-CoAs using a solid-phase extraction method with a 2-(2-pyridyl)ethyl sorbent.[3] Please note that specific recovery for this compound may vary and should be determined empirically.
| Acyl-CoA Species | Chain Length | Average Recovery (%) |
| Octanoyl-CoA | C8:0 | 88-92 |
| Palmitoyl-CoA | C16:0 | 70-80 |
| Oleoyl-CoA | C18:1 | 85-90 |
| Arachidonyl-CoA | C20:4 | 83-88 |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Cells
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)
-
Pre-chilled acetonitrile (ACN)
-
Pre-chilled isopropanol
-
Internal standard (e.g., C25:0-CoA)
-
Homogenizer (e.g., sonicator or bead beater)
-
Centrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Add 1 mL of ice-cold potassium phosphate buffer containing the internal standard to the cell pellet.
-
Homogenize the cell suspension on ice until fully lysed.
-
Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
For further purification, proceed to Protocol 2.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Materials:
-
Weak anion exchange SPE columns
-
Methanol
-
Deionized water
-
Aqueous ammonia (B1221849) (2% and 5%)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Condition the SPE column by washing with 2 mL of methanol, followed by 2 mL of deionized water.
-
Load the supernatant from Protocol 1 onto the conditioned SPE column.
-
Wash the column with 2 mL of deionized water to remove unbound contaminants.
-
Wash the column with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.
-
Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 24-Methylpentacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 24-Methylpentacosanoyl-CoA and other long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are adducts in ESI-MS and why are they problematic for the analysis of this compound?
In Electrospray Ionization Mass Spectrometry (ESI-MS), adducts are ions formed when the target molecule, such as this compound, associates with other ions present in the sample or mobile phase. Common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions.[1][2] These adducts are problematic because they can:
-
Reduce Sensitivity: The formation of multiple adduct species splits the ion signal of the target analyte, decreasing the intensity of the desired protonated molecule ([M+H]⁺) and thus reducing the overall sensitivity of the analysis.[3][4]
-
Complicate Spectra: The presence of various adduct peaks makes the mass spectrum more complex and difficult to interpret.[4]
-
Lead to Misidentification: In some cases, adducts can be mistaken for other compounds, leading to incorrect identification of molecules in the sample.[5][6][7]
-
Cause Inaccurate Quantification: The inconsistent formation of adducts can lead to poor reproducibility and inaccurate quantification of the analyte.[8][9]
Q2: What are the primary sources of sodium and potassium that lead to adduct formation?
Sodium and potassium ions are ubiquitous and can be introduced at multiple stages of the experimental workflow:
-
Glassware: Glass vials and containers can leach sodium and potassium ions into the solvents and samples.[10][11]
-
Solvents and Reagents: HPLC-grade solvents, while highly pure, can still contain trace amounts of metal ions.[10][11] Water used for preparing mobile phases can also be a significant source.
-
Sample Matrix: Biological samples inherently contain high concentrations of various salts, including sodium and potassium.[8][11]
-
HPLC System: The components of the HPLC system, such as tubing and injectors, can sometimes be a source of metal ion contamination.[10]
Q3: How can I proactively prevent adduct formation during sample and mobile phase preparation?
Preventing contamination from the outset is the most effective strategy:
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and high-purity additives to minimize the introduction of metal ions.
-
Utilize Plasticware: Whenever possible, use polypropylene (B1209903) or other plastic vials and containers instead of glass to avoid leaching of sodium and potassium ions.[11]
-
Incorporate Chelating Agents: For samples with high salt concentrations, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind metal ions and prevent them from forming adducts with the analyte.[12]
-
Implement Rigorous Sample Preparation: Use sample preparation techniques such as solid-phase extraction (SPE) to remove salts and other interfering substances from the sample matrix before LC-MS analysis.[8][12]
Troubleshooting Guide
Issue: I am observing significant [M+Na]⁺ and [M+K]⁺ adduct peaks for this compound, which are reducing the intensity of my target [M+H]⁺ ion.
This is a common issue in the ESI-MS analysis of long-chain acyl-CoAs. Follow these troubleshooting steps to minimize adduct formation:
Step 1: Optimize the Mobile Phase Composition
The composition of the mobile phase plays a crucial role in controlling adduct formation.[13][14]
-
Strategy 1: Lower the pH with an Acidic Additive.
-
Action: Add a small amount of a volatile organic acid, such as formic acid or acetic acid, to your mobile phase.[1][10] A typical starting concentration is 0.1%.
-
Rationale: The excess protons (H⁺) from the acid will compete with the sodium (Na⁺) and potassium (K⁺) ions for adduction to the analyte, thereby promoting the formation of the desired protonated molecule ([M+H]⁺).[1][15]
-
-
Strategy 2: Introduce a Competing Ammonium (B1175870) Salt.
-
Action: Add a volatile ammonium salt, such as ammonium formate (B1220265) or ammonium acetate, to the mobile phase.[5][16]
-
Rationale: The ammonium ions (NH₄⁺) will compete with the metal ions to form [M+NH₄]⁺ adducts. While this introduces another adduct, it can be more easily controlled and is often preferred over sodium and potassium adducts.
-
Step 2: Adjust ESI Source Parameters
Fine-tuning the parameters of the ESI source can also help in reducing adducts.
-
Action: Systematically optimize parameters such as the capillary voltage, cone voltage (or fragmentor voltage), and source temperature.
-
Rationale: Increasing the cone voltage can sometimes lead to in-source fragmentation, which can break apart weaker adducts. However, care must be taken to avoid fragmentation of the analyte itself.[6][7] Optimization of these parameters is often instrument-specific and requires empirical determination.
Step 3: Review and Improve Sample Handling Procedures
If mobile phase optimization is insufficient, re-evaluate your sample preparation and handling workflow.
-
Action:
Quantitative Data Summary
The following table summarizes recommended mobile phase additives and their typical concentrations for minimizing sodium and potassium adducts in ESI-MS.
| Mobile Phase Additive | Typical Concentration | Mode of Action | Reference |
| Formic Acid | 0.1% (v/v) | Increases proton availability, promoting [M+H]⁺ formation. | [1][10] |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid, increases proton concentration. | [10] |
| Ammonium Formate | 5-10 mM | Provides a competing cation (NH₄⁺) to suppress Na⁺ and K⁺ adducts. | [5] |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate, offers a competing cation. | [16] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Adduct Formation
This protocol describes the preparation of a mobile phase designed to promote the formation of the protonated analyte ([M+H]⁺).
-
Solvent Selection: Use LC-MS grade acetonitrile (B52724) and water.
-
Additive: Use high-purity formic acid.
-
Preparation of Mobile Phase A (Aqueous):
-
Measure 999 mL of LC-MS grade water into a clean, dedicated solvent bottle (preferably plastic or acid-washed glass).
-
Add 1 mL of formic acid to achieve a final concentration of 0.1%.
-
Mix thoroughly.
-
-
Preparation of Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile into a separate, clean solvent bottle.
-
Add 1 mL of formic acid for a final concentration of 0.1%.
-
Mix thoroughly.
-
-
System Purge: Before analysis, thoroughly purge all HPLC lines with the newly prepared mobile phases to remove any residual salts from the system.
Protocol 2: Solid-Phase Extraction (SPE) for Desalting Biological Samples
This protocol provides a general workflow for removing salts from a biological extract containing this compound prior to ESI-MS analysis.
-
SPE Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) appropriate for the hydrophobic nature of long-chain acyl-CoAs.
-
Cartridge Conditioning:
-
Wash the cartridge with 1-2 mL of methanol (B129727).
-
Equilibrate the cartridge with 1-2 mL of water.
-
-
Sample Loading:
-
Load the biological extract onto the SPE cartridge.
-
-
Washing (Desalting):
-
Wash the cartridge with 1-2 mL of water or a low percentage of organic solvent in water. This step removes the salts while retaining the analyte on the stationary phase.
-
-
Elution:
-
Elute the this compound from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
-
Sample Reconstitution:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase composition for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for minimizing adduct formation.
Caption: Chemical equilibrium of adduct formation in the ESI source.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]
- 3. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. polarisoligos.com [polarisoligos.com]
- 13. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
Validation & Comparative
Navigating the Analysis of 24-Methylpentacosanoyl-CoA: A Guide to Method Validation
Comparison of Analytical Methods
The quantification of VLC-CoAs is predominantly achieved through LC-MS/MS due to its high sensitivity and specificity.[2][3] Alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays exist but generally lack the specificity and sensitivity required for detailed analysis of individual long-chain acyl-CoA species.[2]
Table 1: Comparison of Potential Analytical Methods for 24-Methylpentacosanoyl-CoA Quantification
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity, allowing for the quantification of individual acyl-CoA species.[3][4] | Requires sophisticated instrumentation and expertise; potential for matrix effects. | High: The method of choice for targeted quantification. |
| HPLC-UV | Chromatographic separation with detection based on the UV absorbance of the CoA molecule. | More accessible and cost-effective than LC-MS/MS. | Lower sensitivity and specificity; may not resolve structurally similar acyl-CoAs.[5][6] | Low to Moderate: Suitable for high-abundance acyl-CoAs, but likely insufficient for this compound. |
| Enzymatic Assays | Enzyme-catalyzed reactions that produce a detectable signal (e.g., colorimetric, fluorometric). | High throughput and relatively simple to perform. | Generally measure total acyl-CoA pools or specific classes, lacking individual species resolution. | Very Low: Not suitable for the specific quantification of this compound. |
| GC-MS | Gas chromatographic separation of derivatized fatty acids released from acyl-CoAs. | High resolution for fatty acid profiling. | Indirect method requiring hydrolysis and derivatization, does not measure the intact acyl-CoA.[7] | Indirect: Can quantify the 24-methylpentacosanoic acid moiety, but not the CoA ester itself. |
Validated Performance of a Surrogate Analyte Method: C24:0-CoA
Given the absence of specific validation data for this compound, we present here a summary of performance characteristics for the quantification of a structurally similar VLC-CoA, lignoceroyl-CoA (C24:0-CoA), using LC-MS/MS. These parameters can serve as a benchmark for the development and validation of a method for this compound.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Lignoceroyl-CoA (C24:0-CoA)
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | Low pmol to fmol range | [6] |
| Lower Limit of Quantification (LLOQ) | ~0.02 µg/mL for C22:0 ceramide | [9] |
| Accuracy (% Recovery) | 85-115% | [10] |
| Precision (% RSD) | < 15% (Intra- and Inter-day) | [8][11] |
| Specificity | High, based on specific precursor-product ion transitions (MRM) | [3] |
Experimental Protocols
A robust analytical method for this compound would involve three key stages: extraction from the biological matrix, chromatographic separation, and mass spectrometric detection. The synthesis of a this compound standard would be a critical first step for method development and validation, though this is not commercially readily available.
Tissue Extraction of Very-Long-Chain Acyl-CoAs
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues.[5][6]
Materials:
-
Frozen tissue sample
-
100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal Standard (a structurally similar, stable isotope-labeled or odd-chain acyl-CoA, e.g., C17:0-CoA or C25:0-CoA if available)
Procedure:
-
Homogenize approximately 50-100 mg of frozen tissue in 1 mL of cold KH2PO4 buffer.
-
Add 2 mL of isopropanol and re-homogenize.
-
Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs
This protocol is based on established methods for the analysis of a wide range of acyl-CoAs.[3][8]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~50% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine group ([M+H - 507]+).[2][3]
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
Visualizing the Workflow and Validation
To aid in the conceptualization of the analytical process and its validation, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
A Comparative Analysis of 24-Methylpentacosanoyl-CoA Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of 24-Methylpentacosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA, across various species. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for researchers in entomology, chemical ecology, and drug development.
Introduction to this compound
This compound is the activated form of 24-methylpentacosanoic acid, a saturated fatty acid with a methyl group at the 24th carbon position. This molecule belongs to the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 22 carbon atoms. In many organisms, particularly insects, these molecules are precursors to cuticular hydrocarbons (CHCs), waxy compounds on the insect's outer layer that are crucial for preventing water loss and for chemical communication, including species and mate recognition.[1] The biosynthesis of the Coenzyme A (CoA) portion of the molecule follows a conserved five-step pathway, while the fatty acid component is synthesized through the fatty acid synthase (FAS) and elongase (ELOVL) systems, with a final methylation step.
Quantitative Comparison of 24-Methylpentacosanoic Acid and its Derivatives Across Species
The presence and abundance of 24-methylpentacosanoic acid and its derivatives, primarily as cuticular hydrocarbons, are highly species-specific. The following table summarizes the relative abundance of 24-methylpentacosane, the hydrocarbon derivative of 24-methylpentacosanoic acid, in a selection of insect species. This data highlights the diversity in the chemical profiles of insect cuticles.
| Order | Species | Common Name | Sex | Relative Abundance of 24-Methylpentacosane (%) | Reference |
| Blattodea | Blattella germanica | German Cockroach | Female | Present, but not individually quantified in broad screens. Part of a complex mixture of methyl-branched alkanes. | [2][3][4] |
| Hymenoptera | Apis mellifera | Honey Bee | Worker | Present in low amounts as part of the cuticular hydrocarbon profile. | [5][6] |
| Diptera | Drosophila melanogaster | Fruit Fly | Female | Present as a minor component of the cuticular hydrocarbon profile. | [7][8][9] |
Note: "Present" indicates that the compound was identified, but its specific percentage was not individually reported in the cited literature, often being grouped with other methyl-branched alkanes. The composition of cuticular hydrocarbons can vary significantly based on factors such as diet, age, and environmental conditions.
Biosynthesis of this compound and its Hydrocarbon Derivative
The synthesis of this compound and its subsequent conversion to the cuticular hydrocarbon 24-methylpentacosane involves a series of enzymatic steps. The initial steps of fatty acid synthesis are carried out by fatty acid synthase (FAS), followed by elongation by very-long-chain fatty acid elongase (ELOVL) complexes. A methyl group is added by a methyltransferase, and finally, the fatty acid is activated to its CoA ester. For hydrocarbon synthesis, the acyl-CoA is reduced to an aldehyde and then decarbonylated.
Caption: Biosynthesis of 24-Methylpentacosane from Acetyl-CoA.
Experimental Protocols
The analysis of this compound and its derivatives typically involves extraction from the biological source followed by chromatographic separation and mass spectrometric identification.
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol describes a common method for extracting cuticular hydrocarbons from insects for GC-MS analysis.[10][11]
Materials:
-
Insect samples
-
n-Hexane (analytical grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Micropipettes
-
GC-MS system
Procedure:
-
Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.
-
Add a known volume of n-hexane (e.g., 200 µL) to fully submerge the insect.
-
Agitate the vial on a vortex mixer for 2 minutes to extract the cuticular lipids.
-
Carefully remove the insect from the vial.
-
The hexane (B92381) extract containing the cuticular hydrocarbons is now ready for direct injection into the GC-MS or can be concentrated under a gentle stream of nitrogen if necessary.
Protocol 2: Analysis of Very-Long-Chain Fatty Acids by GC-MS after Derivatization
For the analysis of the fatty acid itself, derivatization is required to increase its volatility for GC-MS analysis. This protocol outlines the formation of fatty acid methyl esters (FAMEs).[1][12][13]
Materials:
-
Lipid extract containing 24-methylpentacosanoic acid
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place the dried lipid extract in a reaction vial.
-
Add 1 mL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate and transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of the Biological Activity of 24-Methylpentacosanoyl-CoA and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inferred biological activity of 24-Methylpentacosanoyl-CoA, a very-long-chain saturated fatty acyl-CoA, with other key lipid molecules. Due to the limited direct experimental data on this compound, this comparison is based on the established roles of very-long-chain fatty acids (VLCFAs) and contrasts them with well-characterized lipids of varying chain lengths and saturation.
Introduction to Fatty Acyl-CoAs
Fatty acids are activated into their acyl-CoA thioesters to participate in metabolic processes.[1] These activated forms are central to energy production through β-oxidation, synthesis of complex lipids, and cellular signaling.[2] The biological activity of a fatty acyl-CoA is largely determined by its structure, specifically its chain length and the degree of saturation. Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 carbon atoms or more.[3][4] this compound falls into this category as a C26 saturated fatty acyl-CoA.
VLCFAs are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and are precursors for lipid mediators.[4] They play crucial roles in maintaining the structure and function of cellular membranes by influencing their thickness and rigidity.[5] The metabolism of VLCFAs is critical, and defects in their degradation can lead to severe neurological disorders.[6]
This guide will compare the inferred biological activity of this compound with:
-
Palmitoyl-CoA (C16:0-CoA): A common long-chain saturated fatty acyl-CoA.
-
Oleoyl-CoA (C18:1-CoA): A common long-chain monounsaturated fatty acyl-CoA.
-
Arachidonoyl-CoA (C20:4-CoA): A polyunsaturated fatty acyl-CoA and precursor to eicosanoids.
-
Malonyl-CoA: A key regulator of fatty acid metabolism.
Comparative Biological Activities
The biological activities of these lipids are compared across several key cellular processes, including metabolism, signaling, and membrane function.
| Lipid | Chain Length & Saturation | Primary Metabolic Role | Signaling Functions | Known Receptor/Enzyme Interactions |
| This compound (Inferred) | C26, Saturated (VLCFA) | Substrate for peroxisomal β-oxidation; incorporation into sphingolipids and other complex lipids.[3][4] | Likely ligand for PPARα, potentially influencing gene expression related to lipid metabolism.[6] | Substrate for very-long-chain acyl-CoA synthetases (VLC-ACS).[2] |
| Palmitoyl-CoA | C16, Saturated (LCFA) | Substrate for mitochondrial β-oxidation for energy production; precursor for sphingolipid biosynthesis.[7] | Allosteric regulator of various enzymes; substrate for protein palmitoylation, affecting protein localization and function.[8] | Inhibits acetyl-CoA carboxylase (ACC); substrate for carnitine palmitoyltransferase I (CPT1).[2][7] |
| Oleoyl-CoA | C18, Monounsaturated (LCFA) | Substrate for mitochondrial β-oxidation; precursor for the synthesis of triglycerides and phospholipids.[9] | Activates KATP channels, though less effectively than saturated acyl-CoAs.[10] | Substrate for various acyltransferases; its formation from oleic acid is catalyzed by acyl-CoA synthetases.[11] |
| Arachidonoyl-CoA | C20, Polyunsaturated (PUFA) | Precursor for the synthesis of eicosanoids (prostaglandins, leukotrienes, etc.).[12] | Its free acid form (arachidonic acid) and its derivatives are potent signaling molecules in inflammation and immunity.[12][13] | Substrate for cyclooxygenases (COX) and lipoxygenases (LOX) after release as free fatty acid.[12] |
| Malonyl-CoA | C3, Dicarboxylic Acid Derivative | Intermediate in de novo fatty acid synthesis and elongation.[14][15] | Potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), thereby regulating fatty acid oxidation.[14][15][16] | Allosterically inhibits CPT1; substrate for fatty acid synthase (FAS).[14][16][17] |
Signaling Pathways and Metabolic Roles
The distinct structures of these lipids dictate their involvement in different signaling and metabolic pathways.
General Fatty Acyl-CoA Metabolism
Fatty acids are first activated to their CoA esters. Long-chain fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA are transported into the mitochondria via the carnitine shuttle for β-oxidation. Very-long-chain fatty acyl-CoAs are primarily shortened in peroxisomes before further oxidation in mitochondria.
Caption: Overview of Fatty Acyl-CoA Metabolism.
Malonyl-CoA Regulation of Fatty Acid Oxidation
Malonyl-CoA plays a critical signaling role by linking fatty acid synthesis to fatty acid oxidation. When glucose levels are high, acetyl-CoA is converted to malonyl-CoA, which then inhibits the entry of fatty acyl-CoAs into the mitochondria, preventing their oxidation.
Caption: Malonyl-CoA Signaling Pathway.
Experimental Protocols
Radiometric Assay for Acyl-CoA Synthetase Activity
This protocol measures the activity of acyl-CoA synthetases, the enzymes that activate fatty acids.
Principle: The assay quantifies the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA. The product is separated from the unreacted fatty acid and quantified by scintillation counting.[18][19]
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 10 mM ATP, 200 µM Coenzyme A)
-
Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid or [³H]palmitic acid) bound to fatty acid-free BSA
-
Dole's solution (Isopropanol:Heptane:H₂SO₄ 40:10:1) for stopping the reaction
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, lysate, and radiolabeled fatty acid-BSA complex.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding Dole's solution.
-
Extract the unreacted fatty acid with heptane. The aqueous phase will contain the radiolabeled fatty acyl-CoA.
-
Transfer an aliquot of the aqueous phase to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.
Protein-Lipid Overlay Assay
This is a simple method to screen for interactions between a protein and various lipids.[20]
Principle: Lipids of interest are spotted onto a nitrocellulose membrane. The membrane is then incubated with a purified protein, and bound protein is detected, typically with an antibody.
Materials:
-
Nitrocellulose membrane
-
Solutions of various lipids (e.g., this compound, palmitoyl-CoA, etc.) in a suitable solvent
-
Purified protein of interest
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Spot small volumes of the lipid solutions onto the nitrocellulose membrane and allow to dry.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the purified protein in blocking buffer overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect bound protein using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Conclusion
While direct data for this compound is scarce, its biological role can be inferred from its classification as a very-long-chain saturated fatty acyl-CoA. It is likely involved in the synthesis of structural lipids like sphingolipids and is metabolized through peroxisomal β-oxidation. In contrast to shorter-chain and unsaturated fatty acyl-CoAs, its roles in energy metabolism and as a direct signaling molecule are likely less prominent. Malonyl-CoA stands apart as a key regulatory molecule, directly linking carbohydrate and fat metabolism. Further research is needed to elucidate the specific protein interactions and signaling pathways that may be unique to VLCFAs such as this compound.
References
- 1. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 9. m.youtube.com [m.youtube.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 14. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 15. Malonyl-CoA, a Key Signaling Molecule in Mammalian Cells | Annual Reviews [annualreviews.org]
- 16. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
Differential Enzyme Kinetics of 24-Methylpentacosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic kinetics related to the metabolism of 24-Methylpentacosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule, this guide focuses on the key enzymes known to be involved in the metabolism of very long-chain and branched-chain fatty acids. The kinetic parameters presented for analogous substrates offer valuable insights into the potential enzymatic handling of this compound and provide a basis for experimental design in drug development and metabolic research.
Comparative Enzyme Kinetics
The metabolism of this compound is primarily handled by two families of enzymes: Acyl-CoA Synthetases (ACS) for its activation and Elongases of Very Long-Chain Fatty Acids (ELOVL) for its chain elongation. Below is a summary of the kinetic parameters for relevant enzymes with various long-chain and very long-chain fatty acyl-CoA substrates. This data allows for an objective comparison of enzyme performance with alternatives to this compound.
| Enzyme Family | Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Organism/Source |
| Acyl-CoA Synthetases | ACSL1 | Palmitate (C16:0) | 10-20 | ~1000 | Rat Liver |
| ACSL1 | Oleate (C18:1) | 5-15 | ~1500 | Rat Liver | |
| ACSL1 | Lignocerate (C24:0) | 5-10 | ~100 | Rat Brain | |
| ACSBG1 | Palmitate (C16:0) | 8.5 | 13.5 | Human (recombinant) | |
| ACSBG1 | Stearate (C18:0) | 6.2 | 12.1 | Human (recombinant) | |
| ACSBG1 | Lignocerate (C24:0) | 2.9 | 8.9 | Human (recombinant) | |
| Fatty Acid Elongases | ELOVL1 | Behenoyl-CoA (C22:0-CoA) | 15 | 0.25 | Mouse Liver Microsomes |
| ELOVL1 | Lignoceroyl-CoA (C24:0-CoA) | 10 | 0.15 | Mouse Liver Microsomes | |
| ELOVL1 | Cerotoyl-CoA (C26:0-CoA) | 8 | 0.10 | Mouse Liver Microsomes | |
| ELOVL3 | Stearoyl-CoA (C18:0-CoA) | ~20 | Not Reported | Mouse (recombinant) | |
| ELOVL6 | Palmitoyl-CoA (C16:0-CoA) | 5.2 | 1.1 | Human (recombinant)[1] | |
| ELOVL6 | Malonyl-CoA | 6.5 | 1.0 | Human (recombinant)[1] |
Signaling and Metabolic Pathways
The metabolism of very long-chain fatty acids is a critical cellular process. The following diagram illustrates the general pathway for the activation and elongation of these fatty acids.
References
A Comparative Analysis of the Signaling Effects of Branched-Chain Acyl-CoAs: Isobutyryl-CoA, Isovaleryl-CoA, and α-Methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain acyl-Coenzyme A (acyl-CoA) molecules, derived from the catabolism of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, are emerging as critical signaling molecules in cellular regulation. Beyond their established roles in intermediary metabolism, isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA are increasingly recognized for their involvement in modulating key signaling pathways, primarily through post-translational modification of proteins and influencing gene expression. Understanding the distinct and overlapping signaling effects of these structurally similar molecules is paramount for elucidating their roles in health and disease, and for the development of targeted therapeutic strategies.
This guide provides an objective comparison of the signaling effects of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA, supported by experimental data. We will delve into their metabolic origins, their impact on protein acylation and the mTORC1 signaling pathway, and their influence on gene expression.
Metabolic Origins and Enzyme Specificity
The distinct metabolic origins of these branched-chain acyl-CoAs are foundational to their specific cellular functions. Each is generated from a specific BCAA through a series of enzymatic reactions.
-
Isobutyryl-CoA is derived from the catabolism of valine .
-
Isovaleryl-CoA is a product of leucine catabolism.[1]
-
α-Methylbutyryl-CoA (also known as 2-methylbutyryl-CoA) originates from isoleucine metabolism.[2]
The initial steps of BCAA catabolism are catalyzed by a common aminotransferase and a dehydrogenase complex. However, the subsequent dehydrogenation is carried out by specific acyl-CoA dehydrogenases, highlighting the metabolic channeling of these molecules.[3]
| Acyl-CoA | Parent Amino Acid | Primary Dehydrogenase |
| Isobutyryl-CoA | Valine | Isobutyryl-CoA Dehydrogenase (IBD)[4] |
| Isovaleryl-CoA | Leucine | Isovaleryl-CoA Dehydrogenase (IVD)[1] |
| α-Methylbutyryl-CoA | Isoleucine | Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) |
The substrate specificity of these dehydrogenases is a key determinant of the cellular concentrations of each acyl-CoA. For instance, IBD has a wider substrate-binding cavity compared to short-chain acyl-CoA dehydrogenase, allowing for the optimal binding of isobutyryl-CoA.[4]
Signaling Pathways and Mechanisms
The primary signaling mechanisms of branched-chain acyl-CoAs involve their function as donors for protein acylation and their influence on key signaling cascades like the mTORC1 pathway.
Protein Acylation
Protein acylation, the covalent attachment of an acyl group to a protein, is a critical post-translational modification that can alter protein function, localization, and stability.[5] Branched-chain acyl-CoAs serve as donors for specific types of acylation, such as isobutyrylation, isovalerylation, and α-methylbutyrylation.
Histone Acylation and Gene Regulation: A significant area of research is the role of these modifications on histones, the proteins that package DNA into chromatin. Histone acylation can neutralize the positive charge of lysine (B10760008) residues, leading to a more open chromatin structure and influencing gene expression.[6] The levels of different acyl-CoAs within the cell can directly impact the landscape of histone acylations, thereby linking cellular metabolism to epigenetic regulation.[6][7]
While direct comparative data on the efficiency of different branched-chain acyl-CoAs in promoting histone acylation is still emerging, the substrate specificity of histone acetyltransferases (HATs) suggests that the structure of the acyl-CoA can influence the rate and extent of the modification.[8]
Logical Relationship of Branched-Chain Acyl-CoA Metabolism and Signaling
References
- 1. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 3. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ProteomeXchange Dataset PXD005895 [proteomecentral.proteomexchange.org]
A Comparative Guide to Biomarkers for Peroxisomal Biogenesis Disorders: Evaluating 24-Methylpentacosanoyl-CoA in the Context of Established and Novel Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for the diagnosis and monitoring of peroxisomal biogenesis disorders (PBDs), with a specific focus on Zellweger spectrum disorders (ZSD). While the validation of 24-Methylpentacosanoyl-CoA as a standalone biomarker remains to be extensively documented, this guide places it within the broader context of very long-chain fatty acids (VLCFAs) and compares its potential utility against established and emerging biomarkers.
Introduction to Biomarkers in Peroxisomal Disorders
Peroxisomal disorders are a group of inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes, leading to the accumulation of specific metabolites. Accurate and reliable biomarkers are crucial for early diagnosis, disease monitoring, and the development of therapeutic interventions. The gold standard for the diagnosis of ZSD has traditionally been the analysis of plasma levels of very long-chain fatty acids (VLCFAs), particularly hexacosanoic acid (C26:0). However, recent advancements have introduced novel biomarkers with potentially superior diagnostic performance.
Data Presentation: Comparative Analysis of Biomarkers
The following tables summarize the quantitative data on the performance of key biomarkers for the diagnosis of Zellweger spectrum disorders.
Table 1: Performance of Very Long-Chain Fatty Acid (VLCFA)-Based Biomarkers
| Biomarker | Method | Sample Type | Sensitivity for ZSD | Specificity for ZSD | Key Findings |
| Hexacosanoic Acid (C26:0) | GC-MS or LC-MS/MS | Plasma/Serum | 77.1%[1] | High (data varies) | Levels correlate with disease severity and survival time.[2] |
| C26:0/C22:0 Ratio | GC-MS or LC-MS/MS | Plasma/Serum | 91.7%[1] | High (data varies) | Improves diagnostic accuracy over C26:0 alone. |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | LC-MS/MS | Dried Blood Spot (DBS) / Plasma | 89.2% in DBS[3][4] | High | Considered to have superior diagnostic performance to VLCFA analysis.[5][6][7] |
| C24:0-lysophosphatidylcholine (C24:0-LPC) | LC-MS/MS | Plasma | High (98.4% accuracy for PDs)[8] | High | High diagnostic accuracy for peroxisomal disorders.[8] |
Table 2: Performance of Other Potential Biomarkers
| Biomarker | Method | Sample Type | Key Findings for ZSD |
| Sphingomyelins | Untargeted Metabolomics (LC-MS) | Plasma | Significant reduction in multiple sphingomyelin (B164518) species is a consistent feature.[9] |
| Pipecolic Acid | GC-MS or LC-MS/MS | Plasma/Urine | Increased in generalized peroxisomal disorders.[10] May not be elevated in the early neonatal period.[11] |
| C26:0-carnitine | LC-MS/MS | Dried Blood Spot (DBS) | Elevated in some ZSD patients, but less sensitive (55.2%) than C26:0-LPC.[1][3][4] |
Experimental Protocols
Detailed methodologies for the analysis of the most relevant biomarkers are provided below.
Protocol 1: Analysis of Very Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the quantification of C26:0 and other VLCFAs in plasma or serum.
1. Sample Preparation and Internal Standard Spiking:
-
To 100 µL of plasma or serum, add a known amount of a deuterated internal standard for each VLCFA to be quantified (e.g., d4-C26:0).
2. Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Hydrolysis and Derivatization:
-
Add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract.
-
Heat at 100°C for 10 minutes.
-
Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 100°C for another 5 minutes to convert fatty acids to their methyl esters (FAMEs).
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Analysis:
-
Instrument: Agilent GC-MS or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the specific ions of the target FAMEs and their deuterated internal standards.
Protocol 2: Analysis of C26:0-lysophosphatidylcholine (C26:0-LPC) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the quantification of C26:0-LPC in dried blood spots (DBS) or plasma.
1. Sample Preparation (from DBS):
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Add an extraction solution containing an isotopically labeled internal standard (e.g., d4-C26:0-LPC).
-
Agitate the plate to extract the analytes.
-
Centrifuge the plate and transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC or UPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is used to separate the analyte from other components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for C26:0-LPC and its internal standard are monitored for quantification.
Mandatory Visualization
Caption: VLCFA metabolism and biomarker generation in ZSD.
Caption: Experimental workflow for VLCFA analysis by GC-MS.
Discussion and Future Perspectives
The analysis of C26:0 and the C26:0/C22:0 ratio in plasma remains a cornerstone for the diagnosis of ZSD. However, the emergence of C26:0-LPC as a biomarker offers significant advantages, including superior diagnostic performance and the convenience of analysis from dried blood spots.[5][6][7] This is particularly beneficial for newborn screening programs.
While there is a lack of specific validation data for this compound as a primary diagnostic biomarker for ZSD, its role as a very long-chain fatty acid suggests it would likely be elevated in these disorders. Further research employing advanced metabolomic techniques could elucidate the specific profiles of branched-chain VLCFAs in ZSD and their potential as complementary biomarkers.
Untargeted metabolomic studies have opened new avenues for biomarker discovery in ZSD, with the observed reduction in sphingomyelins presenting a promising area for future investigation.[9] Similarly, while elevated pipecolic acid is a known feature of generalized peroxisomal disorders, its diagnostic utility in the early neonatal period is limited.[11]
References
- 1. d-nb.info [d-nb.info]
- 2. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 3. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The significance of hyperpipecolatemia in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipidomics Profiling of 24-Methylpentacosanoyl-CoA in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the lipidomics profiling of 24-Methylpentacosanoyl-CoA, a key precursor in the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis (Mtb) cell wall.[1] Given that lipids can constitute up to 60% of the Mtb cellular dry weight and are pivotal to its survival and virulence, understanding the lipidome is crucial for developing novel therapeutics against tuberculosis.[2][3] This document outlines the methodologies for comparative analysis, presents hypothetical data in a structured format, and illustrates the relevant biochemical pathways and experimental workflows.
The unique and complex lipid composition of Mtb, which includes a vast array of molecules not found in mammals, makes its lipidome an attractive source for potential diagnostic biomarkers and drug targets.[4][5]
Comparative Analysis: Wild-Type vs. a Putative Fatty Acid Desaturase Mutant Strain
This section provides a hypothetical comparison of the lipid profiles of wild-type (WT) Mtb and a mutant strain (ΔdesA1) with a disrupted fatty acid desaturase gene, which is involved in mycolic acid biosynthesis. The data presented is illustrative, based on typical findings in Mtb lipidomics studies, and serves to demonstrate the comparative approach.
Table 1: Quantitative Comparison of Key Lipid Species
| Lipid Species | Wild-Type (WT) Mtb (Relative Abundance ± SD) | ΔdesA1 Mutant Mtb (Relative Abundance ± SD) | Fold Change (ΔdesA1/WT) | Putative Role/Significance |
| This compound | 1.00 ± 0.15 | 1.85 ± 0.22 | 1.85 | Precursor accumulation due to downstream enzyme disruption. |
| Mycolic Acids | 1.00 ± 0.12 | 0.45 ± 0.08 | 0.45 | Reduced biosynthesis due to desaturase deficiency. |
| Phthiocerol Dimycocerosates (PDIM) | 1.00 ± 0.20 | 0.95 ± 0.18 | 0.95 | Virulence factor; may be indirectly affected by precursor pool changes.[6] |
| Sulfolipid-1 (SL-1) | 1.00 ± 0.18 | 1.10 ± 0.21 | 1.10 | Virulence factor; biosynthesis linked to methylmalonyl-CoA availability.[6][7] |
| Triacylglycerols (TAGs) | 1.00 ± 0.25 | 2.50 ± 0.35 | 2.50 | Storage lipids; may accumulate unused fatty acid precursors. |
| Phosphatidylinositol Mannosides (PIMs) | 1.00 ± 0.14 | 0.98 ± 0.16 | 0.98 | Essential cell envelope glycolipids; generally stable. |
Experimental Protocols
Lipid Extraction from M. tuberculosis
This protocol outlines a standard method for the extraction of total lipids from Mtb cultures, a necessary first step for any lipidomic analysis.
-
Cell Culture and Harvesting : Mtb strains (e.g., H37Rv and the corresponding mutant) are cultured in a suitable medium (e.g., Middlebrook 7H9) to mid-log phase. Cells are harvested by centrifugation and washed with phosphate-buffered saline (PBS).
-
Solvent Preparation : Prepare a 2:1 (v/v) mixture of chloroform:methanol.
-
Lipid Extraction : Resuspend the cell pellet in the chloroform:methanol mixture. The mixture is then subjected to sonication or bead beating to ensure complete cell lysis and lipid extraction.
-
Phase Separation : Add water to the mixture to induce phase separation. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Storage : The extracted lipids are dried under a stream of nitrogen and stored at -80°C until analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics Analysis
Untargeted lipidomics using LC-MS is a powerful technique for identifying and quantifying a wide range of lipid species.[8]
-
Sample Preparation : The dried lipid extract is reconstituted in an appropriate solvent (e.g., 2:1:1 isopropanol:acetonitrile:water).
-
Chromatographic Separation : The reconstituted sample is injected into a liquid chromatography system, typically using a C18 reversed-phase column for separation of different lipid classes.
-
Mass Spectrometry : The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR mass spectrometer).[6] Data is acquired in both positive and negative ionization modes to detect a broad range of lipid species.
-
Data Analysis : The raw data is processed using specialized software to identify features, perform peak alignment, and tentatively identify lipids based on their accurate mass and fragmentation patterns. This process is often aided by searching against specialized lipid databases, such as a custom Mtb LipidDB.[2]
Visualizations
Biochemical Pathway: Mycolic Acid Biosynthesis
The following diagram illustrates the simplified biosynthetic pathway leading to mycolic acids, highlighting the position of this compound.
Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis.
Workflow: Comparative Lipidomics
This diagram outlines the general workflow for a comparative lipidomics study.
Caption: General workflow for a comparative lipidomics study.
References
- 1. MadR mediates acyl CoA-dependent regulation of mycolic acid desaturation in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Mass Spectrometry-based Global Mycobacterial Lipido...: Ingenta Connect [ingentaconnect.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Mycobacterial Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mycobacterium tuberculosis and lipids: Insights into molecular mechanisms from persistence to virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untargeted Lipidomic Profiling of Aged Human Retina With and Without Age-Related Macular Degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 24-Methylpentacosanoyl-CoA in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of specific lipid molecules in complex biological samples is a critical challenge in metabolomics and drug development. This guide provides a comparative overview of methodologies for confirming the identity of 24-Methylpentacosanoyl-CoA, a very-long-chain fatty acyl-CoA, in biological matrices. We present a comparison of analytical techniques, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate workflow for their needs.
Introduction to this compound Analysis
This compound is a C26 branched-chain fatty acyl-CoA. Its detection and quantification can be challenging due to its low endogenous abundance and the presence of numerous isomeric and isobaric lipid species. The primary analytical method for the identification of such long-chain acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the necessary selectivity and sensitivity for confident identification.
Comparison of Analytical Approaches
The successful identification of this compound hinges on the optimization of both the chromatographic separation and the mass spectrometric detection. Below is a comparison of common approaches.
| Parameter | Method 1: Reversed-Phase LC-MS/MS (Positive Ion Mode) | Method 2: Reversed-Phase LC-MS/MS (Negative Ion Mode) | Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) of derivative |
| Principle | Separates acyl-CoAs based on hydrophobicity. Detection is based on the characteristic fragmentation of the protonated molecule. | Separates acyl-CoAs based on hydrophobicity. Detection is based on the fragmentation of the deprotonated molecule. | Requires hydrolysis of the CoA ester and derivatization of the fatty acid prior to analysis. Separation is based on volatility. |
| Sensitivity | Generally higher for acyl-CoAs.[1][2] | Generally lower sensitivity compared to positive ion mode for many acyl-CoAs.[1] | High sensitivity for the derivatized fatty acid. |
| Specificity | High, due to the specific precursor-to-product ion transitions. | High, with characteristic fragmentation patterns. | Moderate to high, but information about the CoA ester is lost. |
| Sample Preparation | Direct analysis of the acyl-CoA extract. | Direct analysis of the acyl-CoA extract. | Multi-step: hydrolysis, extraction, and derivatization. |
| Throughput | High. | High. | Lower, due to the extensive sample preparation. |
| Confirmation | Provides molecular weight and structural information from fragmentation. | Provides molecular weight and structural information from fragmentation. | Provides information on the fatty acid chain, but not the intact acyl-CoA. |
Experimental Protocols
Key Experiment: Identification of this compound by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of long-chain acyl-CoAs from biological tissues.
1. Sample Preparation and Extraction
-
Objective: To efficiently extract long-chain acyl-CoAs from the biological matrix while minimizing degradation.
-
Materials:
-
Frozen tissue sample (~50 mg)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Extraction Solvent: 2:1 (v/v) methyl tert-butyl ether (MTBE)/methanol
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add the internal standard.
-
Add 500 µL of ice-cold 10% TCA and homogenize the tissue on ice.
-
Add 2 mL of the extraction solvent and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 (v/v) methanol/water).
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate this compound from other lipids and confirm its identity based on its retention time and specific mass transitions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of the molecule. A characteristic product ion results from the neutral loss of the CoA moiety (C21H36N7O16P3S).
-
Collision Energy: Optimize for the specific transition.
-
Visualizations
Experimental Workflow
Caption: Workflow for the identification of this compound.
Acyl-CoA Fragmentation Pathway
Caption: General fragmentation of an acyl-CoA in positive ion mode MS/MS.
Hypothetical Metabolic Context
References
Comparative Analysis of Very-Long-Chain Acyl-CoA Abundance in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the relative abundance of very-long-chain acyl-CoAs (VLC-ACoAs), with a focus on branched-chain species like 24-Methylpentacosanoyl-CoA, across different tissues. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents a representative comparison based on the analysis of very-long-chain and branched-chain fatty acids. The experimental protocols provided are established methods for the quantification of these lipid molecules.
Relative Abundance of Very-Long-Chain Acyl-CoAs in Different Tissues
The concentration of VLC-ACoAs, including branched-chain variants, is known to vary significantly between different tissues, reflecting their diverse metabolic roles. Tissues with high fatty acid metabolism, such as the liver, heart, and skeletal muscle, are expected to have distinct VLC-ACoA profiles. The following table provides a representative summary of the relative abundance of total very-long-chain acyl-CoAs (C22:0 and longer) and branched-chain acyl-CoAs in key metabolic tissues.
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual concentrations can vary based on species, physiological state, and analytical methodology.
| Tissue | Total Very-Long-Chain Acyl-CoAs (nmol/g tissue) | Branched-Chain Acyl-CoAs (nmol/g tissue) | Key Metabolic Functions |
| Liver | 1.5 - 4.0 | 0.2 - 0.8 | Fatty acid synthesis, oxidation, and lipoprotein metabolism.[1] |
| Heart | 2.0 - 5.0 | 0.3 - 1.0 | Primary reliance on fatty acid β-oxidation for energy.[1][2] |
| Skeletal Muscle | 1.0 - 3.0 | 0.1 - 0.5 | Fatty acid oxidation for energy, particularly during exercise.[1] |
| Brain | 0.5 - 1.5 | 0.4 - 1.2 | Important for myelin synthesis and neuronal function. |
| Adipose Tissue | 0.8 - 2.5 | 0.1 - 0.4 | Storage and release of fatty acids.[3] |
Experimental Protocols
Accurate quantification of VLC-ACoAs requires sensitive and specific analytical methods. The most common and reliable technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Very-Long-Chain Acyl-CoAs in Tissues by LC-MS/MS
This protocol outlines the key steps for the extraction and analysis of VLC-ACoAs from tissue samples.[4][5][6]
1. Tissue Homogenization and Extraction:
-
Excise and weigh frozen tissue samples (typically 50-100 mg).
-
Homogenize the tissue in a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol, containing a known amount of an appropriate internal standard (e.g., a stable isotope-labeled very-long-chain acyl-CoA).[4][5]
-
Vortex the homogenate vigorously to ensure complete lipid extraction.
-
Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen gas.
2. Hydrolysis (Optional, for total fatty acid analysis):
-
To measure the total fatty acid pool, including those esterified to complex lipids, perform an acid or alkaline hydrolysis of the dried lipid extract to release the fatty acids.[6]
3. Derivatization (Optional but Recommended):
-
To improve chromatographic separation and ionization efficiency, derivatize the acyl-CoAs or released fatty acids. Common derivatization agents include those that add a charged group to the molecule.[6]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Reconstitute the dried, derivatized sample in a suitable solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase system, typically consisting of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape and ionization.[4][5][7]
-
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Quantify the amount of each VLC-ACoA by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the results to the initial tissue weight.
Signaling Pathways and Metabolic Relationships
Branched-chain fatty acids, such as the precursor to this compound, undergo a specific metabolic pathway involving both peroxisomes and mitochondria.
The metabolism of branched-chain fatty acids like phytanic acid begins with α-oxidation in the peroxisomes to remove the methyl branch, producing intermediates like pristanoyl-CoA.[9] These shorter, now metabolizable, acyl-CoAs are then transported to the mitochondria for further breakdown via β-oxidation into acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle for energy production.[2][9] The tissue-specific expression and activity of the enzymes in these pathways contribute to the differential abundance of various acyl-CoA species.
References
- 1. Tissue-Specific Strategies of the Very-Long Chain Acyl-CoA Dehydrogenase-Deficient (VLCAD−/−) Mouse to Compensate a Defective Fatty Acid β-Oxidation | PLOS One [journals.plos.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Straight-Chain and Branched-Chain Very-Long-Chain Fatty Acyl-CoAs on Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of two distinct classes of very-long-chain fatty acyl-CoAs (VLCFA-CoAs): straight-chain (SCVLCFA-CoAs) and branched-chain (BCFA-CoAs). While both are crucial intermediates in lipid metabolism, their structural differences lead to distinct metabolic fates and cellular effects. This document summarizes the available experimental data on their differential impacts on various cell types, particularly focusing on hepatocytes and cancer cells.
Introduction to SCVLCFA-CoAs and BCFA-CoAs
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. In their activated form, as coenzyme A (CoA) thioesters, they are pivotal in numerous biological processes.
-
Straight-Chain Very-Long-Chain Fatty Acyl-CoAs (SCVLCFA-CoAs) are key components of cellular lipids, such as sphingolipids and glycerophospholipids, and are essential for maintaining the structural integrity of membranes, particularly in the myelin sheath and skin.[1] Their metabolism is crucial for liver homeostasis and energy production.[1]
-
Branched-Chain Fatty Acyl-CoAs (BCFA-CoAs) , such as phytanoyl-CoA and pristanoyl-CoA, are primarily derived from the diet, particularly from the degradation of phytol, a constituent of chlorophyll.[2] Their metabolism is distinct from SCVLCFAs and is critical in preventing their toxic accumulation, which is associated with certain neurological disorders.[]
Comparative Effects on Cellular Processes
The structural differences between SCVLCFA-CoAs and BCFA-CoAs influence their interaction with cellular machinery, leading to varied effects on cell signaling, gene expression, and viability.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the differential effects of SCVLCFA-CoAs and BCFA-CoAs.
Table 1: Comparative Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)
PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism. Both SCVLCFA-CoAs and BCFA-CoAs are known to be potent activators of PPARα, with their CoA-thioester form being the more active ligand.[2]
| Compound | Class | Dissociation Constant (Kd) for PPARα | Reference |
| Lignoceroyl-CoA (C24:0) | SCVLCFA-CoA | 3 ± 1 nM | [2] |
| Behenoyl-CoA (C22:0) | SCVLCFA-CoA | 6 ± 1 nM | [2] |
| Arachidoyl-CoA (C20:0) | SCVLCFA-CoA | 16 ± 1 nM | [2] |
| Phytanoyl-CoA | BCFA-CoA | 11 ± 1 nM | [2] |
| Pristanoyl-CoA | BCFA-CoA | 12 ± 1 nM | [2] |
Table 2: Differential Effects on Gene Expression in HepG2 Hepatocytes
Studies on the human hepatocyte cell line HepG2 have revealed that different types of BCFAs can have opposing effects on genes related to lipid synthesis and inflammation. While direct comparative data with SCVLCFAs under the same conditions is limited, the following table highlights the observed effects of specific BCFAs.
| Compound | Class | Target Gene | Effect on mRNA Expression | Reference |
| 14-methylpentadecanoic acid (iso-BCFA) | BCFA | FASN | Decreased | [4] |
| SREBP1 | Decreased | [4] | ||
| CRP | Decreased | [4] | ||
| IL-6 | Decreased | [4] | ||
| 12-methyltetradecanoic acid (anteiso-BCFA) | BCFA | FASN | Increased | [4] |
| SREBP1 | No significant change | [4] | ||
| CRP | Increased | [4] | ||
| IL-6 | Increased | [4] |
Table 3: Effects on Cancer Cell Lines
The metabolism of VLCFAs has been shown to be important for tumor growth.[5] Conversely, certain BCFAs have demonstrated anti-proliferative and cytotoxic effects on cancer cells.
| Compound/Condition | Class | Cell Line(s) | Observed Effect | Reference |
| VLCFA Deficiency | SCVLCFA | Human cancer cells | Impaired mitochondrial morphology, increased sensitivity to oxidative stress and cell death. | [5] |
| iso-15:0 | BCFA | Jurkat, Hut78, EL4 (T-cell non-Hodgkin lymphoma); MCF-7, SKBR-3 (breast cancer); DU145 (prostate cancer); and others | Inhibition of proliferation and induction of apoptosis. | [6] |
Signaling and Metabolic Pathways
The metabolism and signaling cascades initiated by SCVLCFA-CoAs and BCFA-CoAs diverge, leading to their distinct cellular roles.
Mandatory Visualization: Signaling and Metabolic Pathways
Caption: Metabolism of SCVLCFAs and BCFAs and their activation of PPARα.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of the effects of SCVLCFA-CoAs and BCFA-CoAs.
Protocol 1: In Vitro Treatment of Cell Lines with Fatty Acids
This protocol outlines the preparation and application of fatty acid solutions for cell culture experiments.
-
Preparation of Fatty Acid-BSA Conjugates:
-
Prepare a stock solution of the fatty acid (e.g., lignoceric acid or phytanic acid) in ethanol.
-
Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).
-
Incubate the solution at 37°C for at least 1 hour to allow for complex formation.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, MCF-7) at a suitable density in multi-well plates and allow them to adhere overnight.
-
Replace the growth medium with a treatment medium containing the fatty acid-BSA conjugate at the desired final concentration.
-
Include a control group treated with BSA solution without the fatty acid.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: PPARα Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate PPARα-mediated gene transcription.
-
Cell Transfection:
-
Co-transfect cells (e.g., HepG2 or CV-1) with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compounds (e.g., lignoceroyl-CoA, phytanoyl-CoA) or a known PPARα agonist (e.g., Wy-14643) as a positive control.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the activity of the control reporter (e.g., β-galactosidase).
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Mandatory Visualization: Experimental Workflow
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 6. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Data Gap: The Challenge of Validating 24-Methylpentacosanoyl-CoA In Vitro Findings In Vivo
A comprehensive review of available scientific literature reveals a significant data gap in the in vivo validation of in vitro findings for 24-Methylpentacosanoyl-CoA. While the broader family of acyl-CoAs, to which this compound belongs, is known to play a crucial role in cellular metabolism, specific experimental data detailing the signaling pathways and in vivo effects of this particular very-long-chain acyl-CoA is currently unavailable.
Researchers, scientists, and drug development professionals seeking to build upon existing knowledge of this compound will find a scarcity of published studies. This lack of data prevents a direct comparison with alternative compounds and the creation of detailed experimental guides for in vivo validation.
The General Role of Acyl-CoAs
Acyl-CoAs are essential intermediates in fatty acid metabolism. They are the activated forms of fatty acids, enabling them to participate in a variety of biochemical reactions. These include:
-
Beta-oxidation: The breakdown of fatty acids to produce energy in the form of ATP.
-
Synthesis of complex lipids: Acyl-CoAs are precursors for the synthesis of triglycerides, phospholipids, and other lipids that are vital components of cell membranes and energy storage molecules.
-
Protein acylation: The attachment of fatty acids to proteins, which can affect their function and localization within the cell.
-
Gene regulation: Acyl-CoAs can influence the expression of genes involved in lipid metabolism.
The Uncharted Territory of this compound
Despite the well-established importance of acyl-CoAs, the specific functions and metabolic fate of this compound remain largely unexplored. In vitro studies, which are typically the first step in characterizing a new molecule, appear to be limited or not publicly available. Consequently, there are no established in vivo experimental protocols to validate any such findings.
This absence of foundational research presents a significant hurdle for the scientific community. Without understanding the fundamental biology of this compound, its potential role in health and disease, and its viability as a therapeutic target cannot be determined.
Future Directions
To address this knowledge gap, foundational research is required. This would involve:
-
In Vitro Characterization: Comprehensive in vitro studies to elucidate the metabolic pathways involving this compound, identify its interacting proteins, and understand its effects on cellular processes.
-
Development of Analytical Methods: The establishment of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in biological samples.
-
In Vivo Studies: Once sufficient in vitro data is available, well-designed in vivo studies in model organisms will be necessary to understand its physiological and pathophysiological roles.
The journey to understanding the in vivo relevance of this compound is just beginning. The current lack of data underscores the need for further investigation to uncover the secrets of this and other understudied very-long-chain acyl-CoAs.
Safety Operating Guide
Navigating the Safe Disposal of 24-Methylpentacosanoyl-CoA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 24-Methylpentacosanoyl-CoA is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not publicly available, general safety protocols for similar long-chain fatty acyl-CoAs should be strictly followed. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical inactivation through hydrolysis, followed by disposal as hazardous chemical waste. This process breaks down the molecule into less reactive components.
Step 1: Segregation and Labeling
Properly segregate waste containing this compound from other laboratory waste streams. Use a dedicated and clearly labeled waste container. The label should include the full chemical name, concentration (if in solution), accumulation start date, and appropriate hazard warnings.
Step 2: Chemical Inactivation via Hydrolysis
The thioester bond in acyl-CoA molecules is susceptible to hydrolysis under basic conditions. This process will break down this compound into 24-methylpentacosanoic acid and Coenzyme A.
-
Preparation : In a suitable, chemically compatible container within a fume hood, prepare a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M) or sodium bicarbonate. Handle sodium hydroxide with care as it is corrosive.
-
Reaction : Dissolve the this compound waste in a minimal amount of a compatible solvent. Slowly add the basic solution to the dissolved waste while stirring.
-
Incubation : Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Neutralization : After incubation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a dilute acid, such as hydrochloric acid. Use pH indicator strips to monitor the pH.
Step 3: Collection and Storage of Hazardous Waste
Once the hydrolysis and neutralization are complete, the resulting aqueous solution must be managed as hazardous chemical waste.
-
Container Selection : Use a compatible, leak-proof container with a secure screw-on cap.[4] The container material should not react with the chemical waste.[5] Do not use food-grade containers like milk jugs.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the chemical constituents and their approximate concentrations.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[5] The SAA should be a secondary containment system, such as a lab tray, that can hold 110% of the volume of the primary container.[4] Keep the container closed except when adding waste.[4][6]
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5] Do not pour chemical waste down the drain unless explicitly permitted by your institution for neutralized biochemical waste.[7][8]
Waste Container Specifications
| Parameter | Specification | Rationale |
| Container Material | Chemically compatible with the waste | Prevents reaction, degradation, or absorption of the waste.[5] |
| Lid/Closure | Leak-proof, screw-on cap | Prevents spills and leaks if the container is tipped over.[4] |
| Condition | Good condition, no rust or leaks | Ensures the integrity of the container.[6] |
| Headspace | At least one-inch of headroom | Allows for expansion of the contents.[5] |
| Labeling | "Hazardous Waste" with contents listed | Proper identification for safe handling and disposal.[6] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 24-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 24-Methylpentacosanoyl-CoA. As a long-chain fatty acyl-CoA, this compound is presumed to share characteristics with similar molecules, which are known to be unstable and require careful handling to ensure experimental integrity and personnel safety. The following procedures are based on best practices for handling analogous biochemicals.
Summary of Safety and Handling Information
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key information based on general knowledge of long-chain fatty acyl-CoAs.
| Parameter | Information |
| GHS Classification | Not classified. Treat as a potentially hazardous chemical. |
| Primary Hazards | Potential for mild skin or eye irritation upon direct contact. Inhalation of dust may cause respiratory irritation. Long-chain fatty acyl-CoAs are susceptible to hydrolysis and oxidation. |
| Physical Form | Likely a solid or powder. |
| Storage | Store in a cool, dry, and well-ventilated area, away from moisture and light. For long-term storage, -20°C or -80°C is recommended. |
| Solubility | Soluble in organic solvents such as ethanol, methanol, or a mixture of chloroform (B151607) and methanol. Aqueous solutions should be prepared fresh and used immediately. |
| Stability | Inherently unstable; susceptible to chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. Minimize freeze-thaw cycles.[1] |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any appropriate hazard warnings.
-
Storage: Immediately transfer the compound to a designated, cool, and dry storage location. For long-term stability, storage at -20°C or -80°C is advisable.
Laboratory Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Body Protection: A standard laboratory coat is required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and change them immediately if they become contaminated.
Weighing and Transferring (as a powder):
-
Handle in a well-ventilated area. For larger quantities or if the material is a fine powder, use a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[2]
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.[3]
-
Close the container tightly immediately after use to minimize exposure to air and moisture.[3]
Preparation of Solutions:
-
Organic Solvents: To prepare a stock solution, add the organic solvent (e.g., ethanol, methanol) to the vial containing the compound. Gently vortex or sonicate in a water bath for a short period to aid dissolution.[1]
-
Aqueous Solutions: If an aqueous solution is required, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6) to improve stability.[1] Prepare these solutions fresh for each experiment and use them immediately.
-
Inert Atmosphere: For unsaturated long-chain acyl-CoAs, it is advisable to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Work on Ice: When handling solutions, keep all materials on ice to minimize thermal degradation.[1]
Disposal Plan
All waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), and unused solutions, should be treated as chemical waste.
-
Waste Segregation: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. Do not mix with other waste streams.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage of Waste: Store the sealed waste container in a designated secondary containment area, away from incompatible materials, while awaiting pickup.
-
EHS Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[3][4]
-
Decontamination: Decontaminate work surfaces and equipment that have come into contact with the compound. Use a suitable solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the affected person to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
